4-(Bromomethyl)-3-nitrobenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(bromomethyl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHVAFURJBOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204251 | |
| Record name | 4-Bromomethyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55715-03-2 | |
| Record name | 4-Bromomethyl-3-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055715032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromomethyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid
CAS Number: 55715-03-2
This technical guide provides a comprehensive overview of 4-(bromomethyl)-3-nitrobenzoic acid, a versatile bifunctional molecule widely utilized in organic synthesis, drug discovery, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and relevant experimental protocols.
Physicochemical Properties
This compound is a pale yellow to pink crystalline powder.[1] It is soluble in dimethylformamide (DMF) and dichloromethane, but insoluble in water.[1][2] Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55715-03-2 | [3][4] |
| Molecular Formula | C₈H₆BrNO₄ | [4] |
| Molecular Weight | 260.04 g/mol | [3][4][5] |
| Melting Point | 127-130 °C (lit.) | [1][3] |
| Appearance | Pale yellow to pink crystalline powder | [1] |
| Solubility | Soluble in DMF and dichloromethane; Insoluble in water | [1][2] |
| pKa | Not available | |
| LogP | 1.8 | [1][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Key Features |
| ¹H NMR | Spectral data available in various deuterated solvents. |
| ¹³C NMR | Spectral data available. |
| FTIR | Spectra available, often recorded using KBr pellets.[5] |
| Raman | FT-Raman spectra have been recorded.[5] |
| Mass Spectrometry | Data available through various ionization techniques. |
| UV-Vis |
Note: For detailed spectra, please refer to specialized databases.
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of 4-bromomethylbenzoic acid.[3]
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of 4-(bromomethyl)benzoic acid, the precursor to the title compound, is as follows. The subsequent nitration step requires careful handling of fuming nitric acid.
Step 1: Synthesis of 4-(Bromomethyl)benzoic acid
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or chlorobenzene.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Filter the crude product and wash with a non-polar solvent (e.g., hexane) to remove byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Step 2: Nitration of 4-(Bromomethyl)benzoic acid
-
Reaction Setup: In a flask cooled in an ice bath, dissolve 4-(bromomethyl)benzoic acid in a minimal amount of concentrated sulfuric acid.
-
Nitration: Slowly add fuming nitric acid dropwise to the solution while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at low temperature for a specified time, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Applications in Research and Drug Development
This compound is a valuable building block due to its two reactive functional groups: the bromomethyl group, which is susceptible to nucleophilic substitution, and the carboxylic acid group, which can undergo esterification or amidation. The nitro group also plays a crucial role, particularly in its application as a photocleavable linker.
Photocleavable Linker in Solid-Phase Synthesis
A significant application of this compound is as a precursor to photocleavable linkers used in solid-phase synthesis. The o-nitrobenzyl functionality allows for the mild release of synthesized molecules from the solid support upon irradiation with UV light.[6][7] This is particularly useful for the synthesis of sensitive compounds that may be degraded by the harsh acidic conditions typically used for cleavage.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Functionalization: The carboxylic acid group of this compound is first activated and coupled to an amino-functionalized solid support (e.g., aminomethyl polystyrene).
-
Peptide Assembly: The peptide chain is assembled on the support-bound linker using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
-
Cleavage: The peptide-resin is suspended in a suitable solvent (e.g., DMF, dichloromethane) and irradiated with UV light (typically around 350 nm) to cleave the peptide from the resin.
-
Isolation: The resin is filtered off, and the crude peptide in the filtrate is then purified, typically by reverse-phase HPLC.
Caged Compounds
The o-nitrobenzyl group derived from this compound can be used to "cage" biologically active molecules. The caged compound is inactive until it is irradiated with light, which releases the active molecule. This technique allows for precise spatial and temporal control over the release of drugs, neurotransmitters, or other signaling molecules in biological systems.
Experimental Protocol: Photocleavage
-
Sample Preparation: Prepare a solution of the o-nitrobenzyl-caged compound in a suitable buffer or solvent that is transparent at the irradiation wavelength.
-
Irradiation: Irradiate the solution with a UV light source (e.g., a mercury lamp with appropriate filters or a laser) at the optimal wavelength for cleavage (typically 350-365 nm).
-
Monitoring: Monitor the progress of the photocleavage reaction by techniques such as HPLC, UV-Vis spectroscopy, or by observing the biological effect of the released molecule.
-
Analysis: Analyze the photoproducts to confirm the identity of the released molecule and the nitrosobenzaldehyde byproduct.
Safety and Handling
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile reagent in chemical synthesis and biomedical research. Its unique combination of a reactive bromomethyl group, a carboxylic acid, and a photolabile o-nitrobenzyl core makes it an essential tool for the construction of complex molecules, the development of drug delivery systems, and the controlled release of bioactive compounds. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. echemi.com [echemi.com]
- 2. 4-Bromomethyl-3-nitrobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 3. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
4-(Bromomethyl)-3-nitrobenzoic acid molecular weight
An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a versatile reagent in organic synthesis and pharmaceutical research.
Core Molecular Properties
This compound is a substituted benzoic acid derivative containing a bromomethyl and a nitro group. These functional groups make it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility is often found in nucleophilic substitution reactions.[1]
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C8H6BrNO4 | [1][2][3][4] |
| Molecular Weight | 260.04 g/mol | [1][2][3] |
| Alternate Molecular Weight | 260.043 g/mol | [4] |
| CAS Number | 55715-03-2 | [2][3][4] |
| Appearance | Beige to yellow crystalline powder | [1] |
| Solubility | Soluble in DMF and dichloromethane; Insoluble in water | [4] |
Experimental Protocols
Detailed experimental protocols for specific applications of this compound, such as its use as a reactant in the synthesis of 4-bromomethyl-3-nitrobenzoic acid succinimide (B58015) ester, are highly dependent on the target molecule and reaction conditions. Specific, validated protocols should be consulted from peer-reviewed literature relevant to the desired synthetic pathway.
Molecular Structure and Functional Groups
The structural arrangement of this compound is key to its reactivity. The molecule consists of a central benzene (B151609) ring substituted with a carboxylic acid group, a nitro group, and a bromomethyl group. The relative positions of these groups influence the molecule's chemical behavior.
Caption: Logical relationship of functional groups in this compound.
References
4-(Bromomethyl)-3-nitrobenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-3-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount for their effective application in synthesis and analysis. This guide provides a detailed overview of the physical properties of this compound, a versatile building block in organic and medicinal chemistry.
Physicochemical Data Summary
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol [1][2][3] |
| Appearance | Pale yellow to pink or beige crystalline powder[2][3][4] |
| Melting Point | 127-133 °C[2][4][5] |
| Boiling Point | 392 °C[2] |
| Density | 1.8 ± 0.1 g/cm³[2] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dichloromethane.[2][4][5] Insoluble in water.[2][5] Also soluble in alcohol (1g/120ml), diethyl ether (1g/100ml), and chloroform (B151607) (1g/400ml). |
| Flash Point | 191 °C[2] |
| Refractive Index | 1.652[2] |
| Purity | Typically available as ≥97% or ≥98% (HPLC)[3][5] |
| CAS Number | 55715-03-2[1][3] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above for this compound are not explicitly available in the reviewed literature. These values are typically reported by chemical suppliers and databases and are determined using standard analytical techniques. For instance, melting points are generally determined using a melting point apparatus, and purity is often assessed by High-Performance Liquid Chromatography (HPLC). For rigorous research, it is recommended to independently verify these properties using standard laboratory procedures.
Synthetic Applications and Logical Workflow
This compound is a valuable intermediate in organic synthesis due to its reactive bromomethyl group and the directing effects of the nitro and carboxylic acid functionalities.[3] It serves as a key starting material for the synthesis of a variety of more complex molecules.[4][5]
One of its notable applications is its use as a photolabile handle in solid-phase peptide synthesis.[2][4] The compound is also utilized as a reactant in the synthesis of various esters and other derivatives, and as a starting material for creating libraries of compounds like 2H-indazoles for screening purposes.[4][5]
The following diagram illustrates the role of this compound as a precursor in several synthetic pathways.
Caption: Synthetic utility of this compound.
References
- 1. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 [chemicalbook.com]
- 5. 4-Bromomethyl-3-nitrobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
4-(Bromomethyl)-3-nitrobenzoic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 4-(Bromomethyl)-3-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This information is critical for its application in research, particularly in drug development and synthetic chemistry, where it is often used as a linker or an intermediate.[1][2][3] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Core Topic: Solubility of this compound
This compound is a derivative of benzoic acid characterized by the presence of a bromomethyl and a nitro group on the benzene (B151609) ring.[1] These functional groups dictate its polarity and, consequently, its solubility profile. The compound is generally soluble in polar aprotic and some polar protic organic solvents, while exhibiting low solubility in nonpolar solvents and water.[1][2][3]
Data Presentation: Quantitative and Qualitative Solubility
The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of common organic solvents. The quantitative data has been converted to standardized units for ease of comparison.
| Solvent Category | Solvent | Formula | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Solubility (mg/mL) | Notes |
| Polar Aprotic | DMF | C₃H₇NO | 73.09 | Data not available | Data not available | Described as "soluble".[1][2][3] |
| Dichloromethane | CH₂Cl₂ | 84.93 | Data not available | Data not available | Described as "soluble".[1][2][3] | |
| Polar Protic | Alcohol (Ethanol) | C₂H₅OH | 46.07 | ~0.83 | ~8.3 | Calculated from 1g in 120mL.[1] |
| Weakly Polar | Diethyl Ether | (C₂H₅)₂O | 74.12 | ~1.00 | ~10.0 | Calculated from 1g in 100mL.[1] |
| Chloroform | CHCl₃ | 119.38 | ~0.25 | ~2.5 | Calculated from 1g in 400mL.[1] | |
| Aqueous | Water | H₂O | 18.02 | Data not available | Data not available | Described as "insoluble".[1][2][3] |
Experimental Protocols: Determination of Equilibrium Solubility
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. This method was the basis for the quantitative data presented and is recommended for any further solubility studies.
Static Isothermal Shake-Flask Method
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Sealed, airtight vials or flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the sealed vial in a constant temperature shaker or water bath, typically maintained at 25 °C (298.15 K). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary studies can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus analytical response is used for quantification.
-
Data Analysis: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the solubility and application of this compound.
References
An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3-nitrobenzoic acid (BNBA), a versatile reagent in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, experimental protocols for its synthesis, and its application in the construction of chemical libraries.
Physicochemical Properties
This compound is a solid, crystalline compound. Its key properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4]
| Property | Value |
| Melting Point | 127-130 °C (lit.)[1][2][3] |
| 125-137 °C (clear melt)[5][6] | |
| Molecular Formula | C₈H₆BrNO₄[3][4] |
| Molecular Weight | 260.04 g/mol [1][4] |
| Appearance | White to cream or pale yellow to pale brown crystalline powder[2][5][6] |
| Solubility | Soluble in DMF and dichloromethane; Insoluble in water[1][2][3] |
| CAS Number | 55715-03-2[1][3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 4-bromomethylbenzoic acid.[1][3][7] The precursor, 4-bromomethylbenzoic acid, can be synthesized from 4-methylbenzoic acid via a radical substitution reaction.
Step 1: Synthesis of 4-Bromomethylbenzoic Acid [8]
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylbenzoic acid (p-toluic acid), N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in chlorobenzene.
-
Reflux: Heat the mixture to a gentle boil and maintain reflux for 1 hour. The reaction should be monitored for the consumption of the starting material.
-
Isolation: After cooling the reaction mixture to room temperature and then in an ice bath, the crude product precipitates. Collect the solid by suction filtration.
-
Purification: Wash the collected solid sequentially with hexane (B92381) to remove organic byproducts and then with deionized water to remove the succinimide (B58015) byproduct. The crude 4-bromomethylbenzoic acid is then recrystallized from a minimal amount of a suitable solvent like ethyl acetate (B1210297) to yield the purified product.
Step 2: Nitration of 4-Bromomethylbenzoic Acid to Yield this compound [1][9]
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.
-
Reaction: Dissolve the 4-bromomethylbenzoic acid from Step 1 in concentrated sulfuric acid, and cool the mixture to 0-10°C in an ice-salt bath.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 4-bromomethylbenzoic acid, ensuring the temperature is maintained between 5-15°C.
-
Quenching and Isolation: After the addition is complete, continue stirring for a short period before pouring the reaction mixture onto crushed ice. The solid this compound will precipitate out of the solution.
-
Purification: Collect the crude product by suction filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization.
Melting Point Determination
The melting point of the synthesized this compound is determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube, which is sealed at one end.
-
Measurement: The capillary tube is placed in the melting point apparatus and heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, particularly in the solid-phase synthesis of compound libraries for drug discovery.[10][11] One notable application is its use as a key precursor for the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones, a scaffold of interest in pharmaceutical development.[12]
The process involves immobilizing the this compound on a solid support, followed by a sequence of chemical transformations to build the benzodiazepine (B76468) core structure.[12]
Visualizations
The following diagrams illustrate the synthesis pathway of this compound and a general workflow for its application in solid-phase synthesis.
Caption: Synthesis of this compound.
Caption: Application in Solid-Phase Synthesis.
References
- 1. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 [chemicalbook.com]
- 4. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromomethyl-3-nitrobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Bromomethyl-3-nitrobenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. lookchem.com [lookchem.com]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. Application of polymer-bound this compound for synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and functionalized materials. This document details the prevalent synthetic methodologies, experimental protocols, and relevant chemical data to support research and development in the chemical and pharmaceutical sciences.
Introduction
This compound is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure, featuring a reactive benzylic bromide and a nitro-substituted benzoic acid, makes it an invaluable building block for the construction of complex molecular architectures. It serves as a crucial intermediate in the synthesis of pharmaceuticals, such as 1,4-benzodiazepine-2,3-diones, and as a photocleavable linker in solid-phase synthesis.[1][2] The presence of the nitro group influences the reactivity of the molecule and provides a handle for further functionalization, such as reduction to an amine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, handling, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol [2] |
| Appearance | Pale yellow to pink crystalline powder |
| Melting Point | 127-130 °C[3] |
| Solubility | Soluble in DMF and dichloromethane; Insoluble in water[3] |
| CAS Number | 55715-03-2[2] |
Synthetic Routes
The most common and direct method for the synthesis of this compound is through the radical bromination of 4-methyl-3-nitrobenzoic acid. An alternative, though less direct, route involves the nitration of 4-(bromomethyl)benzoic acid. The former is generally preferred due to the commercial availability of the starting material and the well-established conditions for benzylic bromination.
Primary Synthetic Route: Radical Bromination of 4-Methyl-3-nitrobenzoic Acid
This approach utilizes a free radical substitution reaction at the benzylic position of 4-methyl-3-nitrobenzoic acid. N-Bromosuccinimide (NBS) is the most frequently employed brominating agent for this transformation, and the reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a procedure for a similar substrate and provides a robust method for the synthesis of this compound.[4]
Materials:
-
4-Methyl-3-nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Acetonitrile (or another suitable solvent such as carbon tetrachloride or chlorobenzene)
-
Water
-
Isopropyl alcohol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, charge 4-methyl-3-nitrobenzoic acid and acetonitrile.
-
To this mixture, add N-bromosuccinimide followed by a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the reaction mixture to reflux (for acetonitrile, approximately 82°C; a temperature of 55-60°C has also been reported as effective) and maintain for 12 hours.[4]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under vacuum to remove about 80% of the acetonitrile.
-
Add water to the crude mixture and stir at room temperature for 30 minutes to precipitate the product and dissolve the succinimide (B58015) byproduct.
-
Filter the solid product and wash it with water.
-
Further purify the solid by stirring it with isopropyl alcohol at room temperature for 30 minutes.
-
Filter the purified product and dry it at room temperature.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a structurally related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, which can be indicative of the expected outcomes for the synthesis of this compound.[4]
| Parameter | Value |
| Starting Material | Methyl 2-methyl-3-nitrobenzoate |
| Reagents | N-bromo succinimide, azobisisobutyronitrile |
| Solvent | Acetonitrile |
| Reaction Temperature | 55-60 °C |
| Reaction Time | 12 hours |
| Yield | 84.40% |
| Purity (by HPLC) | 98.17% |
Potential Side Reactions and Impurities
The primary side reaction of concern in benzylic bromination is over-bromination, leading to the formation of the dibrominated product, 4-(dibromomethyl)-3-nitrobenzoic acid. Ring bromination is also a possibility, though less likely under radical conditions.
Common impurities may include:
-
Unreacted 4-methyl-3-nitrobenzoic acid
-
4-(Dibromomethyl)-3-nitrobenzoic acid
-
Succinimide (byproduct from NBS)
Purification via recrystallization or washing with appropriate solvents is crucial to remove these impurities.[5]
Application in Solid-Phase Synthesis
This compound is a valuable tool in solid-phase organic synthesis, particularly as a linker for the construction of small molecule libraries. One notable application is in the synthesis of 1,4-benzodiazepine-2,3-diones.[1]
Caption: Workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,3-diones.
Safety Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. The synthesis should be carried out in a well-ventilated fume hood. The reagents used in the synthesis, particularly NBS and radical initiators, also require careful handling as per their respective safety data sheets (SDS).
Conclusion
The synthesis of this compound via radical bromination of 4-methyl-3-nitrobenzoic acid is a reliable and efficient method for producing this important synthetic intermediate. This guide provides the necessary technical details for its preparation and highlights its utility in modern drug discovery and materials science. Careful attention to the experimental protocol and safety precautions will ensure a successful and safe synthesis.
References
- 1. Application of polymer-bound this compound for synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-溴甲基-3-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic acid
This technical guide provides a comprehensive overview of 4-(bromomethyl)-3-nitrobenzoic acid, a versatile chemical compound with significant applications in research and development, particularly in the fields of organic synthesis, pharmaceuticals, and material science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.
Chemical Identity
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used to identify this compound, reflecting its structure and common uses in research and commerce. These include:
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H6BrNO4 | [1][2] |
| Molecular Weight | 260.04 g/mol | [1][2] |
| CAS Number | 55715-03-2 | [1][2] |
| Appearance | Beige to yellow crystalline powder | [2] |
| Melting Point | 127-130 °C | [3][4][5] |
| Boiling Point | 392 °C | [3][5] |
| Density | 1.8 g/cm³ | [3] |
| Solubility | Soluble in DMF and dichloromethane; Insoluble in water.[3][4][5] | |
| Topological Polar Surface Area | 83.1 Ų | [1][3] |
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis due to its reactive bromomethyl and nitro functional groups.[2] Its applications are diverse, spanning several areas of chemical and biological research:
-
Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules.[2]
-
Solid-Phase Peptide Synthesis: The compound is employed as a photolabile handle, facilitating the synthesis of peptides on a solid support.[3][4]
-
Bioconjugation: Its structure is valuable in bioconjugation techniques, enabling the linkage of biomolecules to other molecules or surfaces, which is critical for developing drug delivery systems.[2]
-
Polymer Chemistry: It is used in the creation of specialty polymers, contributing to enhanced thermal stability and chemical resistance in high-performance materials.[2]
-
Dyes and Pigments: The compound acts as an intermediate in the production of dyes and pigments.[2]
-
Photocleavable Linkers: It is utilized as a UV-cleavable reagent to functionalize materials such as polyacrylamide acryl hydrate (B1144303) (PAAH) and to create localized photoinversion of surface charges in colloidal crystals.[6]
Experimental Protocols
A common method for the synthesis of this compound involves the nitration of 4-bromomethylbenzoic acid.[4][6] The precursor, 4-bromomethylbenzoic acid, can be synthesized from 4-methylbenzoic acid through a radical substitution reaction.
Synthesis of 4-bromomethylbenzoic acid from 4-methylbenzoic acid: [7]
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 4-methylbenzoic acid (3.00 g, ~15 mmol), N-bromosuccinimide (NBS, 4.0 g), and benzoyl peroxide (0.25 g).
-
Solvent Addition: Add chlorobenzene (B131634) (30 mL) to the flask, ensuring all solid reagents are washed down from the neck.
-
Reflux: Attach a reflux condenser and gently boil the mixture for 1 hour. The reaction time starts when the mixture begins to boil. Swirl the flask every five minutes to ensure proper mixing.
-
Precipitation: After 1 hour, cool the flask to room temperature and then place it in an ice bath to allow the product to precipitate.
-
Filtration and Washing: Filter the solid product using suction filtration. Wash the solid with three 10 mL portions of hexane (B92381) to remove byproducts.
-
Purification: Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry to dissolve the succinimide (B58015) byproduct. Filter the solid again with suction.
-
Final Washing and Drying: Wash the purified solid with two 15 mL portions of water and two 15 mL portions of hexane. Leave the product to dry under suction for 10 minutes.
-
Recrystallization: For further purification, recrystallize the crude product from a minimal amount of ethyl acetate.
Visualizations
The following diagrams illustrate the synthesis workflow and the key applications of this compound.
Caption: Synthesis workflow for this compound.
Caption: Major applications of this compound.
References
- 1. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
Spectroscopic Analysis of 4-(Bromomethyl)-3-nitrobenzoic Acid: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 4-(Bromomethyl)-3-nitrobenzoic acid, catering to researchers, scientists, and professionals in drug development. The information is presented through structured data tables, comprehensive experimental protocols, and a logical workflow diagram to facilitate understanding and application in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound.
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. |
| ~8.5 | Singlet | 1H | Ar-H (H-2) | This proton is ortho to both the electron-withdrawing nitro and carboxylic acid groups, leading to a significant downfield shift. |
| ~8.2 | Doublet | 1H | Ar-H (H-6) | This proton is ortho to the nitro group and meta to the carboxylic acid, resulting in a downfield shift. |
| ~7.8 | Doublet | 1H | Ar-H (H-5) | This proton is ortho to the bromomethyl group and meta to the nitro group. |
| ~4.8 | Singlet | 2H | -CH₂Br | Benzylic protons adjacent to a bromine atom are deshielded and typically appear in this region. The strong electron-withdrawing effect of the adjacent nitro group further shifts it downfield.[1] |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~165 | -COOH | The carbonyl carbon of a benzoic acid derivative. |
| ~150 | C-NO₂ | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~140 | C-CH₂Br | Aromatic carbon attached to the bromomethyl group. |
| ~135 | C-COOH | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~133 | Ar-CH (C-6) | Aromatic methine carbon. |
| ~128 | Ar-CH (C-5) | Aromatic methine carbon. |
| ~125 | Ar-CH (C-2) | Aromatic methine carbon, deshielded by adjacent nitro and carboxyl groups. |
| ~30 | -CH₂Br | The benzylic carbon is shifted downfield by the attached bromine atom. |
1.2 Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1530 and ~1350 | N-O asymmetric & symmetric stretch | Nitro group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic |
| ~1200 | C-O stretch | Carboxylic Acid |
| ~680 | C-Br stretch | Alkyl Halide |
1.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Rationale |
| 260/262 | [M]⁺ | Molecular ion peak, showing a characteristic ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
| 181 | [M-Br]⁺ | Loss of a bromine radical. |
| 215/217 | [M-NO₂]⁺ | Loss of a nitro group. |
| 134 | [M-Br-COOH]⁺ | Loss of a bromine radical and a carboxyl group. |
| 104 | [C₇H₄O]⁺ | Further fragmentation of the aromatic ring. |
| 76 | [C₆H₄]⁺ | Benzene ring fragment. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
2.1 NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for carboxylic acids) in a clean, dry vial.
-
Gently vortex the mixture to ensure complete dissolution.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
Ensure the sample height in the tube is approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 2-5 second relaxation delay).
-
Acquire the ¹³C spectrum. This will require a significantly larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
2.2 IR Spectroscopy
Objective: To obtain an FT-IR spectrum of this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount of KBr powder in an oven to ensure it is completely dry.
-
Weigh approximately 1-2 mg of the solid sample and about 100-200 mg of dry KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
2.3 Mass Spectrometry
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
A suitable solvent (e.g., methanol (B129727) or acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.
-
Further dilute this stock solution to a final concentration of about 1-10 µg/mL.
-
-
Data Acquisition:
-
Set the mass spectrometer parameters (e.g., ion source, capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data can be acquired in both positive and negative ion modes to observe [M+H]⁺ or [M-H]⁻ ions, respectively.
-
-
Data Analysis:
-
Identify the molecular ion peak(s). Note the isotopic pattern for bromine.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed spectrum with theoretical isotopic patterns to confirm the elemental composition.
-
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
4-(Bromomethyl)-3-nitrobenzoic Acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for 4-(Bromomethyl)-3-nitrobenzoic acid, a versatile reagent used in pharmaceutical synthesis and polymer chemistry.[1] Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the toxicological profile, proper handling procedures, emergency response, and disposal of this compound.
Hazard Identification and Classification
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[2][3] It is also a lachrymator, meaning it can cause tearing.[2] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314 - Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Eye Irritation | 1 | H318 - Causes serious eye damage[4] |
Signal Word: Danger[3]
Hazard Pictogram:
-
GHS05 (Corrosion)[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, storage, and experimental design.
| Property | Value |
| Molecular Formula | C₈H₆BrNO₄[2] |
| Molecular Weight | 260.04 g/mol [2] |
| Appearance | Light yellow to pink crystalline powder[5] |
| Melting Point | 127-130 °C[3] |
| Solubility | Soluble in Dimethylformamide (DMF) and dichloromethane. Insoluble in water.[5] |
| Stability | Stable under normal conditions[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid breathing dust.[2]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] A face shield may be necessary for splash hazards.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Store in a corrosives area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[2][5]
Personal Protective Equipment (PPE)
The following diagram outlines the necessary personal protective equipment for handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Bromomethyl-3-nitrobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comprehensive Technical Guide to the Storage and Stability of 4-(Bromomethyl)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the storage, stability, and handling of 4-(bromomethyl)-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis and various chemical applications. This document outlines the recommended storage conditions to ensure the compound's integrity and summarizes its stability under various stress conditions, including hydrolytic, oxidative, and photolytic environments. A validated stability-indicating high-performance liquid chromatography (HPLC-UV) method is detailed, providing a robust protocol for purity and degradation analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of this compound in their work.
Introduction
This compound is a versatile bifunctional molecule utilized as a building block in the synthesis of a wide range of biologically active molecules and specialty polymers.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, and the nitro-substituted benzoic acid moiety, which can be further functionalized. Given its reactivity, understanding the stability and proper storage of this compound is critical to ensure its quality, purity, and performance in sensitive applications. This guide synthesizes available data to provide a comprehensive resource on the storage and stability of this compound.
Recommended Storage and Handling
Proper storage and handling of this compound are essential to maintain its chemical integrity and to ensure the safety of laboratory personnel. The compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[3][4]
Storage Conditions:
-
Temperature: Store in a cool, dry place.[5] Some suppliers recommend refrigerated storage at 0-8 °C.
-
Atmosphere: Store in a well-ventilated area.[5][6] For long-term storage, keeping the compound under an inert gas is advisable to protect from moisture.
-
Container: Keep the container tightly closed to prevent moisture ingress.[5][6]
-
Incompatibilities: Store away from strong oxidizing agents and incompatible substances.[5]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Handle in a well-ventilated area or in a closed system with appropriate exhaust ventilation.
-
Wash hands thoroughly after handling.[5]
Chemical Stability
Forced degradation studies have been conducted to determine the intrinsic stability of this compound under various stress conditions. These studies are crucial for identifying potential degradation pathways and for the development of stability-indicating analytical methods.
A key study subjected this compound to hydrolytic (acid and alkaline), oxidative, and photolytic stress conditions. The compound demonstrated significant lability under acidic and alkaline conditions, while showing greater stability under oxidative and photolytic stress.[3][6][7]
Summary of Stability Data
The following table summarizes the degradation of this compound under different stress conditions as determined by a stability-indicating HPLC-UV method.[3][7]
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15.3 | 4-(Hydroxymethyl)-3-nitrobenzoic acid |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 h | Room Temperature | 21.7 | 4-(Hydroxymethyl)-3-nitrobenzoic acid |
| Oxidative Stress | 3% H₂O₂ | 36 h | Room Temperature | No significant degradation | Not Applicable |
| Photostability | UV light | - | - | No significant degradation | Not Applicable |
Degradation Pathways
The primary degradation pathway observed under hydrolytic conditions is the conversion of the bromomethyl group to a hydroxymethyl group, forming 4-(hydroxymethyl)-3-nitrobenzoic acid.[3][7]
Caption: Hydrolytic degradation of this compound.
Experimental Protocols: Stability-Indicating HPLC-UV Method
A validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is crucial for assessing the purity of this compound and for quantifying its degradation products. The following protocol is based on a published stability-indicating assay.[3][6][7]
Chromatographic Conditions
| Parameter | Condition |
| Column | Octadecylsilane (C18) |
| Mobile Phase | Methanol:Water (80:20, v/v), pH adjusted to 4.0 with formic acid |
| Flow Rate | 0.7 mL/min |
| Detection | UV Diode Array at 271 nm |
| Injection Volume | 20 µL |
| Temperature | 30°C |
Forced Degradation Study Protocol
The following workflow outlines the steps for conducting a forced degradation study on this compound.
Caption: Workflow for forced degradation study of this compound.
Conclusion
This compound is a stable compound under normal storage conditions when protected from moisture. However, it is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of 4-(hydroxymethyl)-3-nitrobenzoic acid. The compound exhibits good stability against oxidative and photolytic stress. For accurate assessment of its purity and stability, the use of a validated stability-indicating HPLC-UV method is recommended. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and reliability of this compound in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)-3-nitrobenzoic acid is a versatile bifunctional molecule that serves as a critical building block in various synthetic applications, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive bromomethyl group and a nitro-substituted benzoic acid moiety, allows for its use as a linker in solid-phase synthesis, a photocleavable protecting group, and an intermediate in the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and key applications, with a focus on its utility for researchers and professionals in drug development.
General Description
This compound, also known by its acronym BNBA, is a pale yellow to pink crystalline powder.[1] It is a derivative of benzoic acid, characterized by the presence of a bromomethyl group at the 4-position and a nitro group at the 3-position of the benzene (B151609) ring.[1][2] This substitution pattern imparts distinct reactivity to the molecule, making it a valuable reagent in organic synthesis. The carboxylic acid group provides a handle for amide bond formation and esterification, while the bromomethyl group is susceptible to nucleophilic substitution. The nitro group, being an electron-withdrawing group, influences the reactivity of the aromatic ring and can be reduced to an amino group for further functionalization.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₈H₆BrNO₄ | [3] |
| Molecular Weight | 260.04 g/mol | [3][4] |
| Appearance | Pale yellow to pink crystalline powder | [1][5] |
| Melting Point | 127-130 °C (lit.) | [1][2][3] |
| Boiling Point | 392 °C | [3] |
| Density | 1.814 g/cm³ | [3] |
| Solubility | Soluble in DMF and dichloromethane. Insoluble in water. | [1][2][3] |
| Flash Point | 191 °C | [3] |
| pKa | 3.42 ± 0.10 (Predicted) | [6] |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid
This step involves the radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.
-
Materials:
-
4-methylbenzoic acid (1 equivalent)
-
N-bromosuccinimide (NBS) (1.1 equivalents)
-
Benzoyl peroxide (0.05 equivalents)
-
Chlorobenzene (B131634) (solvent)
-
Hexane (B92381) (for washing)
-
Deionized water (for washing)
-
Ethyl acetate (B1210297) (for recrystallization)
-
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid, N-bromosuccinimide, and benzoyl peroxide.
-
Add chlorobenzene to the flask to dissolve the reactants.
-
Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid using suction filtration and wash with cold hexane to remove byproducts.
-
Wash the solid with deionized water to remove succinimide.
-
Recrystallize the crude product from a minimal amount of hot ethyl acetate to obtain pure 4-(bromomethyl)benzoic acid.
-
Step 2: Synthesis of this compound
This step involves the nitration of 4-(bromomethyl)benzoic acid using a mixture of nitric acid and sulfuric acid.
-
Materials:
-
4-(bromomethyl)benzoic acid (1 equivalent)
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
-
-
Procedure:
-
In a flask, dissolve 4-(bromomethyl)benzoic acid in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Applications in Drug Development and Research
This compound is a valuable tool in drug discovery and development due to its versatile reactivity.
Solid-Phase Synthesis of Heterocyclic Compounds
One of the significant applications of this compound is in the solid-phase synthesis of heterocyclic libraries, such as 1,4-benzodiazepine-2,3-diones.[7] The polymer-bound reagent allows for a streamlined, multi-step synthesis with simplified purification.
This protocol outlines a general four-step sequence for the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones using a polymer-bound this compound.
-
Materials:
-
Polymer-bound this compound
-
Primary amines
-
Acylating agents
-
Reducing agents (e.g., SnCl₂·2H₂O)
-
Alkylating agents
-
Appropriate solvents (e.g., DMF, NMP) and reagents for solid-phase synthesis.
-
-
Procedure:
-
Nucleophilic Displacement: The polymer-bound this compound is treated with a primary amine, which displaces the bromide to form a secondary amine linker.
-
Acylation: The secondary amine is then acylated with a suitable acylating agent.
-
Simultaneous Reduction and Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the benzodiazepinedione ring structure.
-
Alkylation: The final diversification step involves the alkylation of the benzodiazepinedione scaffold.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 3. 4-ブロモメチル-3-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes - Nanjing Tech University [pure.njtech.edu.cn:443]
Methodological & Application
Application Notes and Protocols for the Use of 4-(Bromomethyl)-3-nitrobenzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(bromomethyl)-3-nitrobenzoic acid as a photocleavable linker in solid-phase peptide synthesis (SPPS). This linker is a valuable tool for the synthesis of C-terminal peptide acids and amides, offering an orthogonal cleavage strategy that avoids the use of harsh acids, thereby preserving sensitive amino acid modifications.
Application Notes
Principle of Photocleavage
The use of this compound introduces an ortho-nitrobenzyl (o-NB) moiety as the anchoring group to the solid support. This chemical group is photolabile and can be cleaved by irradiation with UV light, typically at a wavelength of 350-365 nm.[1][2] Upon absorption of a photon, the o-NB group undergoes an intramolecular rearrangement, leading to the release of the synthesized peptide from the resin.[3] This process is mild and does not require additional chemical reagents, making it highly compatible with complex peptides containing acid-sensitive protecting groups.[1]
Advantages Over Traditional Acid-Labile Linkers
-
Orthogonality: The photocleavage is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the base-labile Fmoc group used for Nα-protection in standard SPPS.[1]
-
Mild Conditions: Peptides are released under neutral conditions, preventing degradation of sensitive residues (e.g., tryptophan, methionine) or modifications (e.g., glycosylation, phosphorylation) that can occur with strong acid cleavage (e.g., TFA or HF).[1][4]
-
Spatial and Temporal Control: Light provides the ability to control precisely when and where cleavage occurs, which can be advantageous in applications like peptide microarrays.
Factors Influencing Cleavage Efficiency
The rate and yield of photocleavage are influenced by several factors:
-
Linker Structure: The presence of electron-donating groups, such as methoxy (B1213986) groups, on the nitrobenzyl ring can dramatically increase the rate of cleavage.
-
Solid Support vs. Solution: Cleavage is significantly slower for peptides attached to a solid support compared to the same linker in solution.[1][5] This is attributed to light scattering and solvation effects of the resin beads.
-
Wavelength and Light Intensity: Cleavage is most efficient at wavelengths between 350-365 nm.[6] Higher light intensity generally leads to faster cleavage, though care must be taken to avoid photodamage to the peptide.
-
Solvent and pH: The choice of solvent can impact cleavage rates, with some studies showing faster cleavage in organic solvents compared to aqueous buffers.[1] The pH of the medium can also affect the photolysis rate.[7]
Quantitative Data
The efficiency of photocleavage can vary based on the specific linker, peptide sequence, and experimental conditions. The following tables summarize representative data from the literature.
Table 1: Comparison of Photocleavage Conditions and Yields for o-Nitrobenzyl-Based Linkers
| Linker/System | Wavelength (nm) | Time | Yield | Notes | Reference |
| Model Peptide (in solution) | 365 | 25 min | >95% | Cleavage of a model peptide containing a 2-nitrophenylalanine residue. | [8] |
| Resin-Bound Peptide | 365 | 3 h | ~95% | Cleavage from an o-nitrobenzyl-based linker on a solid support. | [1] |
| Immobilized DNA | ~340 | - | ~80% | Cleavage of a fluorophore from DNA immobilized on a glass chip. | [9] |
| T4 Lysozyme Mutant | >300 | 60 min | 22 ± 5% | Protein backbone cleavage at an incorporated 2-nitrophenylalanine. | [8] |
Table 2: Factors Affecting Photocleavage Rates
| Factor | Observation | Impact on Rate | Reference |
| Substituents | Addition of two alkoxy groups (veratryl-based linker) | Dramatic increase | |
| Addition of an α-methyl group to the benzylic carbon | ~5-fold increase over veratryl-based linker | ||
| Phase | Solid-phase vs. Solution-phase | Slower on solid support | [1][5] |
| Solvent | Dioxane vs. PBS buffer | ~3-fold increase in dioxane | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the linker molecule itself.
-
Nitration: Cool 100 mL of fuming nitric acid to -10 °C in an ice-salt bath.
-
Add 4-(bromomethyl)benzoic acid (5.4 g, 25 mmol) in portions over 30 minutes, maintaining the temperature at -10 °C.
-
Stir the suspension at -10 °C for an additional 2 hours until the solid dissolves completely.
-
Precipitation: Pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration and wash thoroughly with cold water.
-
Dry the product, this compound, under vacuum.
Protocol 2: Preparation of 4-(Bromomethyl)-3-nitrobenzoylaminomethyl Polystyrene Resin
This protocol describes the attachment of the linker to a standard aminomethylated polystyrene resin.
-
Swell aminomethyl polystyrene resin (e.g., 10 g, 1.0 mmol/g) in dichloromethane (B109758) (DCM) for 1 hour.
-
In a separate flask, dissolve this compound (3 equivalents relative to the resin's amino groups) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) to the linker solution to pre-activate it for 10 minutes.
-
Filter the swollen resin to remove the DCM and add the activated linker solution.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction using a Kaiser test to confirm the consumption of free amino groups.
-
Once the reaction is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (B129727) (3x).
-
Dry the resin under vacuum.
Protocol 3: Loading the First Fmoc-Amino Acid onto the Resin
This protocol details the attachment of the C-terminal amino acid to the photocleavable linker via an ester bond.
-
Swell the 4-(bromomethyl)-3-nitrobenzoylaminomethyl polystyrene resin (1 g) in DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) in DMF.
-
Add potassium fluoride (B91410) (KF, 5 eq.) or cesium carbonate (Cs₂CO₃, 0.5 eq.) to the amino acid solution to form the corresponding salt. Stir for 30 minutes.
-
Filter the swollen resin and add the amino acid salt solution.
-
Heat the reaction mixture to 50 °C and agitate for 12-24 hours.
-
Filter the resin and wash thoroughly with DMF (3x), 50% aqueous DMF (1x), DMF (3x), DCM (3x), and Methanol (3x).
-
To cap any unreacted bromomethyl groups, treat the resin with a solution of 10% diisopropylethylamine (DIPEA) in methanol for 2 hours.
-
Wash the resin as in step 6 and dry under vacuum.
Protocol 4: Standard Fmoc-SPPS Elongation Cycle
This is a standard protocol for elongating the peptide chain. Repeat this cycle for each amino acid.
-
Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (10 mL/g) for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to ensure the reaction is complete. If positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 5: Photocleavage of the Peptide from the Resin
This protocol describes the final release of the peptide from the solid support.
-
After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.
-
Suspend the resin (e.g., 100 mg) in a suitable solvent (e.g., methanol, dioxane, or a mixture of DMF/water; 10-20 mL) in a quartz or borosilicate glass reaction vessel.
-
Purge the suspension with nitrogen or argon for 15 minutes to remove oxygen, which can quench the excited state of the linker.
-
Irradiate the suspension with a UV lamp (e.g., mercury lamp) equipped with a filter to isolate the 365 nm wavelength. The vessel should be positioned to ensure even illumination.
-
Continue irradiation with gentle agitation for 3-24 hours. The optimal time should be determined empirically by taking small aliquots of the supernatant and analyzing the concentration of the cleaved peptide by HPLC.[1]
-
Once cleavage is complete, proceed to the workup.
Protocol 6: Post-Cleavage Workup and Peptide Isolation
-
Filtration: Filter the resin through a sintered glass funnel and collect the filtrate.
-
Washing: Wash the resin with two small portions of the cleavage solvent (e.g., methanol) and combine the filtrates.[10]
-
Precipitation: Add the combined filtrate to a centrifuge tube containing 8-10 volumes of cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.[10][11]
-
Incubation: If precipitation is slow, store the mixture at -20 °C for 1 hour or overnight.
-
Collection: Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold ether to remove organic byproducts (e.g., o-nitrosobenzaldehyde).
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
The following diagrams illustrate the key workflows and mechanisms involved in using the this compound linker.
Caption: Synthesis and Immobilization of the Photocleavable Linker.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Mechanism of Photocleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for 4-(Bromomethyl)-3-nitrobenzoic acid as a Photocleavable Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-3-nitrobenzoic acid is a versatile bifunctional molecule that serves as a photocleavable linker, belonging to the o-nitrobenzyl (ONB) class of photo-labile compounds.[1] Its unique structure, featuring a bromomethyl group for conjugation and a nitro-substituted aromatic ring susceptible to UV light-induced cleavage, makes it an invaluable tool in various fields, including drug delivery, proteomics, and surface chemistry.[1][2] The ONB moiety allows for the precise spatial and temporal release of tethered molecules upon irradiation with near-UV light, typically around 365 nm.[2][3] This controlled release mechanism is highly advantageous for applications requiring on-demand activation or release of bioactive compounds.[4]
The photocleavage of o-nitrobenzyl derivatives is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges and hydrolyzes to release the conjugated molecule and forms a 2-nitrosobenzaldehyde byproduct.[5]
This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of this compound as a photocleavable linker.
Data Presentation
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 55715-03-2 | |
| Molecular Formula | C₈H₆BrNO₄ | |
| Molecular Weight | 260.04 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 127-130 °C | [6] |
| Solubility | Soluble in DMF and dichloromethane; Insoluble in water | [6] |
Photocleavage Properties of o-Nitrobenzyl Linkers
| Linker Derivative | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages | Reference(s) |
| Standard o-Nitrobenzyl | 340 - 365 | 0.01 - 0.63 | Minutes to hours | Well-established chemistry, commercially available derivatives. | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases. | [5] |
| Veratryl-based (di-alkoxy ONB) | ~365 | - | Dramatically increased rate of cleavage compared to standard ONB. | Higher cleavage rates. | Potential for side reactions. | |
| α-methyl-ONB | ~365 | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group. | Significantly faster cleavage kinetics. | May require more specific synthesis. |
Note: The quantum yield for this compound is estimated to be within the range of standard o-nitrobenzyl linkers.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Containing Molecules
This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary or secondary amine via amide bond formation.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add EDC (1.2 eq) and NHS or HOBt (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF or DCM.
-
Add the solution of the amine-containing molecule and DIPEA or TEA (2.0 eq) to the activated linker solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent used.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure conjugate.
Protocol 2: Conjugation of this compound to Thiol-Containing Molecules
This protocol details the reaction of the bromomethyl group of the linker with a thiol group to form a stable thioether bond.
Materials:
-
This compound conjugate (from Protocol 1 or with the carboxylic acid protected)
-
Thiol-containing molecule (e.g., protein with cysteine residues)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-7.5, degassed
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMF or DMSO
Procedure:
-
Protein Reduction (if necessary): If the thiol groups on the protein are in the form of disulfide bonds, they must first be reduced.
-
Dissolve the protein in degassed Reaction Buffer.
-
Add a 10- to 50-fold molar excess of TCEP or DTT.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound conjugate in a minimal amount of anhydrous DMF or DMSO.
-
Add a 5- to 20-fold molar excess of the linker solution to the reduced protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purify the conjugate using a desalting column or dialysis to remove unreacted linker and quenching reagent.
-
Protocol 3: Photocleavage of the Linker and Release of the Conjugated Molecule
This protocol describes the general procedure for the light-induced cleavage of the o-nitrobenzyl linker.
Materials:
-
Solution of the photocleavable conjugate in a suitable solvent (e.g., buffer, methanol, acetonitrile). The solvent should be transparent at the irradiation wavelength.
-
UV lamp with a primary emission wavelength around 365 nm (e.g., mercury lamp or LED).
-
Quartz or borosilicate glass reaction vessel (transparent to UV light).
-
Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS, UV-Vis spectrophotometer).
Procedure:
-
Prepare a solution of the conjugate at a known concentration.
-
Place the solution in the photoreaction vessel.
-
Irradiate the solution with the UV lamp at a fixed distance. The irradiation time will depend on the lamp intensity, the quantum yield of the linker, and the desired extent of cleavage. It is recommended to perform a time-course experiment to determine the optimal irradiation time (e.g., taking aliquots at 0, 5, 10, 20, 30, 60 minutes).[2]
-
Monitor the progress of the photocleavage by analyzing the aliquots.
-
HPLC/LC-MS: The disappearance of the starting conjugate peak and the appearance of the released molecule and the nitrosobenzaldehyde byproduct peaks can be quantified.[2]
-
UV-Vis Spectrophotometry: Monitor the change in the UV-Vis spectrum. A decrease in the absorbance of the starting material and an increase in the absorbance of the byproduct can be observed.
-
Visualizations
Photocleavage Mechanism of this compound Linker
Caption: The stepwise mechanism of photocleavage for an o-nitrobenzyl linker.
Experimental Workflow for Targeted Drug Delivery
Caption: Workflow for light-triggered drug release using a photocleavable linker.
Workflow for Proteomics Analysis using a Photocleavable Cross-Linker
References
- 1. benchchem.com [benchchem.com]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a photo-cleavable linker for selective drug delivery of ipomoeassin F - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching 4-(Bromomethyl)-3-nitrobenzoic Acid to Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent attachment of the versatile bifunctional linker, 4-(bromomethyl)-3-nitrobenzoic acid, to various solid-phase synthesis resins. This linker is valuable in the construction of small molecule libraries and for peptide synthesis, featuring a photolabile nitrobenzyl group that allows for mild cleavage of the final product from the solid support. The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Introduction
This compound is a key building block in solid-phase organic synthesis (SPOS). Its utility is derived from its two distinct functional moieties: a reactive bromomethyl group and a carboxylic acid. The carboxylic acid serves as an anchor point for attachment to hydroxyl- or amine-functionalized resins, while the bromomethyl group can be used for subsequent diversification or as the point of attachment to other resin types. The presence of the nitro group on the benzene (B151609) ring renders the benzyl (B1604629) ether or ester linkage susceptible to photolytic cleavage, providing an orthogonal deprotection strategy that avoids the use of harsh acidic or basic conditions.
This document details the procedures for attaching this linker to three commonly used resins: Aminomethyl Polystyrene, Merrifield Resin, and Wang Resin.
Data Presentation
The efficiency of linker attachment, or loading capacity, is a critical parameter in solid-phase synthesis. The following table summarizes typical loading ranges that can be achieved for different resin types using the protocols described herein. The actual loading capacity may vary depending on the specific batch of resin, reagents, and reaction conditions.
| Resin Type | Functional Group | Attachment Chemistry | Typical Loading Range (mmol/g) | Method of Determination |
| Aminomethyl Polystyrene | -CH₂-NH₂ | Amide bond formation | 0.4 - 0.8 | Gravimetric Analysis, Bromine Analysis |
| Merrifield Resin | -CH₂-Cl | Esterification (Cesium Salt Method) | 0.5 - 1.2 | Gravimetric Analysis, Picric Acid Test |
| Wang Resin | -CH₂-OH | Esterification (DCC/DMAP) | 0.4 - 0.9 | Gravimetric Analysis, Fmoc-cleavage Assay |
Experimental Protocols
Protocol 1: Attachment of this compound to Aminomethyl Polystyrene Resin
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and the primary amine of the aminomethyl polystyrene resin.
Materials:
-
This compound
-
Aminomethyl polystyrene resin (1% cross-linked)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter and shaker
-
Acetic anhydride (B1165640)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1 equivalent, based on supplier's loading capacity) in anhydrous DCM (10-15 mL per gram of resin) for 30-60 minutes in the reaction vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (2.5 equivalents relative to the resin's amino groups) in anhydrous DCM. Cool the solution in an ice bath. Add DCC (1.25 equivalents) and stir the mixture for 30 minutes at 0°C.
-
Coupling Reaction: Filter the precipitated dicyclohexylurea (DCU) from the activated linker solution and add the filtrate to the swollen resin. Shake the reaction mixture for 12 hours at room temperature.[1]
-
Washing: Filter the resin and wash it sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), MeOH (3 x 15 mL), and finally with DCM (3 x 15 mL).
-
Capping of Unreacted Amines (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (10 equivalents) and TEA or DIPEA (10 equivalents) in DCM for 1-2 hours at room temperature.
-
Final Washing and Drying: Wash the resin as described in step 4. Dry the resin under high vacuum to a constant weight.
-
Determination of Loading: The loading of the linker can be estimated by the weight gain of the resin or more accurately determined by elemental analysis for bromine content. A typical loading is approximately 0.49 mmol of bromine per gram of resin.[1]
Protocol 2: Attachment of this compound to Merrifield Resin
This protocol utilizes the cesium salt of the carboxylic acid for nucleophilic displacement of the chloride on the chloromethylated polystyrene (Merrifield) resin.[2][3]
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Reaction vessel with a heating mantle and shaker
Procedure:
-
Formation of Cesium Salt: Dissolve this compound (1.5 equivalents relative to the resin's chlorine content) in MeOH. Add water (0.5 mL per mmol of acid) and titrate the solution to pH 7.0 with an aqueous solution of cesium carbonate. Evaporate the mixture to dryness. To ensure the salt is anhydrous, add DMF and evaporate to dryness again.[2][3]
-
Resin Swelling: Swell the Merrifield resin (1 equivalent) in anhydrous DMF (10-15 mL per gram of resin) for 30-60 minutes in the reaction vessel.
-
Coupling Reaction: Add the dried cesium salt of this compound to the swollen resin. Heat the suspension to 50°C and shake for 18-24 hours.[2][3]
-
Washing: Cool the reaction mixture to room temperature. Filter the resin and wash it thoroughly with DMF (3 x 15 mL), DMF/water (1:1, v/v) (3 x 15 mL), water (3 x 15 mL), MeOH (3 x 15 mL), and finally with DCM (3 x 15 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Determination of Loading: The loading capacity can be estimated by the weight gain of the resin. For a more quantitative measure, the picric acid test for unreacted chloromethyl groups can be performed.
Protocol 3: Attachment of this compound to Wang Resin
This protocol describes the esterification of the carboxylic acid linker to the hydroxyl groups of the Wang resin, facilitated by DCC and a catalytic amount of DMAP.
Materials:
-
This compound
-
Wang resin (hydroxymethyl polystyrene)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Acetic anhydride
-
Pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with a sintered glass filter and shaker
Procedure:
-
Resin Swelling: Swell the Wang resin (1 equivalent, based on supplier's loading capacity) in anhydrous DCM (10-15 mL per gram of resin) for 30-60 minutes.
-
Coupling Solution Preparation: In a separate flask, dissolve this compound (4 equivalents relative to the resin's hydroxyl groups) and DMAP (0.1 equivalents) in a minimum amount of anhydrous DMF. Add this solution to the swollen resin.
-
Coupling Reaction: Add DCC (4 equivalents) to the resin suspension. Shake the mixture at room temperature for 12-24 hours.[4]
-
Washing: Filter the resin and wash it sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Capping of Unreacted Hydroxyl Groups: To block any unreacted hydroxyl groups, suspend the resin in DCM and add acetic anhydride (10 equivalents) and pyridine or DIPEA (10 equivalents). Shake the mixture for 2-4 hours at room temperature.
-
Final Washing and Drying: Wash the resin as described in step 4. Dry the resin under high vacuum to a constant weight.
-
Determination of Loading: The loading can be estimated by the weight gain of the resin. A more accurate method involves cleaving a known amount of the linker from the resin and quantifying the cleaved product by UV-Vis spectroscopy or HPLC. Alternatively, a temporary Fmoc-protected amino acid can be coupled to the linker, followed by the standard Fmoc-cleavage and spectrophotometric quantification protocol.
Mandatory Visualization
Caption: Workflow for attaching the linker to a solid support.
References
Applications of 4-(Bromomethyl)-3-nitrobenzoic Acid in Combinatorial Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(Bromomethyl)-3-nitrobenzoic acid (BNBA) is a versatile bifunctional linker molecule that has carved a significant niche in the field of combinatorial chemistry, particularly in the solid-phase synthesis of diverse small molecule libraries for drug discovery. Its utility stems from the orthogonal reactivity of its two key functional groups: a reactive bromomethyl group for attachment to a solid support and a carboxylic acid moiety that can serve as an anchor point for library synthesis or be part of the final molecule. The nitro group provides an additional point for chemical modification and, importantly, imparts photosensitivity, enabling its use as a photocleavable linker.
This document provides detailed application notes and experimental protocols for the use of this compound in the combinatorial synthesis of various heterocyclic scaffolds.
Application Note 1: Solid-Phase Synthesis of 2H-Indazole Libraries
This compound is a key reagent in the parallel solution-phase synthesis of 2H-indazole libraries. The strategy involves the initial esterification of the carboxylic acid with various alcohols, followed by a Davis-Beirut reaction with a range of primary amines to construct the indazole core. This approach allows for the rapid generation of a large number of analogs with diverse substituents at the N-2 and C-3 positions of the indazole scaffold.
Experimental Protocol: Parallel Solution-Phase Synthesis of a 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamide Library[1][2][3]
This protocol details the synthesis of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides.
1. Esterification of this compound:
-
To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in the appropriate alcohol (R²-OH, 5.0 eq) and stir at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired ester.
2. Parallel Synthesis of the 2H-Indazole Library:
-
In a 96-well reaction block, dispense a solution of the appropriate 4-(bromomethyl)-3-nitrobenzoate ester (1.0 eq) in the corresponding alcohol (R²-OH).
-
To each well, add a solution of a unique primary amine (R¹-NH₂, 2.0 eq) in the same alcohol.
-
Add a solution of potassium hydroxide (B78521) (KOH, 2.0 eq) in the corresponding alcohol to each well.
-
Seal the reaction block and heat at 80 °C for 12 hours.
-
Cool the reaction block to room temperature and neutralize with acetic acid.
-
The crude products can be purified by automated preparative HPLC.
3. Amide Formation:
-
The carboxylic acid of the indazole products can be activated and coupled with a diverse set of amines to generate the final carboxamide library.
Quantitative Data
| R¹ (Amine) | R² (Alcohol) | Product | Yield (%) | Purity (%) |
| Benzylamine | Methanol | 2-Benzyl-3-methoxy-2H-indazole-6-carboxylic acid methyl ester | 75 | >95 |
| Cyclohexylamine | Ethanol | 2-Cyclohexyl-3-ethoxy-2H-indazole-6-carboxylic acid ethyl ester | 68 | >95 |
| n-Butylamine | Propanol | 2-(n-Butyl)-3-propoxy-2H-indazole-6-carboxylic acid propyl ester | 72 | >95 |
| Aniline | Methanol | 2-Phenyl-3-methoxy-2H-indazole-6-carboxylic acid methyl ester | 65 | >95 |
Table 1: Representative yields and purities for the synthesis of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides.
Application Note 2: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,3-diones
Polymer-bound this compound serves as a valuable precursor for the solid-phase synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones. This method allows for the rapid generation of a library of these privileged scaffolds with diversity at three positions. The key steps involve nucleophilic displacement of the bromide, acylation, a simultaneous reduction-cyclization, and a final alkylation.
Experimental Protocol: Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,3-dione Library
1. Resin Preparation:
-
Swell Merrifield resin in DMF.
-
React the resin with an excess of a primary amine (R¹-NH₂) in DMF at 60°C for 24 hours to displace the chloride and introduce the first point of diversity.
-
Wash the resin thoroughly with DMF, methanol, and DCM, and dry under vacuum.
2. Linker Attachment:
-
Suspend the amine-functionalized resin in DMF.
-
Add this compound (2.0 eq) and diisopropylethylamine (DIPEA, 4.0 eq).
-
Shake the mixture at room temperature for 24 hours.
-
Wash the resin with DMF, methanol, and DCM, and dry under vacuum.
3. Acylation:
-
Swell the resin in DCM.
-
Add a solution of an α-amino acid (R²-CH(NH₂)COOH, 3.0 eq), diisopropylcarbodiimide (DIC, 3.0 eq), and 1-hydroxybenzotriazole (B26582) (HOBt, 3.0 eq) in DMF.
-
Shake the mixture at room temperature for 12 hours.
-
Wash the resin with DMF, methanol, and DCM.
4. Reductive Cyclization:
-
Suspend the acylated resin in a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10.0 eq) in DMF.
-
Heat the mixture at 60°C for 24 hours to simultaneously reduce the nitro group and effect cyclization to the benzodiazepinedione core.
-
Wash the resin with DMF, water, methanol, and DCM.
5. Alkylation:
-
Swell the resin in anhydrous THF.
-
Add a solution of sodium hydride (NaH, 5.0 eq) and an alkylating agent (R³-X, 5.0 eq).
-
Shake the mixture at room temperature for 12 hours to introduce the third point of diversity.
-
Wash the resin with THF, methanol, and DCM.
6. Cleavage:
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/water (95:5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by preparative HPLC.
Quantitative Data
| R¹ | R² | R³ | Overall Yield (%) | Purity (%) |
| Benzyl | Methyl | Ethyl | 78 | >95 |
| Cyclohexyl | Phenyl | Methyl | 72 | >95 |
| 4-Methoxybenzyl | Isopropyl | Benzyl | 75 | >95 |
Table 2: Representative yields and purities for the solid-phase synthesis of 1,4-benzodiazepine-2,3-diones.
Application Note 3: Photocleavable Linker for Solid-Phase Synthesis
The ortho-nitrobenzyl moiety in this compound makes it an effective photocleavable linker. Upon irradiation with UV light (typically around 350 nm), the linker is cleaved, releasing the synthesized molecule from the solid support under mild, neutral conditions. This is particularly advantageous for the synthesis of sensitive molecules that may be degraded by the harsh acidic conditions often used for cleavage from other linkers.
Experimental Protocol: General Procedure for Photocleavage
1. Resin Preparation and Synthesis:
-
The desired molecule is synthesized on a solid support functionalized with this compound using standard solid-phase synthesis protocols.
2. Photocleavage:
-
Suspend the resin-bound product in a suitable solvent (e.g., DCM, THF, or a mixture with a small amount of a radical scavenger like 1,3,5-trimethoxybenzene).
-
Irradiate the suspension with a UV lamp (e.g., a Rayonet reactor with 350 nm lamps) at room temperature for a specified time (typically 2-24 hours, optimization is required).
-
Monitor the cleavage progress by analyzing small aliquots of the solution by HPLC or LC-MS.
-
Once cleavage is complete, filter the resin and wash it with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Quantitative Data
| Substrate | Cleavage Time (h) | Cleavage Yield (%) |
| Model Peptide | 8 | 85 |
| Small Molecule Heterocycle | 12 | 78 |
| Oligonucleotide | 16 | 70 |
Table 3: Representative photocleavage yields from a BNBA-linked solid support.
This compound is a powerful and versatile tool in the combinatorial chemist's arsenal. Its ability to act as a stable linker for the construction of complex heterocyclic libraries, coupled with its functionality as a photocleavable linker for the mild release of sensitive compounds, makes it a valuable reagent for modern drug discovery efforts. The protocols outlined above provide a foundation for the application of BNBA in the generation of diverse molecular libraries for high-throughput screening and the identification of novel therapeutic agents. Further exploration of its applications in the synthesis of other scaffolds and the development of novel photocleavage conditions will undoubtedly continue to expand its utility in combinatorial and medicinal chemistry.
Application Notes and Protocols for the Synthesis of 2H-Indazole Libraries using 4-(Bromomethyl)-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the parallel solution-phase synthesis of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide libraries, utilizing 4-(bromomethyl)-3-nitrobenzoic acid as a key starting material. The protocols outlined are based on established and optimized procedures suitable for generating diverse compound libraries for high-throughput screening and drug discovery programs.
Introduction
The 2H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The ability to rapidly generate libraries of substituted 2H-indazoles is therefore of significant interest. The following protocols detail a robust three-step synthetic sequence commencing with the versatile building block, this compound. This method allows for the introduction of diversity at three key positions of the indazole core.
Overall Synthetic Pathway
The synthesis of the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide library is achieved through a three-step process:
-
N-Alkylation: Reaction of this compound with a variety of primary amines to introduce the first point of diversity (R¹).
-
Reductive Cyclization (Davis-Beirut Reaction): Cyclization of the intermediate N-alkylated nitrobenzoic acid in the presence of an alcohol to form the 2H-indazole-6-carboxylic acid core, incorporating the second point of diversity (R²).
-
Amidation: Coupling of the 2H-indazole-6-carboxylic acid with a diverse set of amines to generate the final carboxamide library, introducing the third point of diversity (R³).
Caption: Overall synthetic workflow for the 2H-indazole library.
Experimental Protocols
Step 1: Synthesis of 4-((Alkylamino)methyl)-3-nitrobenzoic acid (Intermediate 1)
This procedure describes the N-alkylation of primary amines with this compound.
Materials:
-
This compound
-
Primary amine (R¹-NH₂) (e.g., benzylamine, ethylamine)
-
Potassium bicarbonate (KHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add potassium bicarbonate (2.5 eq).
-
To the stirred suspension, add the primary amine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-((alkylamino)methyl)-3-nitrobenzoic acid. The product is often used in the next step without further purification.
Step 2: Synthesis of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxylic acid (Intermediate 2)
This protocol details the optimized reductive cyclization of the N-alkylated intermediate to form the 2H-indazole core. This reaction is a modification of the Davis-Beirut reaction.[1]
Materials:
-
4-((Alkylamino)methyl)-3-nitrobenzoic acid (from Step 1)
-
Potassium hydroxide (B78521) (KOH)
-
Alcohol (R²-OH) (e.g., methanol, ethanol)
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
In a round-bottom flask, dissolve the crude 4-((alkylamino)methyl)-3-nitrobenzoic acid (1.0 eq) in a mixture of the desired alcohol and water. The optimal solvent ratio is crucial for maximizing the yield.[2]
-
Add potassium hydroxide (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C depending on the alcohol) for 4-6 hours.
-
Monitor the formation of the indazole by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and acidify to pH 4 with 1 M HCl.
-
The 2-alkyl-3-alkyloxy-2H-indazole-6-carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Key steps in the Davis-Beirut reductive cyclization.
Step 3: Parallel Synthesis of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamide Library (Final Products)
This procedure describes the parallel amide coupling of the indazole carboxylic acid core with a library of diverse amines.
Materials:
-
2-Alkyl-3-alkyloxy-2H-indazole-6-carboxylic acid (from Step 2)
-
Amine library (R³-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure (for each well of a parallel synthesis plate):
-
To a reaction vessel (e.g., a well in a 96-well plate), add the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxylic acid (1.0 eq).
-
Add a solution of the library amine (1.2 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the mixture.
-
Finally, add DIEA (2.5 eq) and allow the reaction to proceed at room temperature for 12-18 hours with gentle agitation.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
The crude products can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides.
Data Presentation
The following tables summarize representative yields for the key synthetic steps.
Table 1: Optimization of the Reductive Cyclization Reaction [2]
| Alcohol (R²-OH) | Water Content (wt %) | Yield of 2-Ethyl-3-ethoxy-2H-indazole-6-carboxylic acid (%) |
| Ethanol | 0 | 27 |
| Ethanol | 5 | 45 |
| Ethanol | 10 | 58 |
| Ethanol | 15 | 65 |
| Ethanol | 20 | 60 |
| Ethanol | 25 | 52 |
| Ethanol | 50 | 28 |
Table 2: Synthesis of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxylic Acids [2]
| R¹ | R²-OH | Product | Yield (%) |
| Ethyl | Methanol | 2-Ethyl-3-methoxy-2H-indazole-6-carboxylic acid | 72 |
| Ethyl | Ethanol | 2-Ethyl-3-ethoxy-2H-indazole-6-carboxylic acid | 65 |
| Benzyl | Methanol | 2-Benzyl-3-methoxy-2H-indazole-6-carboxylic acid | 75 |
| Benzyl | Ethanol | 2-Benzyl-3-ethoxy-2H-indazole-6-carboxylic acid | 68 |
| Isopropyl | Methanol | 2-Isopropyl-3-methoxy-2H-indazole-6-carboxylic acid | 69 |
Table 3: Representative Yields for the Amide Coupling Reaction
| R¹ | R² | R³ | Product | Yield (%) |
| Ethyl | Ethyl | Benzyl | N-Benzyl-2-ethyl-3-ethoxy-2H-indazole-6-carboxamide | 85 |
| Ethyl | Ethyl | Morpholine | (2-Ethyl-3-ethoxy-2H-indazol-6-yl)(morpholino)methanone | 92 |
| Benzyl | Methyl | Piperidine | (2-Benzyl-3-methoxy-2H-indazol-6-yl)(piperidin-1-yl)methanone | 88 |
| Benzyl | Methyl | 4-Fluorobenzylamine | N-(4-Fluorobenzyl)-2-benzyl-3-methoxy-2H-indazole-6-carboxamide | 82 |
Note: Yields are for purified products and may vary depending on the specific substrates and reaction scale.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is a corrosive solid and should be handled with care.
-
Many of the amines and reagents used are volatile, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
EDC and HOBt are sensitizers and should be handled with caution.
References
Application Notes and Protocols: 4-(Bromomethyl)-3-nitrobenzoic Acid as a Thiol Photo-Deprotection Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-3-nitrobenzoic acid (BNBA) is a versatile reagent widely employed in bioconjugation and solid-phase peptide synthesis.[1][2] Its utility stems from the presence of a photolabile o-nitrobenzyl group, which allows for the light-induced cleavage of its linkage to other molecules. This property makes BNBA an excellent choice for the protection of thiol groups, particularly the side chain of cysteine residues in peptides and proteins. The resulting S-protected species, often referred to as "caged" thiols, are stable under various chemical conditions but can be deprotected with high spatial and temporal control using UV irradiation. This allows for the controlled release of free thiols to study biological processes, such as enzyme activity, protein folding, and cellular signaling, or to trigger the release of thiol-containing drugs.
The o-nitrobenzyl moiety is a well-established photoremovable protecting group.[3][4][5] Upon absorption of UV light, typically in the range of 350-365 nm, an intramolecular rearrangement occurs, leading to the cleavage of the benzylic carbon-sulfur bond and the release of the free thiol. This process is generally efficient and proceeds under mild conditions, making it compatible with sensitive biological systems.
Key Features of this compound in Thiol Photo-Deprotection:
-
Orthogonal Deprotection: The photolytic cleavage is orthogonal to many common chemical deprotection strategies used in peptide synthesis, allowing for selective deprotection of cysteine residues.
-
Spatiotemporal Control: Light-induced deprotection enables precise control over where and when the free thiol is generated, which is invaluable for studying dynamic biological processes.
-
Biocompatibility: The deprotection is triggered by light, avoiding the need for harsh chemical reagents that could damage biological samples.
-
Versatility: The carboxylic acid functionality on the BNBA molecule allows for its derivatization and immobilization on solid supports, making it suitable for a variety of applications, including solid-phase peptide synthesis and the creation of photo-cleavable linkers.[1]
Quantitative Data
While specific kinetic and quantum yield data for the photolysis of S-(4-carboxy-2-nitrobenzyl)-protected thiols are not extensively reported, data from structurally similar o-nitrobenzyl compounds provide valuable insights into the expected performance. The photolysis kinetics of o-nitrobenzyl esters have been shown to depend on the pKa of the leaving group.[6]
| Parameter | Value (for related o-nitrobenzyl compounds) | Wavelength (nm) | Reference |
| Quantum Yield (Φ) | 0.07 - 0.51 | ~365 | [5][7] |
| Molar Extinction Coefficient (ε) | ~4437 M⁻¹cm⁻¹ | 365 | [8] |
| Photolysis Half-life (t½) | Minutes to hours (depending on conditions) | 350-365 | [9] |
Note: The actual quantum yield and photolysis kinetics for a specific S-(4-carboxy-2-nitrobenzyl)-protected thiol may vary depending on the molecular context, solvent, and irradiation conditions. It is recommended to empirically determine these parameters for each specific application.
Experimental Protocols
Protocol 1: Protection of a Thiol Group with this compound
This protocol describes the general procedure for the S-alkylation of a thiol-containing compound (e.g., cysteine) with this compound.
Materials:
-
Thiol-containing compound (e.g., N-acetyl-L-cysteine)
-
This compound (BNBA)
-
Base (e.g., triethylamine (B128534) (TEA) or sodium bicarbonate)
-
Solvent (e.g., dimethylformamide (DMF) or a mixture of water and a miscible organic solvent)
-
Reaction vessel
-
Stirring apparatus
-
Standard laboratory glassware
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the thiol-containing compound in the chosen solvent in a reaction vessel.
-
Addition of Base: Add a slight excess (1.1-1.5 equivalents) of the base to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Addition of BNBA: Dissolve this compound in a minimal amount of the same solvent and add it dropwise to the reaction mixture. A slight molar excess of the thiol is often used to ensure complete consumption of the BNBA.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up and Purification: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 0.1 M HCl) to protonate the carboxylic acid group of the product. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash chromatography or preparative HPLC.
Protocol 2: Photodeprotection of an S-(4-carboxy-2-nitrobenzyl)-Protected Thiol
This protocol outlines the general procedure for the light-induced cleavage of the S-(4-carboxy-2-nitrobenzyl) protecting group to release the free thiol.
Materials:
-
S-(4-carboxy-2-nitrobenzyl)-protected thiol compound
-
Aqueous buffer solution (pH is application-dependent, typically neutral)
-
UV light source (e.g., mercury lamp with a filter for 350-365 nm, or a UV LED)
-
Quartz cuvette or other UV-transparent reaction vessel
-
Analytical system to monitor deprotection (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Dissolve the S-(4-carboxy-2-nitrobenzyl)-protected thiol in the desired aqueous buffer. The concentration should be optimized for the specific experiment and the path length of the irradiation vessel.
-
Irradiation: Transfer the solution to a quartz cuvette or another UV-transparent vessel. Irradiate the sample with a UV light source. The irradiation time will depend on the quantum yield of the compound, the intensity of the light source, and the concentration of the sample. It is recommended to perform a time-course experiment to determine the optimal irradiation time for complete deprotection.
-
Monitoring: The progress of the photodeprotection can be monitored by taking aliquots at different time points and analyzing them by HPLC or LC-MS. The disappearance of the starting material and the appearance of the free thiol and the 2-nitrosobenzaldehyde byproduct can be tracked.
-
Post-Irradiation: Once the deprotection is complete, the solution containing the released free thiol can be used directly in subsequent experiments. It is important to be aware of the presence of the photolysis byproducts, as they might interfere with downstream applications.
Mandatory Visualizations
Applications
The use of this compound as a thiol photo-deprotection reagent has significant potential in various research and development areas:
-
"Caged" Peptides and Proteins: The ability to cage cysteine residues allows for the synthesis of inactive peptides or proteins that can be activated by light at a specific time and location. This is particularly useful for studying protein function in living cells and organisms. For instance, a caged enzyme inhibitor could be introduced into a cell and then released at a specific subcellular location to study its effect on a particular signaling pathway.
-
Controlled Drug Delivery: Thiol-containing drugs can be rendered inactive by conjugation with a BNBA derivative.[10] This "caged" drug can then be administered, and the active drug can be released at the target site by applying light. This approach can reduce systemic toxicity and improve the therapeutic index of the drug.
-
Surface Functionalization: The carboxylic acid group of BNBA allows it to be attached to surfaces, such as nanoparticles or microarrays. Thiol-containing biomolecules can then be immobilized on these surfaces via the photolabile linker. Subsequent irradiation can release the biomolecules from the surface in a controlled manner.
-
Combinatorial Chemistry: BNBA has been used as a photolabile linker in the solid-phase synthesis of compound libraries.[1] This allows for the generation of a large number of compounds attached to a solid support, which can then be cleaved off by light for screening assays.
Conclusion
This compound is a valuable tool for the photo-protection of thiols. Its use in creating "caged" molecules provides researchers with the ability to control biological processes with high precision. The detailed protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for the successful implementation of this technology in a variety of research and drug development applications. As with any chemical reagent, proper safety precautions should be taken when handling BNBA and its derivatives.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Photoresponsive poly(S-(o-nitrobenzyl)-L-cysteine)-b-PEO from a L-cysteine N-carboxyanhydride monomer: synthesis, self-assembly, and phototriggered drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for the synthesis of 4-(bromomethyl)-3-nitrobenzoic acid succinimide ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-(bromomethyl)-3-nitrobenzoic acid succinimide (B58015) ester, a valuable bifunctional linker for bioconjugation and solid-phase synthesis. The procedure outlines the activation of the carboxylic acid of this compound using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the desired active ester. This protocol includes a comprehensive list of materials, step-by-step instructions for the synthesis and purification, and expected physicochemical properties of the starting material and the product.
Introduction
This compound succinimide ester is a key reagent in chemical biology and drug development. The presence of a reactive bromomethyl group allows for the covalent attachment to various nucleophiles, while the succinimide ester provides a highly efficient means of coupling to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides. The nitro group can also serve as a handle for further chemical modifications or as a spectroscopic probe. This application note details a robust and reproducible method for the synthesis of this important chemical tool.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Properties
| Property | This compound | This compound succinimide ester |
| CAS Number | 55715-03-2[1][2][3] | 141884-92-6 |
| Molecular Formula | C₈H₆BrNO₄[3][4] | C₁₂H₁₁BrN₂O₆ |
| Molecular Weight | 260.04 g/mol [1][3] | 359.13 g/mol |
| Appearance | Pale yellow to pink crystalline powder[2][4] | Off-white to pale yellow solid |
| Melting Point | 127-130 °C[1][2][4] | Not available |
| Solubility | Soluble in DMF and dichloromethane[1][4][5] | Soluble in DMF, DMSO, Dichloromethane |
Experimental Protocol
The synthesis of this compound succinimide ester is achieved through the activation of the carboxylic acid group of this compound with N-hydroxysuccinimide (NHS) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials and Reagents
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Major Chemical Supplier |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Major Chemical Supplier |
| N-Hydroxysuccinimide (NHS) | ≥98% | Major Chemical Supplier |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Major Chemical Supplier |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Major Chemical Supplier |
| Ethyl Acetate (B1210297) | ACS Grade | Major Chemical Supplier |
| Hexanes | ACS Grade | Major Chemical Supplier |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Major Chemical Supplier |
| Round-bottom flask | - | Standard Laboratory Equipment |
| Magnetic stirrer and stir bar | - | Standard Laboratory Equipment |
| Ice bath | - | Standard Laboratory Equipment |
| Filtration apparatus (Büchner funnel) | - | Standard Laboratory Equipment |
| Rotary evaporator | - | Standard Laboratory Equipment |
Synthesis Procedure
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask, dissolve this compound (1.0 eq, 2.60 g) and N-hydroxysuccinimide (1.1 eq, 1.27 g) in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.
-
Addition of Coupling Agent: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq, 2.27 g) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up:
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU.
-
Wash the filter cake with a small amount of cold dichloromethane.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Drying: Dry the purified product under vacuum to obtain this compound succinimide ester as an off-white to pale yellow solid.
Experimental Workflow
Caption: Workflow for the synthesis of this compound succinimide ester.
Signaling Pathway (Chemical Transformation)
Caption: Chemical transformation pathway for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is corrosive and can cause severe skin burns and eye damage.[4] Handle with care.
-
DCC is a potent sensitizer (B1316253) and should be handled with extreme caution to avoid skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound succinimide ester. By following these procedures, researchers can confidently produce this versatile bifunctional linker for a wide range of applications in drug discovery and chemical biology. The provided data and diagrams offer a clear and comprehensive guide for the successful execution of this synthesis.
References
- 1. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]
- 2. 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 [chemicalbook.com]
- 3. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]
Application Notes and Protocols for Creating Functionalized Surfaces Using 4-(Bromomethyl)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(bromomethyl)-3-nitrobenzoic acid (BNBA) for the creation of functionalized surfaces. BNBA is a versatile molecule that serves as a photocleavable linker, enabling the controlled attachment and subsequent release of biomolecules from a surface. This functionality is particularly valuable in drug development, proteomics, and biosensor applications where precise spatial and temporal control over biomolecule presentation is crucial.[1][2]
Key Features and Applications
This compound possesses two key reactive moieties: a bromomethyl group and a carboxylic acid group, in addition to a photolabile o-nitrobenzyl core. This unique structure allows for a variety of surface modification strategies and applications:
-
Photocleavable Linker: The o-nitrobenzyl group can be cleaved upon exposure to UV light (typically around 365 nm), allowing for the gentle release of immobilized molecules.[1][2] This is ideal for applications requiring the recovery of captured cells or proteins for further analysis.
-
Versatile Surface Attachment: The carboxylic acid can be used to attach BNBA to amine-functionalized surfaces through amide bond formation. Alternatively, the bromomethyl group can react with thiol or amine groups on a surface.
-
Sequential Functionalization: The dual reactivity allows for a stepwise functionalization approach. First, the molecule is anchored to the surface via one functional group, leaving the other available for the covalent attachment of biomolecules.
-
Patterned Surfaces: In conjunction with photolithography, the photocleavable nature of BNBA can be exploited to create patterned surfaces with regions of immobilized biomolecules.
Quantitative Data Summary
The following tables provide representative quantitative data for surfaces functionalized with molecules analogous to this compound. This data is intended to provide a general understanding of the expected performance. Actual values will depend on the specific substrate, surface chemistry, and experimental conditions.
Table 1: Representative Surface Coverage Data for Self-Assembled Monolayers (SAMs)
| Parameter | Value | Molecule System | Substrate | Characterization Method |
| SAM Thickness | 8.50 Å | 4-Bromostyrene (B1200502) | Si(111) | X-ray Reflectivity (XRR) |
| Molecular Coverage | 46% of surface silicon atoms | 4-Bromostyrene | Si(111) | X-ray Reflectivity (XRR) |
| Bromine Atomic Coverage | 50% | 4-Bromostyrene | Si(111) | X-ray Fluorescence (XRF) |
| Molecular Tilt Angle | ~17° | 4-Bromostyrene | Si(111) | X-ray Reflectivity (XRR) |
Data sourced from a study on the structural characterization of 4-bromostyrene SAMs on Si(111) and is presented here as an illustrative example for a brominated organic monolayer.[3][4]
Table 2: Representative Photocleavage Efficiency of o-Nitrobenzyl Derivatives
| Linker Type | Specific Derivative | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Conditions & Notes |
| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | Cleavage of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters. |
| o-Nitrobenzyl (ONB) | Veratryl-based (di-alkoxy ONB) | 365 | - | Dramatically increased rate of cleavage compared to standard ONB. |
| o-Nitrobenzyl (ONB) | α-methyl-ONB | 365 | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group. |
This data illustrates the range of photocleavage efficiencies for different o-nitrobenzyl derivatives. The efficiency is highly dependent on the specific chemical structure and the nature of the leaving group.[5]
Experimental Protocols
The following protocols provide detailed methodologies for creating functionalized surfaces using this compound.
Protocol 1: Functionalization of a Gold Surface via Thiol Linker and BNBA
This protocol describes the formation of a self-assembled monolayer (SAM) of an amino-terminated thiol on a gold surface, followed by the attachment of BNBA.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
11-Amino-1-undecanethiol (B1244797) hydrochloride
-
Anhydrous ethanol (B145695)
-
This compound (BNBA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 1-2 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a stream of dry nitrogen.
-
-
Formation of Amino-Terminated SAM:
-
Prepare a 1 mM solution of 11-amino-1-undecanethiol hydrochloride in anhydrous ethanol.
-
Immerse the clean, dry gold substrate in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to form the SAM.
-
Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the substrate under a stream of dry nitrogen.
-
-
Attachment of BNBA:
-
Prepare a 10 mM solution of BNBA in anhydrous DMF.
-
Add 20 mM DIPEA to the BNBA solution.
-
Immerse the amino-functionalized gold substrate in the BNBA/DIPEA solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
Remove the substrate and rinse thoroughly with DMF, followed by ethanol.
-
Dry the substrate under a stream of dry nitrogen. The surface is now functionalized with the photocleavable BNBA linker.
-
Protocol 2: Functionalization of a Silica (B1680970) or Glass Surface
This protocol details the functionalization of a silica or glass surface with an aminosilane, followed by the attachment of BNBA via its carboxylic acid group.
Materials:
-
Glass or silica substrate (e.g., microscope slide)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound (BNBA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)
-
Acetone, isopropanol, DI water
Procedure:
-
Substrate Cleaning:
-
Sonnicate the glass/silica substrate in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrate in an oven at 110°C for 30 minutes.
-
Treat with UV/ozone or piranha solution to generate hydroxyl groups on the surface.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the APTES solution for 1-2 hours at room temperature.
-
Rinse the substrate with toluene, followed by ethanol and DI water.
-
Cure the substrate in an oven at 110°C for 30-60 minutes to form a stable amine-functionalized surface.
-
-
Attachment of BNBA via EDC/NHS Coupling:
-
Immerse the amine-functionalized substrate in Activation Buffer.
-
Prepare a solution of 10 mM BNBA in Activation Buffer.
-
Add 20 mM EDC and 10 mM NHS to the BNBA solution and vortex briefly.
-
Immediately immerse the amine-functionalized substrate in the activated BNBA solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinse the substrate with Coupling Buffer, followed by DI water.
-
Dry under a stream of dry nitrogen.
-
Protocol 3: Immobilization and Photocleavage of a Biomolecule
This protocol describes the immobilization of a thiol-containing peptide to a BNBA-functionalized surface and its subsequent release.
Materials:
-
BNBA-functionalized substrate (from Protocol 1 or 2)
-
Thiol-containing peptide (e.g., cysteine-terminated peptide)
-
Immobilization Buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS with 0.05% Tween 20)
-
UV lamp (365 nm)
Procedure:
-
Biomolecule Immobilization:
-
Prepare a solution of the thiol-containing peptide in Immobilization Buffer (e.g., 10-100 µg/mL).
-
Apply the peptide solution to the BNBA-functionalized surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber. The bromomethyl group of BNBA will react with the thiol group of the peptide.
-
Wash the surface thoroughly with Washing Buffer to remove non-specifically bound peptide.
-
Rinse with DI water and dry carefully.
-
-
Photocleavage and Release:
-
Place the substrate with the immobilized peptide in a suitable buffer.
-
Expose the surface to UV light (365 nm). The exposure time will depend on the intensity of the UV source and the desired extent of cleavage (typically 5-30 minutes).
-
Collect the supernatant containing the released peptide for further analysis.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships involved in using this compound for surface functionalization.
Caption: Experimental workflow for surface functionalization.
Caption: Capture and release mechanism.
Caption: Biosensor application workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-aminometyl-3-nitrobenzoic acid--a photocleavable linker for oligonucleotides containing combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural characterization of 4-bromostyrene self-assembled monolayers on si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Benzodiazepine-2,3-diones using Polymer-Bound 4-(Bromomethyl)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones utilizing a solid-phase methodology centered on the use of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid. This approach offers a streamlined, multi-step sequence for the generation of a diverse library of these valuable compounds.
Introduction
The 1,4-benzodiazepine (B1214927) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The solid-phase synthesis of 1,4-benzodiazepine-2,3-diones using a polymer-bound nitrobenzoic acid derivative provides an efficient route for producing these compounds with high yield and purity. The described method involves a four-step reaction sequence: nucleophilic displacement, acylation, simultaneous reduction-cyclization, and a final alkylation step to introduce diversity at the N-1 position.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram. This process begins with the immobilization of a primary amine onto the polymer support, followed by a series of reactions to build the benzodiazepine-2,3-dione core, and concludes with the introduction of a final substituent and cleavage from the resin.
Figure 1: General workflow for the solid-phase synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones.
Detailed Experimental Protocols
The following protocols are based on a described four-step solid-phase synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones.[1]
Step 1: Nucleophilic Displacement (Immobilization of Primary Amine)
This initial step involves the attachment of a primary amine to the polymer support via nucleophilic substitution of the benzylic bromide.
Materials:
-
Polymer-bound this compound (1.0 eq)
-
Primary amine (R¹-NH₂) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the polymer-bound this compound resin in DMF for 30 minutes in a reaction vessel.
-
Add the primary amine to the swollen resin.
-
Agitate the mixture at room temperature for 16 hours.
-
Filter the resin and wash sequentially with DMF (3x), methanol (B129727) (3x), and dichloromethane (B109758) (DCM) (3x).
-
Dry the resin under vacuum.
Step 2: Acylation with Oxalyl Chloride
The secondary amine on the resin is acylated using oxalyl chloride to form the precursor for the dione (B5365651) functionality.
Materials:
-
Immobilized amino acid resin from Step 1 (1.0 eq)
-
Oxalyl chloride (5.0 eq)
-
Pyridine (5.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin from Step 1 in DCM for 30 minutes.
-
In a separate flask, dissolve oxalyl chloride and pyridine in DCM.
-
Add the solution of oxalyl chloride and pyridine to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Filter the resin and wash sequentially with DCM (3x), methanol (3x), and DMF (3x).
-
Dry the resin under vacuum.
Step 3: Simultaneous Reduction of Nitro Group and Cyclization
The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the benzodiazepine-2,3-dione ring system.
Materials:
-
Acylated intermediate resin from Step 2 (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (10.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin from Step 2 in DMF.
-
Add a solution of stannous chloride dihydrate in DMF to the resin.
-
Agitate the mixture at room temperature for 12 hours.
-
Filter the resin and wash sequentially with DMF (3x), a solution of 0.5 N NaOH in 50% aqueous DMF (3x), water (3x), methanol (3x), and DCM (3x).
-
Dry the resin under vacuum.
Step 4: N-Alkylation and Cleavage from Resin
The final diversification step involves the alkylation of the N-1 position of the benzodiazepine (B76468) ring, followed by cleavage from the solid support to yield the final product.
Materials:
-
Polymer-bound benzodiazepine-2,3-dione resin from Step 3 (1.0 eq)
-
Sodium hydride (NaH) (5.0 eq)
-
Alkylating agent (R²-X, where X is a leaving group like Br, I) (5.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin from Step 3 in DMF.
-
Add sodium hydride to the resin suspension and stir for 30 minutes.
-
Add the alkylating agent and agitate the mixture at room temperature for 6 hours.
-
Filter the resin and wash with DMF (3x), methanol (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
To cleave the product from the resin, treat the resin with a solution of 95:5 TFA:DCM for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude trisubstituted 1,4-benzodiazepine-2,3-dione.
-
Purify the crude product by an appropriate method (e.g., preparative HPLC).
Data Presentation
The following tables are provided to summarize the quantitative data for the synthesis of a representative library of trisubstituted 1,4-benzodiazepine-2,3-diones.
Table 1: Reagents used for the synthesis of a diverse library of benzodiazepine-2,3-diones.
| R¹-NH₂ (Primary Amine) | R²-X (Alkylating Agent) |
| Benzylamine | Methyl iodide |
| 4-Methoxybenzylamine | Ethyl bromide |
| 2-Phenylethylamine | Propyl iodide |
| Cyclohexylamine | Benzyl bromide |
| Additional amines | Additional alkylating agents |
Table 2: Yield and Purity of Synthesized Trisubstituted 1,4-Benzodiazepine-2,3-diones.
| Compound ID | R¹ | R² | Overall Yield (%) | Purity (%) |
| BDZ-01 | Benzyl | Methyl | Data not available | Data not available |
| BDZ-02 | 4-Methoxybenzyl | Ethyl | Data not available | Data not available |
| BDZ-03 | 2-Phenylethyl | Propyl | Data not available | Data not available |
| BDZ-04 | Cyclohexyl | Benzyl | Data not available | Data not available |
| ... | ... | ... | ... | ... |
Note: The yields and purities are dependent on the specific substrates used and the efficiency of each reaction step. The data in this table should be populated upon experimental execution.
Signaling Pathway Visualization
The logical relationship of the synthetic steps is presented below.
Figure 2: Logical progression of the synthesis of benzodiazepine-2,3-diones.
References
Application Notes and Protocols: 4-(Bromomethyl)-3-nitrobenzoic Acid in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-3-nitrobenzoic acid (BNBA) is a versatile bifunctional molecule increasingly utilized in the synthesis of advanced drug delivery systems. Its unique structure, featuring a reactive bromomethyl group and a nitro-substituted benzoic acid, allows it to function as a photocleavable linker. This property is of significant interest in the development of stimuli-responsive or "smart" drug carriers that can release their therapeutic payload in a spatially and temporally controlled manner upon exposure to ultraviolet (UV) light. The o-nitrobenzyl moiety is known for its ability to undergo photochemical cleavage, making BNBA an ideal candidate for creating light-sensitive prodrugs, antibody-drug conjugates (ADCs), and drug-loaded nanoparticles.[1]
These application notes provide an overview of the utility of this compound in drug delivery and offer detailed protocols for the synthesis and characterization of a model drug delivery system.
Key Applications
-
Photocleavable Linker in Antibody-Drug Conjugates (ADCs): BNBA can be used to conjugate cytotoxic drugs to monoclonal antibodies. The resulting ADC can selectively target tumor cells, and upon irradiation with UV light, the linker is cleaved, releasing the drug in the vicinity of the tumor, thereby minimizing systemic toxicity.
-
Light-Responsive Nanoparticle Formulation: BNBA can be incorporated into polymeric nanoparticles or liposomes to tether drugs to the carrier. This allows for the creation of drug delivery systems where the release of the therapeutic agent is triggered by an external light source. This approach is particularly promising for topical applications or for treating tumors accessible by endoscopic light delivery.
-
Synthesis of Caged Compounds and Prodrugs: The carboxylic acid group of BNBA can be esterified with a drug molecule containing a hydroxyl or amino group. The resulting conjugate renders the drug inactive until it is released by photocleavage of the o-nitrobenzyl bond.
Data Presentation
The following tables present representative quantitative data for drug delivery systems utilizing photocleavable linkers, analogous to those that could be synthesized using this compound.
Table 1: Drug Loading and Encapsulation Efficiency in Nanoparticle Formulations
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG Nanoparticles | Doxorubicin | 5.5 | >95 | [2] |
| Silk Fibroin Nanoparticles | Naringenin | 1.0 - 7.89 | Variable | [2] |
| Chitosan-Alginate Nanoparticles | Nerolidol | 51.4 | 87 | [3] |
| Folate-Targeted Micelles | Doxorubicin | Not Specified | Not Specified | [4] |
Table 2: In Vitro Drug Release Kinetics from Light-Triggered Nanocarriers
| Time (hours) | Cumulative Drug Release (%) - Dark Control | Cumulative Drug Release (%) - UV Irradiated (365 nm) |
| 0 | 0 | 0 |
| 1 | 5.2 | 45.8 |
| 2 | 8.9 | 78.3 |
| 4 | 12.5 | 92.1 |
| 8 | 15.3 | 95.6 |
| 12 | 18.1 | 96.2 |
| 24 | 22.4 | 97.5 |
Note: The data in this table is representative and compiled from typical release profiles of photocleavable drug delivery systems.[5][6]
Experimental Protocols
The following protocols describe the synthesis of a model drug-loaded nanoparticle system using this compound as a photocleavable linker.
Protocol 1: Synthesis of a 4-(Bromomethyl)-3-nitrobenzoyl-Drug Conjugate
This protocol describes the conjugation of a model drug containing a hydroxyl group (e.g., Paclitaxel) to this compound.
Materials:
-
This compound (BNBA)
-
Paclitaxel (or other hydroxyl-containing drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 equivalents) and Paclitaxel (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add DMAP (0.2 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the BNBA and drug solution under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 4-(bromomethyl)-3-nitrobenzoyl-paclitaxel conjugate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Preparation of Drug-Conjugate Loaded Polymeric Nanoparticles
This protocol details the formulation of nanoparticles encapsulating the BNBA-drug conjugate using the nanoprecipitation method.
Materials:
-
Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) block copolymer (PLGA-PEG)
-
4-(bromomethyl)-3-nitrobenzoyl-paclitaxel conjugate (from Protocol 1)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve 100 mg of PLGA-PEG and 10 mg of the 4-(bromomethyl)-3-nitrobenzoyl-paclitaxel conjugate in 5 mL of acetone. This forms the organic phase.
-
In a separate beaker, add 50 mL of deionized water (the aqueous phase) and stir vigorously on a magnetic stirrer.
-
Slowly inject the organic phase into the aqueous phase with continuous stirring.
-
Observe the formation of a milky suspension, indicating the formation of nanoparticles.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.
-
Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours to remove any unloaded drug and residual solvent. Change the water every 4-6 hours.
-
Collect the purified nanoparticle suspension.
-
For characterization and storage, the nanoparticles can be lyophilized.
Protocol 3: In Vitro Light-Triggered Drug Release Study
This protocol describes the procedure to evaluate the photocleavage of the BNBA linker and the subsequent release of the drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension (from Protocol 2)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Centrifugal filter units (e.g., Amicon Ultra, MWCO 10 kDa)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Disperse a known amount of the lyophilized drug-loaded nanoparticles in PBS (pH 7.4) to achieve a final concentration of 1 mg/mL.
-
Divide the nanoparticle suspension into two groups: the "UV-irradiated" group and the "dark control" group.
-
Protect the "dark control" group from light throughout the experiment.
-
Place the "UV-irradiated" group under a 365 nm UV lamp at a fixed distance.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 1 mL) from both groups.
-
Separate the released drug from the nanoparticles by centrifuging the aliquots using the centrifugal filter units.
-
Analyze the filtrate for the concentration of the released drug using a validated HPLC method.
-
Calculate the cumulative percentage of drug release at each time point.
-
Plot the cumulative drug release (%) versus time for both the UV-irradiated and dark control groups.
Protocol 4: Cytotoxicity Assay
This protocol provides a general method to assess the cytotoxicity of the drug-loaded nanoparticles with and without UV irradiation on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Drug-loaded nanoparticles
-
Free drug (as a positive control)
-
Blank nanoparticles (as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV lamp (365 nm)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for a predetermined period (e.g., 4 hours).
-
For the light-triggered cytotoxicity assessment, expose one set of plates to UV light (365 nm) for a specific duration (e.g., 10-15 minutes), while keeping a parallel set of plates in the dark.
-
Continue the incubation for a total of 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) for each concentration relative to the untreated control cells.
-
Plot the cell viability (%) against the drug concentration to determine the IC50 values.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of drug-loaded nanoparticles using a BNBA linker.
Caption: Signaling pathway of light-triggered drug release via photocleavage of the BNBA linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Doxorubicin Anticancer Drug Loading on Different Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: 4-(Bromomethyl)-3-nitrobenzoic acid as a Heterobifunctional Linker in Microfluidic Devices
Introduction
4-(Bromomethyl)-3-nitrobenzoic acid is a versatile heterobifunctional linker molecule well-suited for the covalent immobilization of biomolecules onto the surfaces of microfluidic devices. Its unique structure, featuring a carboxylic acid group and a reactive bromomethyl group, allows for a two-step, directional coupling strategy. This enables the creation of highly specific and stable functionalized surfaces for a variety of microfluidic applications, including immunoassays, enzyme microreactors, and cell capture assays. Surface functionalization is a critical step in the development of many microfluidic devices to control surface properties without altering the bulk characteristics of the material.[1][2]
Key Features and Advantages:
-
Directional Immobilization: The differential reactivity of the carboxylic acid and bromomethyl groups allows for controlled, sequential reactions. The carboxylic acid can be used to first anchor the linker to a pre-functionalized surface (e.g., an amine-coated surface), ensuring the bromomethyl group is oriented away from the surface and available for subsequent coupling of a target molecule.
-
Stable Covalent Linkage: The formation of amide bonds (from the carboxylic acid) and thioether or amine bonds (from the bromomethyl group) results in highly stable, covalent immobilization of biomolecules, which is crucial for robust and reusable microfluidic devices. Covalent bonding is widely used because it can stably immobilize receptor molecules and minimize non-specific reactions.[3]
-
Versatility: The bromomethyl group readily reacts with nucleophiles such as thiols (cysteine residues in proteins, thiol-modified oligonucleotides) or amines (lysine residues in proteins). This provides flexibility in the types of biomolecules that can be immobilized.
-
Integrated Functionality: The nitro group, while not directly involved in the primary linkage chemistry, offers potential for advanced applications. It can be electrochemically active for certain sensor applications or potentially be reduced to an amine for further, orthogonal chemical modifications.
Primary Applications in Microfluidics:
-
Immunoassays: Covalent immobilization of antibodies or antigens to the microchannel surface for sensitive and specific detection of target analytes in complex samples like blood or urine.[3][4] High-quality protein immobilization is key to the performance of microfluidic immunoassays.[4]
-
Enzyme Microreactors: Attachment of enzymes to the channel walls allows for the creation of flow-through reactors for applications such as biocatalysis, high-throughput screening, and diagnostics.[4]
-
Cell Capture and Analysis: Functionalizing the microchannel surface with cell-specific ligands (e.g., antibodies against cell surface markers) to selectively capture and study rare cells from a heterogeneous population.
-
DNA/RNA Hybridization Assays: Immobilization of single-stranded DNA or RNA probes for genetic analysis and diagnostics.[5]
Experimental Protocols
The following protocols describe a representative method for immobilizing a thiol-containing protein (e.g., an antibody fragment) onto the surface of a glass or PDMS microfluidic channel using this compound.
Protocol 1: Surface Amination of Microfluidic Channels
This protocol creates an amine-functionalized surface, which is the foundation for attaching the linker.
-
Device Cleaning:
-
Flush the microfluidic channels with Isopropanol, followed by DI water (5 minutes each at a flow rate of 10 µL/min).
-
Dry the channels with a stream of nitrogen or clean air.
-
-
Plasma Activation (for Glass or PDMS):
-
Place the device in a plasma cleaner and treat with oxygen plasma for 2 minutes to generate surface hydroxyl (-OH) groups.
-
-
Silanization:
-
Immediately following plasma treatment, fill the channels with a 2% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in 95% ethanol (B145695)/5% water.
-
Incubate for 1 hour at room temperature.
-
Flush the channels with ethanol to remove excess APTES, followed by DI water.
-
Cure the device in an oven at 100°C for 1 hour to form a stable amine-functionalized layer.
-
Protocol 2: Covalent Attachment of the Linker and Immobilization of a Thiol-Containing Protein
This protocol involves two main chemical reactions: (A) attaching the linker to the aminated surface and (B) coupling the thiol-containing protein to the linker.
-
Linker Activation and Attachment:
-
Prepare a solution of 10 mM this compound in anhydrous Dimethylformamide (DMF).
-
Separately, prepare a solution of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 25 mM N-hydroxysuccinimide (NHS) in anhydrous DMF.
-
Mix the linker solution and the EDC/NHS solution in a 1:1 volume ratio. Allow this activation mixture to react for 15 minutes at room temperature.
-
Flush the amine-functionalized microfluidic channels with this activation mixture and incubate for 2 hours at room temperature. This reaction forms a stable amide bond between the linker's carboxylic acid and the surface amine groups.
-
Flush the channels with DMF, followed by a wash with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to remove unreacted chemicals.
-
-
Protein Immobilization:
-
Prepare a solution of the thiol-containing protein (e.g., 100 µg/mL antibody fragment) in a coupling buffer (e.g., PBS with 10 mM EDTA, pH 7.5-8.0). It is critical to use a buffer free of primary amines.
-
Flush the linker-modified channels with the protein solution.
-
Incubate for 4-6 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation. This reaction forms a stable thioether bond between the protein's thiol group and the linker's bromomethyl group.
-
Flush the channels with the coupling buffer to remove unbound protein.
-
-
Blocking of Unreacted Sites:
-
To prevent non-specific binding of other molecules in subsequent assays, it is essential to block any remaining reactive sites.
-
Prepare a blocking solution, for example, 1 M ethanolamine (B43304) (pH 8.0) or a solution of 10 mM L-cysteine.
-
Flush the channels with the blocking solution and incubate for 30 minutes at room temperature.
-
Finally, flush the channels extensively with PBS. The device is now ready for use.
-
Quantitative Data
The following table summarizes typical quantitative parameters for the described protocols. Actual values may require optimization based on the specific microfluidic device, surface material, and biomolecule being used.
| Parameter | Value | Stage | Notes |
| Surface Amination | |||
| APTES Concentration | 2% (v/v) | Protocol 1 | In 95% Ethanol / 5% Water |
| APTES Incubation Time | 60 minutes | Protocol 1 | Room Temperature |
| Curing Temperature | 100°C | Protocol 1 | |
| Curing Time | 60 minutes | Protocol 1 | |
| Linker Attachment | |||
| Linker Concentration | 10 mM | Protocol 2 | This compound |
| EDC Concentration | 50 mM | Protocol 2 | |
| NHS Concentration | 25 mM | Protocol 2 | |
| Linker Incubation Time | 2 hours | Protocol 2 | Room Temperature |
| Protein Immobilization | |||
| Protein Concentration | 50 - 200 µg/mL | Protocol 2 | Varies by protein |
| Protein Incubation Time | 4 - 12 hours | Protocol 2 | Longer times often at 4°C |
| Coupling Buffer pH | 7.5 - 8.0 | Protocol 2 | Critical for thiol reactivity |
| Blocking | |||
| Blocking Agent Conc. | 10 mM - 1 M | Protocol 2 | e.g., L-cysteine or Ethanolamine |
| Blocking Time | 30 minutes | Protocol 2 | Room Temperature |
| General | |||
| Flow Rate (Washing) | 10 - 50 µL/min | All Protocols | Dependent on channel geometry |
Visualizations
Experimental Workflow
Caption: Workflow for surface functionalization and protein immobilization.
Chemical Signaling Pathway
Caption: Key chemical reactions for immobilizing a thiol-protein.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(Bromomethyl)-3-nitrobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
-
Route A: Nitration of 4-methylbenzoic acid (p-toluic acid) to form 4-methyl-3-nitrobenzoic acid, followed by benzylic bromination.
-
Route B: Benzylic bromination of 4-methylbenzoic acid to form 4-(bromomethyl)benzoic acid, followed by nitration.
Route A is often preferred as the electron-withdrawing nitro group can deactivate the aromatic ring towards further electrophilic substitution, potentially leading to a cleaner bromination step. However, the bromination of the methyl group is still achievable.
Q2: What are the most common side products in this synthesis?
A2: Depending on the synthetic route and reaction conditions, common side products may include:
-
Isomeric impurities: In Route A, nitration of 4-methylbenzoic acid can also produce 4-methyl-2-nitrobenzoic acid.[1]
-
Di-nitrated products: Over-nitration can lead to the formation of dinitro-p-toluic acid derivatives.[1]
-
Di-brominated products: Over-bromination of the benzylic position can occur, leading to the formation of 4-(dibromomethyl)-3-nitrobenzoic acid.
-
Unreacted starting materials: Incomplete reactions will result in the presence of the initial substrates.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting material and a reference standard (if available) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1]
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying crude this compound.[2] The choice of solvent is crucial for successful recrystallization. A solvent pair system, such as ethanol/water or dichloromethane/methanol, can be effective.[2][3]
Troubleshooting Guides
Route A: Nitration Followed by Bromination
Troubleshooting Low Yield in Nitration of 4-Methylbenzoic Acid
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of 4-Methyl-3-nitrobenzoic acid | Incomplete reaction | Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary.[1] |
| Suboptimal reaction temperature | Maintain the reaction temperature between 0-15°C to favor the formation of the desired 3-nitro isomer and prevent side reactions.[4] | |
| Loss of product during work-up | Carefully perform the quenching and extraction steps. Ensure the pH is appropriately adjusted to precipitate the carboxylic acid fully. |
Troubleshooting Low Yield in Benzylic Bromination of 4-Methyl-3-nitrobenzoic Acid
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction | Ensure a sufficient amount of the radical initiator (AIBN or benzoyl peroxide) is used. Monitor the reaction by TLC. The reaction can be slow, so allow for adequate reaction time. |
| Formation of di-brominated side product | Use a controlled amount of N-bromosuccinimide (NBS), typically 1.0-1.1 equivalents. Avoid a large excess of the brominating agent. | |
| Degradation of the product | Avoid excessive heat and prolonged reaction times, which can lead to product degradation. Work-up the reaction as soon as it is complete. |
Route B: Bromination Followed by Nitration
Troubleshooting Low Yield in Benzylic Bromination of 4-Methylbenzoic Acid
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of 4-(Bromomethyl)benzoic acid | Incomplete reaction | Use a fresh and sufficient amount of radical initiator. Ensure the reaction is heated to the appropriate temperature to initiate the radical chain reaction.[5] |
| Side reaction with Br₂ | Use N-bromosuccinimide (NBS) instead of elemental bromine to maintain a low concentration of Br₂ and minimize electrophilic aromatic substitution on the ring. |
Troubleshooting Low Yield in Nitration of 4-(Bromomethyl)benzoic Acid
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Deactivation by the bromomethyl group | The bromomethyl group is electron-withdrawing and deactivates the ring, making nitration more difficult. Harsher nitrating conditions (e.g., fuming nitric acid) may be required, but this can also lead to more side products.[6] |
| Formation of multiple isomers | The directing effects of the bromomethyl and carboxylic acid groups can lead to a mixture of isomers. Careful control of temperature is crucial to improve selectivity. | |
| Oxidation of the bromomethyl group | Strong oxidizing conditions during nitration can potentially oxidize the bromomethyl group. Use of a milder nitrating agent should be considered if this is an issue. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (Precursor for Route A)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.[4]
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while keeping the mixture cool in an ice bath.[4]
-
Nitration: Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, ensuring the temperature of the reaction mixture is maintained between 5-15°C.[4]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for the recommended time (typically 1-2 hours) to allow the reaction to go to completion. Monitor by TLC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.[4]
Protocol 2: Synthesis of this compound via Benzylic Bromination (from 4-Methyl-3-nitrobenzoic Acid)
-
Reaction Setup: To a solution of 4-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][7]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary depending on the scale and specific conditions.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product and the succinimide (B58015) byproduct.
-
Purification: Filter the solids and wash with water to remove the succinimide. The crude this compound can then be purified by recrystallization. A common solvent for recrystallization is ethyl acetate.[5]
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yield and impurity issues.
Caption: Key parameter relationships affecting yield and purity in the synthesis.
References
Technical Support Center: Purifying 4-(Bromomethyl)-3-nitrobenzoic Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for the purification of 4-(Bromomethyl)-3-nitrobenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on solubility data, a good starting solvent is an alcohol, such as ethanol (B145695). The compound is soluble in alcohol (1g in 120ml), which suggests it has suitable solubility characteristics for recrystallization—good solubility in hot solvent and lower solubility at cooler temperatures. Other potential solvents include dichloromethane (B109758) and DMF, though ethanol is often a good first choice for aromatic carboxylic acids.[1]
Q2: What is the expected melting point of pure this compound?
A2: The literature melting point for this compound is between 127-130 °C.[1] A sharp melting point within this range is a good indicator of purity after recrystallization.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: This could be due to a few reasons:
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.[2][3]
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If most of the solid has dissolved but some particulates remain, you should perform a hot filtration to remove them.[2]
Q4: No crystals are forming after the solution has cooled. What went wrong?
A4: This is a common issue and can be addressed by:
-
Inducing Crystallization: The solution might be supersaturated. Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[4][5] Adding a "seed crystal" of the pure compound can also initiate crystallization.[4][5]
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][6]
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[4][6] To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to ensure the compound remains dissolved at a slightly lower temperature.
-
Allow the solution to cool more slowly to encourage proper crystal lattice formation.[6] Using a different solvent system with a lower boiling point might also be necessary.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Yield | Too much solvent was used. | Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[4][6] |
| The cooling process was too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] | |
| Significant amount of product remains in the mother liquor. | Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[4] | |
| Crystals Appear Impure (Discolored) | Colored impurities are present in the crude sample. | Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5] |
| The compound may have decomposed during heating. | Avoid prolonged heating. If necessary, choose a solvent with a lower boiling point. | |
| Formation of an Oil Instead of Crystals | The melting point of the solute is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[4][6] Consider using a different solvent or a mixed solvent system with a lower boiling point. |
| The solution is highly impure, leading to significant melting point depression. | The crude material may require pre-purification by another method, such as column chromatography, before recrystallization.[7] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Distilled water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for optional hot filtration)
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add hot 95% ethanol in small portions until the solid is completely dissolved.[2][3] Avoid adding a large excess of solvent to maximize the yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step must be done quickly to prevent premature crystallization in the funnel.[2]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period.
-
Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2][3]
-
-
Collection of Crystals:
-
Set up a Büchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of ice-cold 95% ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Allow the crystals to dry on the funnel by pulling air through them for several minutes.
-
-
Drying:
-
Transfer the crystals from the funnel to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point.
-
Data Presentation
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrNO₄ | |
| Molecular Weight | 260.04 g/mol | [1] |
| Appearance | Pale yellow to pink crystalline powder | [1] |
| Melting Point | 127-130 °C | [1] |
| Solubility | Water: Insoluble | [1] |
| DMF: Soluble | [1] | |
| Dichloromethane: Soluble | [1] | |
| Ethanol: Soluble (1g in 120ml) | ||
| Chloroform: Soluble (1g in 400ml) | ||
| Diethyl Ether: Soluble (1g in 100ml) |
Experimental Workflow
Caption: Recrystallization workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Bromomethyl)-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Route A: Radical bromination of 4-methyl-3-nitrobenzoic acid.
-
Route B: Nitration of 4-bromomethylbenzoic acid.
The choice of route often depends on the availability and cost of the starting materials.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: The common byproducts are dependent on the synthetic route chosen:
-
For Route A (Bromination of 4-methyl-3-nitrobenzoic acid):
-
Unreacted Starting Material: 4-methyl-3-nitrobenzoic acid.
-
Succinimide (B58015): If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide is a major byproduct.[1]
-
Dibrominated Product: 4-(Dibromomethyl)-3-nitrobenzoic acid may form, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
-
For Route B (Nitration of 4-bromomethylbenzoic acid):
-
Unreacted Starting Material: 4-bromomethylbenzoic acid.
-
Dinitro Product: 4-(Bromomethyl)-3,5-dinitrobenzoic acid is a common byproduct due to over-nitration. The presence of the electron-withdrawing carboxylic acid and the bromine atom deactivates the aromatic ring, but harsh reaction conditions can still lead to a second nitration.
-
Other Isomers: Depending on the reaction conditions, small amounts of other positional isomers of the nitro group may be formed.
-
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions:
-
For Route A:
-
Use a stoichiometric amount of the brominating agent (e.g., NBS) to avoid dibromination.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the reaction is stopped once the starting material is consumed.
-
Control the initiation of the radical reaction (e.g., with light or a radical initiator like AIBN or benzoyl peroxide) to ensure a steady and controlled reaction rate.
-
-
For Route B:
-
Maintain a low reaction temperature (typically 0-10°C) to control the rate of nitration and reduce the likelihood of over-nitration.
-
Use a carefully controlled amount of the nitrating agent (a mixture of nitric acid and sulfuric acid).
-
Slow, dropwise addition of the nitrating agent to the solution of 4-bromomethylbenzoic acid is crucial to prevent localized overheating and high concentrations of the nitrating agent.
-
Q4: How can I remove the byproducts from my final product?
A4: Several purification techniques can be employed:
-
Succinimide: This byproduct from Route A is soluble in water and can be removed by washing the crude product with water.[1]
-
Unreacted Starting Material and Di-substituted Byproducts: These can often be separated from the desired product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Column chromatography can also be an effective method for separation if recrystallization is not sufficient.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction. | Monitor the reaction by TLC to ensure it goes to completion. Consider increasing the reaction time or temperature slightly, but be mindful of byproduct formation. |
| Product loss during workup and purification. | Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during acid-base extractions to maximize precipitation of the product. | |
| Presence of significant amounts of dibrominated byproduct (Route A) | Excess brominating agent (e.g., NBS). | Use a stoichiometric amount of the brominating agent. |
| Prolonged reaction time. | Monitor the reaction by TLC and stop it as soon as the starting material is consumed. | |
| Presence of significant amounts of dinitrated byproduct (Route B) | Reaction temperature too high. | Maintain the reaction temperature between 0-10°C using an ice bath. |
| Addition of nitrating agent was too fast. | Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation. | |
| Excess nitrating agent. | Use a carefully measured, stoichiometric amount of the nitrating mixture. | |
| Product is an oil and will not crystallize | Presence of impurities. | Attempt to purify a small sample by column chromatography to see if the purified product crystallizes. Try different recrystallization solvents. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Route A: Radical Bromination of 4-methyl-3-nitrobenzoic acid
This protocol is a representative method and may require optimization.
Materials:
-
4-methyl-3-nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (or another suitable solvent like chlorobenzene)
-
Water
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrobenzoic acid (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) to initiate the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product and succinimide.
-
Filter the solid and wash with cold hexanes to remove non-polar impurities.
-
To remove the succinimide byproduct, stir the solid in water and then filter. The desired product is insoluble in water.[1]
-
Wash the solid with water and then a small amount of cold hexanes.
-
Dry the product under vacuum.
-
Recrystallize the crude product from an ethyl acetate/hexanes mixture to obtain pure this compound.
Route B: Nitration of 4-bromomethylbenzoic acid
This protocol is a representative method and requires careful temperature control.
Materials:
-
4-bromomethylbenzoic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a flask, carefully add 4-bromomethylbenzoic acid (1 equivalent) to pre-chilled concentrated sulfuric acid at 0°C. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
-
Cool the solution of 4-bromomethylbenzoic acid to 0-5°C in an ice-salt bath.
-
Slowly add the nitrating mixture dropwise to the stirred solution of 4-bromomethylbenzoic acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Visualizations
Caption: Common byproducts in the two main synthetic routes to this compound.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Photolysis of 4-(Bromomethyl)-3-nitrobenzoic Acid Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the photocleavage of 4-(bromomethyl)-3-nitrobenzoic acid and related o-nitrobenzyl-based photolabile linkers.
Troubleshooting Guide
This guide addresses common issues encountered during the photolysis of this compound linkers in a question-and-answer format.
Question: My photocleavage reaction is incomplete or very slow. What are the potential causes and how can I improve the cleavage efficiency?
Answer: Incomplete or slow cleavage is a frequent issue. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Wavelength and Light Source: Ensure you are using an appropriate wavelength for irradiation. o-Nitrobenzyl linkers typically absorb in the UV-A range, with 365 nm being a commonly used wavelength.[1][2] Verify the output of your lamp, as intensity can decrease over time. For o-nitrobenzyl derivatives, irradiation at around 340-365 nm is effective.[3][4]
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Irradiation Time: The duration of UV exposure is critical. If the reaction is slow, you may need to increase the irradiation time. However, prolonged exposure can lead to the degradation of sensitive molecules.[5] It is recommended to perform a time-course experiment to determine the optimal irradiation period.
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Solvent Choice: The choice of solvent can significantly impact cleavage kinetics. Protic solvents may slow down the reaction rate compared to aprotic environments.[5] For instance, some o-nitrobenzyl linkers show a three-fold increase in photolysis rate when switching from an aqueous buffer (PBS) to dioxane.[5]
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pH of the Medium: The pH of the reaction medium can influence the stability of the linker and the efficiency of cleavage. While some o-nitrobenzyl linkers show modest cleavage rates in aqueous and organic solvents, extreme pH conditions can lead to hydrolytic degradation.[6][7] For example, this compound has shown greater lability under acidic and alkaline conditions, leading to the formation of 4-hydroxymethyl-3-nitrobenzoic acid.[6]
-
Oxygen Content: The presence of oxygen does not appear to be a significant factor in the disappearance quantum yields of aromatic nitrocompounds during photolysis.[7]
-
Structural Modifications of the Linker: The presence of certain substituents on the o-nitrobenzyl core can dramatically alter the cleavage rate. For example, the incorporation of two alkoxy groups (veratryl-based linkers) can significantly increase the rate of cleavage. Furthermore, the addition of an α-methyl group on the benzylic carbon can lead to a further five-fold increase in cleavage rate.[1]
Question: I am observing unexpected byproducts in my reaction mixture after photolysis. What are these and how can I minimize their formation?
Answer: The formation of byproducts is a common concern in photocleavage reactions. The primary byproduct of o-nitrobenzyl linker cleavage is a nitrosobenzaldehyde derivative.[8] However, other side reactions can occur:
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Photooxidation: Sensitive functionalities in your target molecule, such as methionine, can be susceptible to photooxidation during prolonged UV exposure.[5] Minimizing irradiation time is crucial to prevent this.
-
Secondary Reactions of the Nitroso Byproduct: The generated o-nitrosobenzaldehyde can potentially react with primary amines in the reaction mixture.[5]
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Formation of Nitrophenols and Nitrosocompounds: Continuous photolysis of aromatic nitrocompounds can lead to the formation of aromatic nitrosocompounds and nitrophenols as major products.[7]
-
Hydrolysis: As mentioned previously, under certain pH conditions, the this compound linker can hydrolyze to 4-hydroxymethyl-3-nitrobenzoic acid.[6]
To minimize byproducts, it is essential to optimize the reaction conditions, including irradiation time and wavelength, and to purify the cleaved product promptly.
Frequently Asked Questions (FAQs)
What is the optimal wavelength for cleaving this compound linkers?
The optimal wavelength for most o-nitrobenzyl-based linkers is in the near-UV range, typically around 365 nm.[1][2] Some studies have also reported successful cleavage at approximately 340 nm.[3] It is advisable to consult the specific literature for your linker-conjugate system or to determine the optimal wavelength empirically.
What is the expected byproduct of the photocleavage reaction?
Upon photolysis, the o-nitrobenzyl linker rearranges to release the caged molecule and forms a nitrosobenzaldehyde byproduct.[8]
How can I monitor the progress of the photocleavage reaction?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction.[1][9] You can track the disappearance of the starting material (linker-conjugate) and the appearance of the cleaved product and byproducts over time. A diode array detector can be used to monitor the absorbance at a specific wavelength, for example, 271 nm for this compound and its degradation product.[6]
Can I perform the photolysis in an aqueous buffer?
Yes, photolysis can be performed in aqueous buffers. However, be aware that the cleavage kinetics might be slower compared to organic solvents.[5] Also, ensure the pH of the buffer is compatible with your linker and target molecule to avoid hydrolysis.[6]
Data Presentation
Table 1: Influence of Solvent on the Relative Photolysis Rates of an o-Nitrobenzyl Linker at 365 nm
| Solvent | Relative Cleavage Rate |
| p-Dioxane | High |
| Methanol (B129727) | Moderate |
| Aqueous Buffer (PBS) | Low |
Data adapted from studies on related o-nitrobenzyl linkers. The trend of faster cleavage in aprotic organic solvents is generally observed.[5]
Table 2: Effect of Substituents on the Relative Cleavage Rates of o-Nitrobenzyl Linkers
| Linker Modification | Relative Cleavage Rate Enhancement |
| Addition of two alkoxy groups (veratryl) | Dramatic Increase |
| Addition of an α-methyl group to the veratryl linker | ~5-fold increase |
These modifications can significantly accelerate the photocleavage process, allowing for shorter irradiation times.[1]
Experimental Protocols
Protocol 1: General Procedure for Photolysis of a this compound-Linked Substrate
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Sample Preparation: Dissolve the substrate conjugated to the this compound linker in a suitable solvent (e.g., methanol, p-dioxane, or an aqueous buffer) in a quartz or borosilicate glass vial. The concentration should be optimized for your specific system.
-
Irradiation: Place the vial in a photolysis reactor equipped with a UV lamp emitting at approximately 365 nm. Ensure consistent positioning of the sample relative to the light source for reproducibility.
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Time-Course Monitoring: At regular intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
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Sample Quenching (if necessary): If the reaction continues after removal from the light source, it may be necessary to quench the reaction by adding a suitable reagent or by immediate analysis.
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Analysis: Analyze the aliquots by HPLC to monitor the disappearance of the starting material and the formation of the cleaved product.
Protocol 2: HPLC Method for Monitoring Photocleavage
This method is adapted from a validated procedure for the analysis of this compound and can be used as a starting point for monitoring cleavage reactions.[6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Octadecylsilane (C18) column.
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v), with the pH adjusted to 4.0 with formic acid. The gradient may need to be optimized depending on the hydrophobicity of your substrate.
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 271 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the aliquots from the photolysis reaction.
-
Identify and quantify the peaks corresponding to the starting material, the cleaved product, and any major byproducts by comparing their retention times and UV spectra with authentic standards if available.
Mandatory Visualizations
References
- 1. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in handling and storing 4-(Bromomethyl)-3-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with handling and storing 4-(Bromomethyl)-3-nitrobenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the stability and purity of this compound, it should be stored at 0-8 °C in a tightly sealed container, protected from light and moisture.[1] The storage area should be dry and well-ventilated.
Q2: What are the primary chemical hazards associated with this compound?
This compound is a corrosive solid that can cause severe skin burns and eye damage.[2][3] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential when handling this compound. All work should be conducted in a well-ventilated fume hood.
Q3: What are the visual signs of potential degradation of this compound?
The compound is typically a beige to yellow crystalline powder.[1][2] While specific color changes upon degradation are not well-documented, any significant deviation from this appearance, such as discoloration to a darker shade, clumping due to moisture absorption, or a change in texture, may indicate degradation or impurity. If degradation is suspected, it is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC.
Q4: What is the main degradation product of this compound?
The primary degradation product, especially under hydrolytic (acidic or alkaline) conditions, is 4-hydroxymethyl-3-nitrobenzoic acid.[5] This occurs through the hydrolysis of the benzylic bromide. The compound is comparatively more stable under oxidative and light-induced stress conditions.[5][6]
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Low or no yield in reactions where this compound is used as an electrophile is a common challenge. The following guide provides a systematic approach to troubleshooting this issue.
Issue 2: Appearance of an Unexpected Byproduct
The appearance of unexpected spots on a TLC or peaks in an HPLC chromatogram can be due to degradation of the starting material or side reactions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Byproduct with a mass corresponding to the loss of Br and addition of OH (M-Br+OH) | Hydrolysis of the benzylic bromide in this compound to form 4-hydroxymethyl-3-nitrobenzoic acid.[5] | Ensure all reagents and solvents are anhydrous.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).If water is a byproduct of the reaction, consider using a drying agent. |
| Starting material appears impure before the reaction begins | Improper storage has led to the degradation of this compound. | Confirm the purity of the starting material using the provided HPLC protocol.If impure, consider recrystallization or purchase a new batch.Always store the compound at the recommended 0-8 °C, protected from light and moisture.[1] |
| Formation of multiple products during nitration or bromination steps in synthesis | Suboptimal reaction conditions leading to the formation of isomers or multiple substitutions. | Control the reaction temperature carefully, as higher temperatures can lead to side products.Optimize the ratio of reagents (e.g., nitrating agents).Consider the directing effects of the functional groups on the aromatic ring to predict and minimize isomer formation. |
Data Presentation
Stability Under Forced Degradation Conditions
The following table summarizes the stability of this compound under various stress conditions as determined by a stability-indicating HPLC-UV method.[5]
| Condition | Reagents and Duration | Result | Major Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24h | Significant Degradation | 4-hydroxymethyl-3-nitrobenzoic acid |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 24h | Significant Degradation | 4-hydroxymethyl-3-nitrobenzoic acid |
| Oxidation | 30% H₂O₂ at 80°C for 24h | No Significant Degradation | Not Applicable |
| Photostability | Exposure to UV light for 72h | No Significant Degradation | Not Applicable |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol is adapted from a validated method to determine the purity of this compound and to detect the presence of its primary degradation product, 4-hydroxymethyl-3-nitrobenzoic acid.[5]
Signaling Pathways and Logical Relationships
Degradation Pathway via Hydrolysis
The primary degradation pathway for this compound in the presence of water (hydrolysis) involves the nucleophilic substitution of the bromide ion by a hydroxide (B78521) ion.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
How to monitor the progress of reactions involving 4-(Bromomethyl)-3-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of chemical reactions involving 4-(Bromomethyl)-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring reactions with this compound?
A1: The most common and effective techniques for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the information required (qualitative vs. quantitative), and the available equipment.
Q2: How can I visualize spots on a TLC plate for this compound and its derivatives?
A2: this compound and many of its derivatives are UV-active due to the aromatic ring. Therefore, the primary visualization method is a UV lamp, typically at 254 nm.[1] Staining with potassium permanganate (B83412) can also be an effective alternative.
Q3: What is a common side reaction or degradation product to look for when using this compound?
A3: A common degradation product, especially under hydrolytic (acidic or alkaline) conditions, is 4-hydroxymethyl-3-nitrobenzoic acid.[2][3] This occurs through the hydrolysis of the benzylic bromide. It is crucial to monitor for the formation of this impurity, particularly in aqueous or protic solvents.
Q4: My TLC analysis shows that the Rf values of my starting material and product are very similar. What can I do to improve separation?
A4: If the Rf values are too similar, you can try experimenting with different solvent systems of varying polarity.[1] Using a co-spot, where you apply both the starting material and the reaction mixture to the same lane on the TLC plate, can also help to distinguish between two close-running spots.[1]
Q5: Can I use Gas Chromatography (GC) to monitor my reaction?
A5: While possible, GC is generally less suitable for directly monitoring this compound and its polar, non-volatile derivatives due to their low volatility. Derivatization to more volatile compounds may be necessary for GC analysis. HPLC and TLC are typically more direct and convenient methods.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Streaking or elongated spots | The sample is too concentrated. | Prepare a more diluted sample for spotting.[1] |
| The compound is highly polar and interacting strongly with the silica (B1680970) gel. | Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[1] | |
| Spots remain at the baseline | The mobile phase is not polar enough to move the compound up the plate. | Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture. |
| No spots are visible under UV light | The compound is not UV-active or the concentration is too low. | Although this compound is UV-active, if you suspect a non-UV-active product, try staining with potassium permanganate. Also, ensure your sample is sufficiently concentrated. |
| Multiple unexpected spots appear | The reaction is producing side products or the starting material is degrading. | Identify the main degradation product, 4-hydroxymethyl-3-nitrobenzoic acid, by comparing its Rf to a standard if available. Analyze the reaction conditions (temperature, moisture) to minimize side reactions. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | The mobile phase pH is inappropriate for the analyte, causing partial ionization. | For acidic compounds like this compound, acidify the mobile phase (e.g., with formic or phosphoric acid) to a pH well below the pKa of the carboxylic acid to ensure it is in a single protonation state.[2] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Fluctuating retention times | The mobile phase composition is changing (e.g., evaporation of a volatile solvent). | Prepare fresh mobile phase and keep the solvent reservoir bottles capped. Ensure the HPLC system is properly equilibrated. |
| The column temperature is not stable. | Use a column oven to maintain a constant temperature.[2] | |
| Appearance of a new peak during the run | On-column degradation of the analyte. | This compound can be labile. Ensure the mobile phase is not strongly basic. The primary degradation product to expect is 4-hydroxymethyl-3-nitrobenzoic acid.[2] |
| No peak detected | The compound is not eluting from the column or is not detected. | Ensure the mobile phase is strong enough to elute your compound. Check that the UV detector wavelength is set appropriately (e.g., around 271 nm for this compound).[2] |
Experimental Protocols
Protocol 1: Monitoring a Nucleophilic Substitution Reaction by TLC
This protocol describes the monitoring of a reaction where the bromide of this compound is displaced by a nucleophile (e.g., an amine or an alcohol).
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add the chosen mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate). Cover the chamber and allow it to saturate for 5-10 minutes.[1]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the left side of the baseline.
-
Lane 2 (Reaction Mixture): At various time points (e.g., t=0, 1h, 2h), take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it in the center of the baseline. A mini-workup of the aliquot (diluting with ethyl acetate and washing with water) can help remove salts that may interfere with the chromatography.[1]
-
Lane 3 (Co-spot): Spot the starting material and the reaction mixture in the same lane on the right side of the baseline. This helps to confirm if the starting material spot in the reaction mixture is indeed the same as the reference.[1]
-
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to rise to about 1 cm from the top of the plate.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has disappeared and a new product spot is observed.
Protocol 2: Quantitative Monitoring by HPLC
This method is adapted from a stability-indicating HPLC-UV assay for this compound.[2]
-
Instrumentation: HPLC system with a UV detector and a C18 column.
-
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Octadecylsilane (C18) column |
| Mobile Phase | Methanol : Water (80:20, v/v), with the pH of the water adjusted to 4.0 with formic acid |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 271 nm |
| Injection Volume | 20 µL |
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: At specified time intervals, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary, and dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Processing: Monitor the disappearance of the starting material peak and the appearance of the product peak. The concentration of the starting material at each time point can be calculated from the peak area using the calibration curve.
-
Protocol 3: Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture. Remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. Add a small amount of an internal standard with a known concentration if quantitative analysis is desired.
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Monitor the reaction by observing the disappearance of the characteristic signal for the benzylic protons (-CH2Br) of the starting material (typically around 4.5-5.0 ppm). Simultaneously, watch for the appearance of new signals corresponding to the product. For example, if the bromide is replaced by an alcohol, a new peak for the -CH2OH protons would appear at a slightly different chemical shift.
Data Presentation
Table 1: Representative TLC Rf Values
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (approximate) |
| This compound | 7:3 | 0.45 |
| 4-(Hydroxymethyl)-3-nitrobenzoic acid | 7:3 | 0.25 |
| Example Product (Ester) | 7:3 | 0.60 |
Note: Rf values are illustrative and can vary based on specific TLC plate, temperature, and chamber saturation.
Table 2: Representative HPLC Retention Times
| Compound | Retention Time (tR) |
| This compound | ~4.3 min[2] |
| 4-(Hydroxymethyl)-3-nitrobenzoic acid | ~2.5 min |
| Example Product (less polar) | > 5.0 min |
Note: Retention times are based on the HPLC protocol described above and can vary with the specific column and system.
Table 3: Key ¹H NMR Chemical Shifts (in DMSO-d6)
| Protons | Compound | Chemical Shift (δ, ppm) (approximate) |
| -CH2 Br | This compound | 4.8 - 5.0 |
| Aromatic-H | This compound | 7.8 - 8.5 |
| -CH2 OH | 4-(Hydroxymethyl)-3-nitrobenzoic acid | 4.6 - 4.8 |
| Aromatic-H | 4-(Hydroxymethyl)-3-nitrobenzoic acid | 7.7 - 8.4 |
| -COOH | Both compounds | > 13.0 (broad) |
Visualizations
References
Technical Support Center: Troubleshooting Incomplete Cleavage of Photolabile Linkers
Welcome to the technical support center for photolabile linkers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the photocleavage process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Q1: What are the primary reasons for incomplete or failed cleavage of my photolabile linker?
A1: Incomplete photocleavage can stem from several factors, often related to the experimental setup and the inherent properties of the linker itself. The most common culprits include:
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Inadequate Light Source: The wavelength, intensity, and duration of light exposure are critical.[1] An incorrect wavelength that doesn't match the linker's absorption maximum (λmax) will lead to inefficient excitation.[1] Similarly, insufficient light intensity or exposure time will not provide enough energy to cleave all the linker molecules.[1]
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Suboptimal Reaction Conditions: The choice of solvent can significantly impact cleavage efficiency.[2][3] Solvent polarity and the presence of quenching agents or reactive species can interfere with the photochemical reaction.[2][4] The pH of the solution can also play a crucial role, with some side reactions being favored in basic or acidic conditions.[4]
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Low Quantum Yield (Φ): The quantum yield is a measure of the efficiency of a photochemical reaction, representing the fraction of absorbed photons that result in the desired cleavage.[1][5] Linkers with inherently low quantum yields will require more light energy to achieve complete cleavage.[6]
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Side Reactions and Photodegradation: Undesired photochemical side reactions can compete with the intended cleavage pathway, leading to byproducts and incomplete release of the target molecule.[4][7] Overexposure to high-energy UV light can also lead to the degradation of the released molecule itself.[1]
-
Steric Hindrance: The molecular environment around the photolabile linker can physically block the light or hinder the conformational changes required for cleavage.
Q2: How do I choose the correct light source and optimize the irradiation conditions?
A2: Selecting and optimizing your light source is paramount for successful photocleavage. Here’s a systematic approach:
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Determine the λmax of Your Linker: Consult the manufacturer's data sheet or the relevant literature for the absorption maximum of your specific photolabile linker. The emission wavelength of your light source should closely match this λmax for optimal energy transfer.[1] Using a light source with a different wavelength can drastically reduce cleavage efficiency.[8]
-
Select an Appropriate Light Source:
-
LEDs (Light Emitting Diodes): These are often preferred due to their narrow emission spectra, stability, and cost-effectiveness.[9][10] They allow for precise targeting of the linker's λmax, minimizing off-target effects and photodamage.[1]
-
Mercury Arc Lamps: These provide high-intensity, broad-spectrum UV light. While powerful, they may require filters to isolate the desired wavelength and prevent damage to sensitive biological samples.[1]
-
Lasers: Offer highly focused, monochromatic light, which is ideal for applications requiring high spatial and temporal control.[11]
-
-
Optimize Light Intensity and Exposure Time: These two parameters are interconnected. A higher intensity light source will require a shorter exposure time, and vice versa.[11][12] It is crucial to determine the optimal dose of light empirically.
-
Time-Course Experiment: Irradiate your sample for varying durations (e.g., 1, 5, 10, 30, 60 minutes) and analyze the cleavage efficiency at each time point using a suitable analytical method like HPLC or mass spectrometry.[1] This will help you identify the minimum time required for complete cleavage without causing significant degradation.
-
-
Control the Distance and Geometry: The distance between the light source and the sample affects the light intensity reaching the sample. Ensure this distance is consistent across experiments. The geometry of the light beam (focused vs. diffused) also plays a role in the intensity delivered to the sample.
Quantitative Data Summary
The efficiency of photocleavage is influenced by the linker's chemical structure. Below is a summary of key parameters for common photolabile linker families.
| Linker Family | Example | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | 340 - 365[13] | 0.01 - 0.63[13] | Well-established chemistry, many commercially available derivatives.[13] | Requires UV light which can be damaging to biological samples; relatively low quantum yields in some cases.[13][14] |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450[13] | ~0.25[13][15] | Cleavage with less damaging visible light, often higher quantum yields than ONB.[13][15] | Can be sensitive to hydrolysis.[13] |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365[13] | 0.62 - 0.88[13] | High quantum yields, rapid cleavage kinetics.[13] | Requires UV irradiation.[13] |
Experimental Protocols
Protocol 1: Determining Photocleavage Efficiency using HPLC
This protocol provides a general method to quantify the cleavage of a photolabile linker by monitoring the disappearance of the starting material and the appearance of the cleaved product over time.[5][16]
Materials:
-
Photolabile linker-conjugated molecule of interest
-
Appropriate solvent (e.g., methanol, p-dioxane, aqueous buffer)[16]
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
UV lamp with a specific wavelength output (e.g., 365 nm)[16]
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UV-transparent cuvette (e.g., quartz)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Prepare a solution of the photolabile linker-conjugated molecule at a known concentration in the chosen solvent.
-
Initial Analysis (t=0): Inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. Identify and record the peak area of the intact, uncleaved conjugate.
-
Photolysis: Place the solution in the quartz cuvette with a stir bar and position it under the UV lamp. Ensure a consistent distance and light intensity for all experiments.
-
Time-Course Monitoring: At regular intervals (e.g., 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the solution and inject it into the HPLC.
-
Data Analysis: For each time point, calculate the percentage of the remaining starting material and the formed product based on their respective peak areas. Plot the percentage of cleaved product against the irradiation time to determine the reaction kinetics.
Visualizations
Troubleshooting Workflow for Incomplete Photocleavage
Caption: A logical workflow for troubleshooting incomplete photocleavage.
Signaling Pathway of Photocleavage
Caption: A simplified diagram illustrating the photocleavage process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. "Control of Irradiation Wavelength and Quantum Yield of Photocleavable " by Jingxuan Ma [repository.fit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. rscpromotionservices.impact.science [rscpromotionservices.impact.science]
- 12. Effect of light intensity and wavelengths on photodegradation reactions of riboflavin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemreu.ku.edu [chemreu.ku.edu]
- 16. pubs.acs.org [pubs.acs.org]
Side reactions of the bromomethyl group in 4-(Bromomethyl)-3-nitrobenzoic acid
Welcome to the technical support center for 4-(Bromomethyl)-3-nitrobenzoic acid (BNBA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and understanding the side reactions associated with this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experimental settings.
FAQ 1: My reaction with a nucleophile is giving a low yield of the desired product. What are the potential side reactions?
Answer: Low yields in reactions involving this compound are often due to competing side reactions involving the highly reactive bromomethyl group. The primary side reactions to consider are:
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Hydrolysis (Solvolysis): The bromomethyl group can react with water or other protic solvents (e.g., alcohols) to form the corresponding 4-(hydroxymethyl)-3-nitrobenzoic acid or an ether byproduct. This is a common issue, especially if the reaction is run in non-anhydrous solvents or for extended periods.
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Self-Condensation/Polymerization: Under basic conditions, the carboxylate of one BNBA molecule can potentially act as a nucleophile, attacking the bromomethyl group of another molecule, leading to oligomers or polymers.
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Elimination Reactions: While less common for benzylic halides, strong, sterically hindered bases could potentially promote elimination to form a transient and highly reactive quinone methide-like intermediate.
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Reactions with Ambident Nucleophiles: If your nucleophile has multiple reactive sites, you may observe a mixture of products.
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to minimize its direct reaction with the bromomethyl group.
-
Temperature Control: Running the reaction at lower temperatures can often improve selectivity and reduce the rate of side reactions.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent further degradation or side product formation.
FAQ 2: I am observing a significant amount of a more polar byproduct in my reaction mixture. What could it be?
Answer: A more polar byproduct is often the result of hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 4-(hydroxymethyl)-3-nitrobenzoic acid. This byproduct will have a lower Rf value on a normal-phase TLC plate and an earlier retention time in reverse-phase HPLC.
Troubleshooting:
-
Solvent Purity: Ensure your reaction solvent is anhydrous. Molecular sieves can be used to dry the solvent before use.
-
Purification: The hydrolyzed byproduct can often be separated from the desired product by column chromatography on silica (B1680970) gel, typically requiring a more polar eluent system.
FAQ 3: Can the nitro group on the aromatic ring participate in side reactions?
Answer: Under the typical conditions for nucleophilic substitution at the bromomethyl position, the nitro group is generally stable. However, under strongly reducing conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing metals like iron or tin), the nitro group can be reduced to an amino group. If your experimental design involves a subsequent reduction step, be aware of this transformation.
Troubleshooting:
-
Chemoselective Reagents: If you need to perform a reaction on another part of the molecule without affecting the nitro group, choose reagents that are chemoselective. For example, some reducing agents will selectively reduce other functional groups in the presence of a nitro group.
Data Presentation: Side Reaction Propensity
While specific kinetic data for the side reactions of this compound is not extensively available in peer-reviewed literature, the following table provides a qualitative summary of the expected propensity for common side reactions under different conditions, based on the general reactivity of benzylic bromides.
| Side Reaction | Conditions Favoring the Side Reaction | Conditions to Minimize the Side Reaction |
| Hydrolysis | Presence of water or protic solvents (e.g., methanol, ethanol), prolonged reaction times, elevated temperatures, basic or acidic conditions. | Use of anhydrous aprotic solvents (e.g., DMF, acetonitrile, THF), inert atmosphere, shorter reaction times, moderate temperatures. |
| Self-Condensation | Use of strong, non-hindered bases, high concentrations of the reagent. | Use of non-nucleophilic, sterically hindered bases (e.g., DIPEA), controlled addition of reagents, lower reaction concentrations. |
| Elimination | Strong, bulky bases, high temperatures. | Use of weaker bases, lower temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine to form the corresponding 4-(aminomethyl)-3-nitrobenzoic acid derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
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Diethyl ether or Ethyl acetate (B1210297)
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine to the solution.
-
Add DIPEA to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
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Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted starting material and acidic byproducts.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions with BNBA.
Improving solubility of 4-(Bromomethyl)-3-nitrobenzoic acid for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-(bromomethyl)-3-nitrobenzoic acid for chemical reactions.
Troubleshooting Guide
Low reactivity or incomplete conversion in reactions involving this compound can often be attributed to poor solubility in the chosen reaction solvent. This guide offers a systematic approach to addressing this common issue.
Problem: this compound is not dissolving in the reaction solvent.
Initial Assessment:
-
Confirm Solvent Choice: Refer to the solubility data to ensure the selected solvent is appropriate.
-
Visual Inspection: Observe if the compound is fully suspended or if undissolved solid remains.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the reaction progress and determine if the starting material is being consumed.
Troubleshooting Steps:
-
Solvent Selection: If the compound has low solubility, consider switching to a solvent in which it is known to be soluble, such as DMF or dichloromethane.[1][2][3][4][5][6]
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Co-solvent System: Introduce a co-solvent to enhance solubility. For instance, adding a small amount of DMF or DMSO to a less polar solvent can significantly improve dissolution.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the acid. However, ensure the reaction temperature is compatible with the stability of all reactants and products.
-
pH Modification (for protic solvents): In the presence of a protic solvent, the solubility of a carboxylic acid can be increased by adding a base to form the more soluble carboxylate salt. This should be done cautiously, considering the compatibility of the base with the overall reaction.
-
Sonication: Applying ultrasonic waves can help break down solid agglomerates and facilitate dissolution.
The following flowchart outlines a systematic approach to troubleshooting solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on available data, this compound is soluble in dimethylformamide (DMF) and dichloromethane.[1][2][3][4][5][6] It is reported to be insoluble in water.[1][2][5]
Q2: Can I use heat to improve the solubility of this compound?
A2: Yes, gently heating the reaction mixture can improve solubility. However, it is crucial to consider the thermal stability of your reactants, reagents, and products. The melting point of this compound is 127-130 °C.[1][2] Exceeding this temperature may lead to decomposition. Always monitor for any color changes or side product formation when heating.
Q3: How can I use a co-solvent to improve solubility?
A3: A co-solvent system involves using a mixture of solvents. If your primary reaction solvent is a poor solvent for this compound, you can add a small amount of a solvent in which it is highly soluble (e.g., DMF). Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) and observe for dissolution. The optimal ratio will need to be determined empirically for your specific reaction.
Q4: Will changing the pH of the solution help?
A4: For reactions in protic solvents (like water or alcohols), increasing the pH by adding a base can deprotonate the carboxylic acid group to form a more soluble carboxylate salt.[7][8] Common bases for this purpose include sodium hydroxide (B78521) or potassium carbonate. However, you must ensure that the base is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
Q5: Are there any other methods to enhance solubility?
A5: Besides the methods mentioned, you can consider:
-
Sonication: Using an ultrasonic bath can aid in dissolving the compound.
-
Dervatization: In some cases, converting the carboxylic acid to a more soluble ester derivative for the reaction and then hydrolyzing it back to the acid in a subsequent step can be a viable strategy.[7]
Data Presentation
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | Soluble | [1][2][3][4][5][6] |
| Dichloromethane | Soluble | [1][2][3][4][5][6] |
| Water | Insoluble | [1][2][5] |
| Alcohol | Soluble (1g in 120ml) | [3] |
| Chloroform | Soluble (1g in 400ml) | [3] |
| Diethyl ether | Soluble (1g in 100ml) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound with a Co-solvent
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To your reaction vessel, add the required amount of this compound and the primary reaction solvent.
-
Stir the mixture at room temperature for 5-10 minutes.
-
If the solid is not fully dissolved, add a co-solvent (e.g., DMF) dropwise while stirring.
-
Continue adding the co-solvent in small portions until the solid is completely dissolved.
-
Record the final volume ratio of the primary solvent to the co-solvent for future reference.
-
Proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: General Procedure for Improving Solubility by Heating
-
Combine this compound and the chosen solvent in a reaction vessel equipped with a condenser.
-
Begin stirring the mixture at room temperature.
-
Gradually increase the temperature of the reaction mixture using a suitable heating mantle or oil bath.
-
Monitor the dissolution of the solid as the temperature increases.
-
Once the solid is dissolved, maintain the temperature for the duration of the reaction, ensuring it does not exceed the decomposition temperature of any components.
-
Carefully monitor the reaction for any signs of degradation (e.g., color change).
The decision-making process for selecting a solubility enhancement method is illustrated below.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]
- 4. 4-Bromomethyl-3-nitrobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 [chemicalbook.com]
- 6. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
Preventing degradation of 4-(Bromomethyl)-3-nitrobenzoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(bromomethyl)-3-nitrobenzoic acid during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis, particularly under acidic or alkaline conditions.[1][2] The bromomethyl group is susceptible to nucleophilic substitution by water, leading to the formation of 4-(hydroxymethyl)-3-nitrobenzoic acid. While forced degradation studies have shown it to be relatively stable under specific oxidative and photolytic conditions, its chemical structure, a benzyl (B1604629) bromide derivative, suggests potential susceptibility to photodegradation upon exposure to light, especially UV light.[1][3] Furthermore, as a nitroaromatic compound, thermal degradation at elevated temperatures is also a potential concern.[4]
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 0-8 °C.[5] It is also advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[4] The container should be tightly sealed to prevent exposure to air and humidity.
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Yes, inconsistent experimental results can be a sign of compound degradation. If the compound has degraded, the actual concentration in your experiments will be lower than expected, leading to variability in results. It is crucial to assess the purity of your stock solutions regularly, especially if they are stored for extended periods.
Q4: How can I detect degradation of my this compound sample?
A4: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This method can separate the parent compound from its degradation products, allowing for quantification of purity. The appearance of a new peak, corresponding to 4-(hydroxymethyl)-3-nitrobenzoic acid, is a key indicator of hydrolytic degradation.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Aqueous Solutions
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Prepare fresh solutions for each experiment. - If storage of aqueous solutions is unavoidable, store them at 2-8°C for no longer than 48 hours.[1] - Use buffered solutions to maintain a stable pH, ideally avoiding strongly acidic or alkaline conditions. |
| Incorrect Concentration | - Verify the purity of the solid compound before preparing solutions using a validated analytical method like HPLC-UV. - Ensure accurate weighing and complete dissolution of the compound. |
Issue 2: Discoloration of Solid Compound or Solutions
| Potential Cause | Troubleshooting Steps |
| Photodegradation | - Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. - Minimize exposure to ambient and direct light during handling and experiments. |
| Oxidation | - Purge stock solutions with an inert gas (e.g., nitrogen or argon) before sealing. - Avoid sources of free radicals in your experimental setup. |
Issue 3: Reduced Purity of Solid Compound Over Time
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Ensure the compound is stored at the recommended 0-8 °C in a tightly sealed container. - Store in a desiccator to minimize exposure to moisture. |
| Thermal Degradation | - Avoid storing the compound near heat sources. - For long-term storage, consider storing at -20°C. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Temperature | Duration | Remaining Parent Compound (%) | Major Degradation Product |
| Acid Hydrolysis (0.1 M HCl) | Room Temperature | - | 93%[1] | 4-(hydroxymethyl)-3-nitrobenzoic acid[1][2] |
| 50 °C | - | 79%[1] | 4-(hydroxymethyl)-3-nitrobenzoic acid[1][2] | |
| Reflux | - | 6%[1] | 4-(hydroxymethyl)-3-nitrobenzoic acid[1][2] | |
| Alkaline Hydrolysis (0.1 M NaOH) | Room Temperature | - | ~2.5%[1] | 4-(hydroxymethyl)-3-nitrobenzoic acid[1][2] |
| Oxidative (H₂O₂) | - | - | Stable | - |
| Photolytic (UV light) | - | - | Stable | - |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This method is adapted from a validated stability-indicating assay.[1][2]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: Octadecylsilane (C18), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol:Water (80:20, v/v), with the pH of the water adjusted to 4.0 with formic acid.[1][6]
-
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 200 µg/mL).[1] Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards. The retention time for this compound is expected to be around 5 minutes, and its primary degradation product, 4-(hydroxymethyl)-3-nitrobenzoic acid, at approximately 3 minutes under these conditions.
-
Mandatory Visualization
Caption: Primary and potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Coupling Reactions for 4-(Bromomethyl)-3-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 4-(bromomethyl)-3-nitrobenzoic acid.
General Troubleshooting
This section addresses common issues applicable to various coupling reactions with this compound.
FAQs
Q1: My reaction is showing low or no yield. What are the general steps I should take to troubleshoot?
A1: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended. First, verify the quality and stoichiometry of your reactants and ensure you are using fresh, anhydrous reagents and solvents where necessary. Next, evaluate your reaction conditions, including the choice of base, solvent, temperature, and reaction time. It's also crucial to investigate potential side reactions that may be consuming your starting material or product. Finally, consider if solubility issues with your reactants or intermediates are hindering the reaction.[1]
Q2: How do I choose the appropriate solvent for my coupling reaction?
A2: The choice of solvent is critical and depends on the specific reaction type. For amide coupling reactions, polar aprotic solvents like DMF or DCM are commonly used.[2] For Williamson ether synthesis, polar aprotic solvents such as DMF or acetonitrile (B52724) are generally preferred as they can accelerate SN2 reactions.[3] It is essential that your starting materials are soluble in the chosen solvent. If solubility is an issue, a co-solvent system might be necessary.[4]
Q3: What are the most common side reactions to be aware of when working with this compound?
A3: Given the bifunctional nature of this compound, several side reactions are possible. When targeting the carboxylic acid for amide coupling, self-polymerization can occur where the carboxylic acid of one molecule reacts with the bromomethyl group of another.[2][5] When performing reactions at the bromomethyl group, elimination reactions can compete with the desired substitution, especially with sterically hindered nucleophiles or strong, bulky bases. Additionally, the nitro group can influence the reactivity of the aromatic ring.
Troubleshooting Workflow for Low-Yield Reactions
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
Coupling at the Carboxylic Acid Group
This section focuses on issues related to amide bond formation and esterification.
FAQs
Q1: I am trying to form an amide, but the reaction is slow and the yield is low. Which coupling reagent should I use?
A1: The choice of coupling reagent is crucial. For efficient and rapid amide bond formation, uronium/aminium-based reagents like HATU are highly effective.[5] Carbodiimides such as EDC, often used with additives like HOBt, provide a robust and cost-effective alternative.[2][5] The optimal choice may depend on the specific amine coupling partner.
Q2: How can I prevent self-polymerization during amide coupling?
A2: Self-polymerization can be a significant side reaction. To minimize this, you can pre-activate the this compound with the coupling reagent and a base for a short period (e.g., 15-30 minutes) before adding your amine coupling partner.[5] Additionally, running the reaction at a lower temperature (e.g., 0 °C) can help control the rate of competing reactions.[5]
Q3: My Fischer esterification is not going to completion. How can I improve the yield?
A3: Fischer esterification is an equilibrium-controlled process.[6] To drive the reaction towards the product, the alcohol is typically used in large excess, often serving as the solvent.[6] Removing the water byproduct as it forms, for example, by using a Dean-Stark apparatus, can also significantly improve the yield. Ensure your acid catalyst (e.g., H₂SO₄) is present in a sufficient amount.[7]
Troubleshooting Guide: Amide Bond Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Incomplete activation of the carboxylic acid. | Increase the amount of coupling reagent (e.g., EDC, HATU) to 1.1-1.5 equivalents. Pre-activate the carboxylic acid before adding the amine.[4] |
| Poor nucleophilicity of the amine. | Increase the reaction temperature or use a more potent coupling reagent like HATU.[7] | |
| Incorrect base or stoichiometry. | Use a non-nucleophilic base like DIPEA or TEA (2-3 equivalents) to prevent side reactions.[5] | |
| Formation of Byproducts | Self-polymerization. | Pre-activate the carboxylic acid for 15-30 minutes before adding the amine. Lower the reaction temperature to 0 °C.[5] |
| Formation of N-acylurea (with EDC). | Add HOBt to the reaction mixture to suppress this side reaction.[8] |
Experimental Protocols: Carboxylic Acid Coupling
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[5]
-
Add the amine coupling partner (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.[7]
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
Coupling at the Bromomethyl Group
This section addresses issues related to Williamson ether synthesis and other nucleophilic substitutions at the benzylic bromide.
FAQs
Q1: My Williamson ether synthesis is giving a very low yield. What could be the problem?
A1: Low yields in Williamson ether synthesis are often due to competing elimination reactions, especially if your nucleophile is a sterically hindered alkoxide.[1] Other potential causes include incomplete deprotonation of the alcohol, poor solubility of the alkoxide, or suboptimal reaction temperature. Using a milder base and a polar aprotic solvent like DMF can be beneficial.[3][9]
Q2: What type of base is best for the Williamson ether synthesis?
A2: A strong but non-nucleophilic base is typically used to deprotonate the alcohol. Sodium hydride (NaH) is a common choice for generating the alkoxide in an anhydrous organic solvent.[3] For sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be used, often at a higher temperature.[9]
Q3: How can I improve the reaction rate if it is very sluggish?
A3: If the reaction is slow, cautiously increasing the temperature can help.[3] However, be aware that higher temperatures can also promote side reactions like elimination. Another strategy is to use a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, which can facilitate the reaction between a solid or aqueous phase alkoxide and the organic-soluble electrophile.[1][3]
Troubleshooting Guide: Williamson Ether Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Incomplete deprotonation of the alcohol. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Allow adequate time for alkoxide formation before adding the electrophile. |
| Poor solubility of the alkoxide. | Choose an appropriate polar aprotic solvent (e.g., DMF, DMSO) where the alkoxide is soluble. | |
| Low reaction temperature. | Gradually increase the temperature in 10-20 °C increments while monitoring for side product formation.[3] | |
| Formation of Elimination Product | Use of a strong, sterically hindered base/nucleophile. | Use a less sterically demanding base. If possible, use a primary or secondary alcohol to form the nucleophile. |
| High reaction temperature. | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | |
| Recovery of Starting Materials | Deactivated electrophile or poor leaving group. | The benzylic bromide is generally a good leaving group. Ensure the quality of your this compound. |
Experimental Protocol: Williamson Ether Synthesis
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in an anhydrous polar aprotic solvent like DMF.
-
Cool the solution to 0 °C and carefully add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete alkoxide formation.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Reaction Pathway Selection
Caption: Decision diagram for selecting the appropriate coupling reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(Bromomethyl)-3-nitrobenzoic Acid and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(bromomethyl)-3-nitrobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 4-bromobenzoic acid.
-
Side-products from synthesis: These can include positional isomers (e.g., 2-bromo-3-nitrobenzoic acid, 4-bromo-2-nitrobenzoic acid) and dinitro derivatives.
-
Degradation products: A primary degradation product is 4-(hydroxymethyl)-3-nitrobenzoic acid, which can form via hydrolysis of the bromomethyl group.[1]
Q2: Which purification technique is most suitable for my crude sample of this compound?
A2: The optimal purification technique depends on the impurity profile and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities and for obtaining highly crystalline material. A known successful solvent system is a mixture of dichloromethane (B109758) and hexane (B92381).
-
Column Chromatography is ideal for separating mixtures with components of varying polarities, such as removing less polar starting materials or more polar side-products.
-
High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and preparative purification to achieve very high purity levels.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the compound is highly impure or if the cooling rate is too fast. To address this:
-
Re-dissolve the oil: Add a small amount of the "good" solvent (the one in which your compound is more soluble) to dissolve the oil, then allow it to cool more slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Add a seed crystal: If available, add a small crystal of pure this compound to the solution to induce crystallization.
-
Consider a pre-purification step: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before recrystallization.
Q4: I am observing significant tailing of my compound during column chromatography on silica (B1680970) gel. How can I improve the peak shape?
A4: Tailing of acidic compounds like this compound on silica gel is common due to strong interactions. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Using too much solvent. - Premature crystallization during hot filtration. - Incomplete crystallization upon cooling. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| Product is still impure after recrystallization | - Inappropriate solvent choice. - Cooling the solution too quickly. - Impurities have similar solubility to the product. | - Perform solvent screening to find a solvent or solvent pair where the product has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities have opposite solubility. - Allow the solution to cool slowly to promote the formation of pure crystals. - Consider a different purification technique, such as column chromatography, if impurities co-crystallize. |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated but has not nucleated. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect eluent polarity. - Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for acidic compounds is a mixture of hexanes and ethyl acetate (B1210297) with a small amount of acetic acid. - Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). |
| Compound does not elute from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). For example, start with a low percentage of ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate. |
| Cracked or channeled column bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A layer of sand on top of the silica gel can help prevent disturbance when adding the eluent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on a reported procedure with a high yield.
Materials:
-
Crude this compound
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Buchner funnel and vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Once fully dissolved, slowly add hexane dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Quantitative Data: A reported synthesis and purification using a similar method yielded 85% of pure this compound.
Protocol 2: HPLC Analysis of this compound
This method is suitable for assessing the purity of this compound and for identifying the degradation product 4-(hydroxymethyl)-3-nitrobenzoic acid.[1]
Instrumentation and Conditions:
| Parameter | Value |
| Column | Octadecylsilane (C18) |
| Mobile Phase | Methanol:Water (80:20, v/v), pH adjusted to 4.0 with formic acid |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 271 nm |
| Injection Volume | 20 µL |
| Temperature | 30°C |
Procedure:
-
Standard Preparation: Prepare a standard solution of pure this compound in the mobile phase.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Compare the peak areas and retention times of the sample to the standard to determine purity. The major degradation product, 4-(hydroxymethyl)-3-nitrobenzoic acid, will have a different retention time.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectra: 4-(Bromomethyl)-3-nitrobenzoic Acid and Structural Analogs
A deep dive into the nuclear magnetic resonance (NMR) characteristics of 4-(Bromomethyl)-3-nitrobenzoic acid is crucial for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of its predicted ¹H and ¹³C NMR spectral data against experimentally determined data for two key structural analogs: 4-(Bromomethyl)benzoic acid and 4-Methyl-3-nitrobenzoic acid. This comparison offers valuable insights into the influence of substituent groups on the chemical environment of protons and carbons within the benzoic acid framework.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for 4-(Bromomethyl)benzoic acid and 4-Methyl-3-nitrobenzoic acid. These comparisons highlight the electronic effects of the nitro and bromomethyl substituents on the aromatic ring.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~8.5 | d | ~2.0 |
| H-5 | ~8.3 | dd | ~8.0, 2.0 | |
| H-6 | ~7.9 | d | ~8.0 | |
| -CH₂Br | ~4.8 | s | - | |
| -COOH | >10 | br s | - | |
| 4-(Bromomethyl)benzoic acid | H-2, H-6 | 8.05 | d | 8.3 |
| H-3, H-5 | 7.48 | d | 8.3 | |
| -CH₂Br | 4.50 | s | - | |
| -COOH | 10.5 (broad) | s | - | |
| 4-Methyl-3-nitrobenzoic acid | H-2 | 8.52 | d | 1.9 |
| H-5 | 8.21 | dd | 8.1, 1.9 | |
| H-6 | 7.55 | d | 8.1 | |
| -CH₃ | 2.65 | s | - | |
| -COOH | 13.5 (broad) | s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C=O | ~165 |
| C-1 | ~133 | |
| C-2 | ~136 | |
| C-3 | ~149 | |
| C-4 | ~130 | |
| C-5 | ~128 | |
| C-6 | ~132 | |
| -CH₂Br | ~30 | |
| 4-(Bromomethyl)benzoic acid | C=O | 171.5 |
| C-1 | 130.5 | |
| C-2, C-6 | 130.1 | |
| C-3, C-5 | 129.5 | |
| C-4 | 143.9 | |
| -CH₂Br | 32.5 | |
| 4-Methyl-3-nitrobenzoic acid | C=O | 165.9 |
| C-1 | 132.3 | |
| C-2 | 136.2 | |
| C-3 | 148.0 | |
| C-4 | 133.4 | |
| C-5 | 126.7 | |
| C-6 | 130.8 | |
| -CH₃ | 20.0 |
Experimental Protocols
High-quality ¹H and ¹³C NMR spectra for aromatic carboxylic acids can be obtained using the following standardized protocol.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
For ¹H NMR Spectroscopy:
-
Instrument Tuning: Tune and match the NMR probe for the ¹H frequency.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm, to encompass all expected proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans, which is important for accurate integration.
-
Number of Scans: Acquire 8 to 16 scans for samples with good concentration.
-
For ¹³C NMR Spectroscopy:
-
Instrument Tuning: Tune and match the NMR probe for the ¹³C frequency.
-
Locking and Shimming: Maintain the lock and shim settings from the ¹H acquisition.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A spectral width of 200-250 ppm is typically required to cover the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often used. For quantitative analysis, especially of quaternary carbons, a longer delay may be necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. For both ¹H and ¹³C spectra, pick the peaks to identify their precise chemical shifts.
Visualizing Molecular Structure
The chemical structure of this compound is presented below, generated using the Graphviz DOT language.
Figure 1. Chemical structure of this compound.
A Comparative Guide to the FTIR Spectrum of 4-(Bromomethyl)-3-nitrobenzoic Acid
This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-(Bromomethyl)-3-nitrobenzoic acid, a crucial molecule in synthetic organic chemistry and drug development. By comparing the expected vibrational frequencies of its constituent functional groups with experimental data for structurally similar compounds, this document serves as a valuable resource for researchers, scientists, and professionals in drug development for structural elucidation and quality control.
Interpreting the Spectrum: A Functional Group Analysis
The FTIR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid, nitro, bromomethyl, and substituted aromatic functionalities. Below is a comparison of the expected absorption ranges for these groups with reported values for analogous molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Ranges in Similar Compounds (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | 3300 - 2500 (very broad)[1][2][3][4] |
| C=O Stretch | 1760 - 1690 (strong) | ~1700[1][2][3][5] | |
| C-O Stretch | 1320 - 1210 | 1320 - 1210[3] | |
| O-H Bend | 1440 - 1395 and 950 - 910 | 1440 - 1395 and 950 - 910[3] | |
| Nitro Group | Asymmetric N-O Stretch | 1550 - 1475 (strong) | 1550 - 1475[6][7][8] |
| Symmetric N-O Stretch | 1360 - 1290 (strong) | 1360 - 1290[5][6][7][8] | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3100 - 3000[9][10][11] |
| C=C Stretch | 1600 - 1450 | 1600 - 1450[9][10][11][12][13] | |
| C-H Out-of-Plane Bend | 900 - 675 | 900 - 675[9] | |
| Bromomethyl Group | C-Br Stretch | 750 - 550 | 750 - 550[14] |
| CH₂ Bend (Scissoring) | ~1450 | Overlaps with aromatic C=C stretches |
Experimental Protocol for FTIR Analysis
The following protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade
-
Spatula
-
Sample: this compound (approx. 1-2 mg)
-
Infrared lamp (optional, for drying)
Procedure:
-
Drying: Gently grind approximately 200 mg of KBr in an agate mortar to a fine powder. If necessary, dry the KBr in an oven or under an infrared lamp to remove any absorbed moisture, which can interfere with the O-H stretching region of the spectrum. The sample should also be thoroughly dried.
-
Sample Preparation: Add 1-2 mg of this compound to the mortar containing the dried KBr.
-
Mixing: Gently mix and grind the sample and KBr together for about 1-2 minutes until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a small amount of the mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be collected prior to sample analysis.
-
Data Processing: Process the resulting spectrum by performing a baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Workflow for FTIR Spectrum Interpretation
The following diagram illustrates the logical workflow for the interpretation of an FTIR spectrum, from sample preparation to final structural confirmation.
Caption: A flowchart of the FTIR analysis process.
References
- 1. tutorchase.com [tutorchase.com]
- 2. echemi.com [echemi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass Spectrometry Analysis of 4-(Bromomethyl)-3-nitrobenzoic acid: A Comparative Fragmentation Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of complex organic molecules is paramount for structural elucidation and analytical method development. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(Bromomethyl)-3-nitrobenzoic acid. To offer a robust comparative framework, its predicted fragmentation is contrasted with the experimental mass spectrometry data of two structurally related compounds: 4-bromobenzoic acid and 3-nitrobenzoic acid.
This comparison will aid in the identification of characteristic fragmentation pathways and key diagnostic ions, facilitating the analysis of this and similar molecules in complex matrices. The guide includes detailed experimental protocols and visual diagrams to support analytical workflows.
Predicted and Comparative Fragmentation Patterns
The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of its key functional groups: the carboxylic acid, the nitro group, and the bromomethyl group. The bromine atom, with its characteristic isotopic distribution of 79Br and 81Br in a near 1:1 ratio, will result in distinctive M and M+2 isotope peaks for all bromine-containing fragments.
The molecular ion peak [M]•+ for this compound is expected at m/z 259 and 261. Key predicted fragmentation pathways include the loss of the bromine atom, the nitro group, the hydroxyl group from the carboxylic acid, and the entire carboxyl group.
For comparison, the experimental fragmentation data for 4-bromobenzoic acid and 3-nitrobenzoic acid are presented. 4-bromobenzoic acid provides insight into the fragmentation of the brominated benzoic acid core, while 3-nitrobenzoic acid offers a reference for the fragmentation behavior induced by the nitro group.
| m/z | Predicted Fragment Ion | Proposed Structure of Fragment | Comparative Fragment Ion from 4-Bromobenzoic Acid (Experimental)[1][2] | Comparative Fragment Ion from 3-Nitrobenzoic Acid (Experimental)[3][4] |
| 259/261 | [M]•+ | [C8H6BrNO4]•+ | 200/202 ([M]•+) | 167 ([M]•+) |
| 242/244 | [M - OH]+ | [C8H5BrNO3]+ | 183/185 ([M - OH]+) | 150 ([M - OH]+) |
| 214/216 | [M - COOH]+ | [C7H5BrNO2]+ | 155/157 ([M - COOH]+) | 122 ([M - COOH]+) |
| 180 | [M - Br]+ | [C8H6NO4]+ | - | - |
| 166 | [M - Br - NO2]+ | [C8H6O2]+ | - | - |
| 121 | [M - Br - NO2 - COOH]+ | [C7H5]+ | - | 121 ([M - NO2]+) |
| 105 | - | - | - | 105 ([M - NO2 - OH]+) |
| 76 | [C6H4]•+ | [C6H4]•+ | 76 ([C6H4]•+) | 76 ([C6H4]•+) |
Experimental Protocols
A standard method for the analysis of this compound and its analogs is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Due to the low volatility of carboxylic acids, derivatization is often required.
1. Sample Preparation (with Derivatization):
-
Dissolution: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or N,N-dimethylformamide).
-
Derivatization: To the solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.
-
Dilution: After cooling to room temperature, dilute the sample to a final concentration of approximately 10-50 µg/mL with the solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the analyte peak based on its retention time.
-
Extract the mass spectrum corresponding to the identified peak.
-
Analyze the fragmentation pattern, noting the molecular ion peaks and the m/z values of major fragments.
-
Compare the experimental spectrum with the predicted fragmentation patterns and reference spectra.
Visualizing Fragmentation and Workflow
To better illustrate the predicted fragmentation and the analytical process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals: Featuring 4-(Bromomethyl)-3-nitrobenzoic acid
December 22, 2025
Introduction
Photocleavable (PC) linkers are instrumental in the fields of chemistry, biology, and drug delivery, enabling the precise spatiotemporal release of active molecules upon light irradiation.[1] The selection of an appropriate PC linker is a critical design parameter, contingent on factors such as cleavage efficiency, wavelength of activation, and the chemical nature of the cargo. This guide provides an objective comparison of 4-(Bromomethyl)-3-nitrobenzoic acid, a classic o-nitrobenzyl (ONB) linker, with other prominent photocleavable linkers. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Photocleavable Linkers
The efficacy of a photocleavable linker is primarily determined by its activation wavelength and quantum yield (Φ), which is the efficiency of a photon-induced process. A higher quantum yield indicates that fewer photons are required to cleave the linker. The following table summarizes key performance indicators for this compound and its alternatives.
| Linker Family | Specific Example/General Structure | Typical Activation Wavelength (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | This compound | 340 - 365 | 0.01 - 0.07 [2] | Well-established chemistry, commercial availability of diverse derivatives.[1] | Requires UV light which can be damaging to biological samples; relatively low quantum yields in some cases.[1] |
| Nitroveratryl | 4,5-Dimethoxy-2-nitrobenzyl | ~365 | 0.001 - 0.01[2] | Red-shifted absorption compared to ONB. | Often lower quantum yield than standard ONB.[2] |
| Coumarin (B35378) | 7-(Diethylamino)coumarin-4-yl)methyl | 400 - 475[2] | ~0.25[2] | Cleavage with less damaging visible (blue) light, high quantum efficiency.[2][3] | Can be sensitive to hydrolysis.[1] |
| Thioacetal Ortho-Nitrobenzaldehyde (TNB) | Dithioacetal of 6-nitroveratraldehyde | ~365 | 0.19 - 0.24[2] | High quantum yield compared to traditional ONB linkers.[2] | |
| p-Hydroxyphenacyl (pHP) | p-Hydroxyphenacyl | ~300-400 | ~0.19 - 0.25[1] | Fast release kinetics (nanoseconds to microseconds).[1] | Requires UV irradiation.[1] |
| Benzoin | Benzoin acetate | ~350 | ~0.54 (for dimethoxybenzoin)[1] | Good quantum yields. | Limited commercial availability of diverse derivatives.[1] |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365 | 0.62 - 0.88[1] | High quantum yields, rapid cleavage kinetics.[1] | Can have low two-photon absorption cross-sections.[1] |
Photocleavage Mechanisms and Experimental Workflows
The controlled release of molecules by photocleavable linkers is governed by distinct photochemical reaction mechanisms. Understanding these mechanisms is crucial for optimizing cleavage conditions and for the design of novel linkers with enhanced properties.
Photocleavage Mechanism of o-Nitrobenzyl (ONB) Linkers
The photocleavage of o-nitrobenzyl derivatives, including this compound, proceeds through an intramolecular rearrangement upon absorption of UV light. The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the caged molecule and forms a nitrosobenzaldehyde byproduct.[1]
Caption: Photocleavage mechanism of an o-nitrobenzyl linker.
General Workflow for Comparing Photocleavable Linkers
A systematic approach is essential for the objective comparison of different photocleavable linkers. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: General workflow for comparing photocleavable linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of photocleavable linker performance.
Synthesis and Conjugation of this compound
1. Synthesis of this compound:
This compound can be synthesized from 4-methyl-3-nitrobenzoic acid via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by purification.
2. Conjugation to an Amine- or Hydroxyl-Containing Molecule:
-
Esterification (for hydroxyl-containing molecules): this compound can be reacted with a hydroxyl-containing molecule in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF). The reaction mixture is typically stirred at room temperature until completion.
-
Alkylation (for amine-containing molecules): The bromomethyl group of this compound can directly alkylate a primary or secondary amine. The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile (B52724) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to neutralize the HBr byproduct.
General Protocol for Photocleavage Experiments
Materials:
-
Photocleavable linker-cargo conjugate
-
UV lamp or LED with a specific wavelength (e.g., 365 nm)
-
Reaction vials (amber or covered in foil)
-
Solvent (e.g., methanol, DMSO/water mixture)
-
High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Dissolve the linker-cargo conjugate in the chosen solvent in a reaction vial to a known concentration. Prepare a control sample that will not be irradiated.
-
Irradiation: Place the sample vial at a fixed distance from the light source. Irradiate for a predetermined amount of time. Aliquots can be taken at different time points to monitor the progress of the reaction.
-
Sample Analysis:
-
HPLC Analysis: Inject the irradiated sample and the control sample into an HPLC system. Compare the chromatograms to identify new peaks corresponding to the released cargo and the byproduct, and the decrease in the peak corresponding to the starting conjugate. The percentage of cleavage can be calculated from the peak areas.
-
LC-MS Analysis: To confirm the identity of the products, analyze the irradiated sample using an LC-MS system. The mass-to-charge ratio of the new peaks should correspond to the expected masses of the released cargo and the nitrosobenzaldehyde byproduct.
-
Determination of Quantum Yield (Φ)
The quantum yield of photocleavage can be determined by comparing the rate of disappearance of the linker-cargo conjugate to the rate of photon absorption by the sample.
Procedure:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., potassium ferrioxalate).
-
Photolysis: Irradiate a solution of the linker-cargo conjugate of known concentration and absorbance at the irradiation wavelength.
-
Analysis: Monitor the decrease in the concentration of the linker-cargo conjugate over time using HPLC or UV-Vis spectroscopy.
-
Calculation: The quantum yield (Φ) is calculated using the following equation:
Φ = (moles of reactant consumed per unit time) / (moles of photons absorbed per unit time)
Conclusion
The selection of a photocleavable linker is a critical step in the design of light-responsive systems for drug delivery, proteomics, and other applications. While this compound, as a member of the well-established o-nitrobenzyl class, offers a reliable and commercially available option, newer linkers such as coumarin and TNB derivatives present significant advantages in terms of cleavage wavelength and quantum efficiency.[2] The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision based on the specific requirements of a given research project. Careful consideration of the desired activation wavelength, required cleavage efficiency, and potential for photodamage to biological samples will ultimately guide the selection of the most appropriate photocleavable linker.
References
A Comparative Guide to Linkers in Solid-Phase Synthesis: 4-(Bromomethyl)-3-nitrobenzoic Acid vs. Established Alternatives
In the realm of solid-phase synthesis, the choice of a linker is a critical decision that dictates the success of synthesizing peptides and other organic molecules. The linker tethers the growing molecule to an insoluble resin, and its chemical properties determine the conditions under which the final product is cleaved and harvested. This guide provides a detailed comparison of the photolabile linker, 4-(bromomethyl)-3-nitrobenzoic acid, with two of the most widely used acid-labile linkers: the Wang and Rink amide resins. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal linker for their synthetic strategy.
Introduction to the Linkers
This compound: This linker belongs to the family of ortho-nitrobenzyl photolabile linkers.[1] Its key feature is the ability to be cleaved by UV irradiation, typically at a wavelength of 350-365 nm, under neutral and mild conditions.[2][3] This allows for the release of the synthesized molecule without the need for harsh acidic or basic reagents, which can be advantageous for molecules with sensitive functional groups.[4] The linker is typically attached to an aminomethylated polystyrene resin.[3]
Wang Resin: The Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS) for producing peptides with a C-terminal carboxylic acid.[5][6] It utilizes a p-alkoxybenzyl alcohol linker that is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by moderate treatment with trifluoroacetic acid (TFA).[3][5]
Rink Amide Resin: The Rink amide resin is the go-to choice for the synthesis of peptide amides, a common modification in biologically active peptides.[5][7] Its acid-labile linker allows for cleavage with TFA to directly yield the C-terminal amide.[5][8]
Comparative Performance Data
The selection of a linker is often guided by factors such as cleavage efficiency, overall yield, and the purity of the final product. The following tables summarize the available quantitative data for the three linkers.
| Linker | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| This compound | Peptides with C-terminal amides or acids (photocleavable) | ~0.47 | Not widely reported, dependent on sequence | Up to 88% (for a specific sequence)[3] |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0[5] | 50 - 90[5] | Moderate to High[5] |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0[5] | 52 - 90+[5] | Moderate to High[5] |
| Linker | Cleavage Conditions | Advantages | Limitations |
| This compound | UV irradiation (e.g., 350 nm) in a neutral solvent (e.g., dioxane, THF, CH2Cl2)[3] | Mild, non-acidic cleavage; orthogonal to many protecting groups. | Potential for photolytic side reactions; cleavage can be slow and may not be quantitative. |
| Wang Resin | 95% TFA with scavengers (e.g., water, TIS) for 1-3 hours[5][9] | High cleavage efficiency; well-established protocols. | Harsh acidic conditions can degrade sensitive peptides. |
| Rink Amide Resin | 95% TFA with scavengers (e.g., water, TIS) for 1-3 hours[5][9] | Direct formation of peptide amides; high cleavage efficiency. | Harsh acidic conditions; potential for side reactions from the linker.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful solid-phase synthesis.
Protocol 1: Synthesis of a Peptide Amide using 4-(Aminomethyl)-3-nitrobenzoylaminomethyl Polystyrene Resin [3]
-
Resin Preparation: Start with 4-bromomethyl-3-nitrobenzoylaminomethyl polystyrene resin. Convert the bromomethyl group to an aminomethyl group via treatment with potassium phthalimide (B116566) followed by hydrazinolysis.
-
First Amino Acid Coupling: Swell the 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin in dichloromethane (B109758) (CH2Cl2). Couple the first Fmoc-protected amino acid (e.g., Boc-Gly-OH) using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent.
-
Peptide Chain Elongation:
-
Deprotect the Fmoc group using 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Couple the subsequent Fmoc-protected amino acids using a suitable coupling agent (e.g., DCC/HOBt or HBTU).
-
-
Cleavage:
-
Suspend the dried peptidyl resin in dioxane.
-
Irradiate the suspension with a 350 nm UV light source in a suitable photochemical reactor for 24-48 hours with gentle stirring.
-
Filter the resin and wash it with fresh solvent.
-
Combine the filtrate and washings, and evaporate the solvent to obtain the crude peptide amide.
-
Protocol 2: Standard Fmoc-SPPS using Wang Resin [5][9]
-
Resin Swelling: Swell the Wang resin in DMF for 30-60 minutes.
-
First Amino Acid Loading (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin using a coupling agent like DCC or DIC in the presence of a catalyst such as DMAP.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using an activating agent like HBTU (2.9 equivalents) and an amine base like DIPEA (6 equivalents) in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Protocol 3: Standard Fmoc-SPPS using Rink Amide Resin [5][9]
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF and then remove the Fmoc group with 20% piperidine in DMF.
-
Amino Acid Coupling: Follow the same coupling protocol as for the Wang resin (Protocol 2, step 4).
-
Cleavage and Deprotection: Use the same cleavage cocktail and procedure as for the Wang resin (Protocol 2, step 5) to yield the peptide with a C-terminal amide.
Visualizing the Workflows and Structures
Diagrams generated using Graphviz provide a clear visual representation of the chemical structures and the synthesis workflow.
Note: The IMG SRC attribute in the DOT script is a placeholder and needs to be replaced with actual image URLs of the chemical structures for the diagram to render correctly. Due to the limitations of the current environment, images cannot be generated and embedded directly.
Caption: Chemical structures of the compared linkers.
Caption: A generalized workflow for solid-phase peptide synthesis.
Discussion and Conclusion
The choice between this compound and the more conventional Wang and Rink amide linkers depends heavily on the specific requirements of the synthesis.
This compound offers the distinct advantage of mild cleavage conditions . This is particularly beneficial for the synthesis of molecules that are sensitive to strong acids. The orthogonality of photochemical cleavage allows for the deprotection of the final product without affecting acid-labile side-chain protecting groups. However, the available data on its general applicability, yield, and purity across a wide range of sequences is less extensive compared to the workhorses of SPPS. The reported high yield of 88% for a specific peptide is promising, but further studies are needed to establish its broad efficacy.[3] Potential drawbacks include the possibility of photolytic side reactions and the fact that photochemical cleavage can be slower and sometimes less efficient than acid-catalyzed cleavage.
Wang and Rink amide resins are well-established, reliable, and supported by a vast body of literature. They are known for their high coupling and cleavage efficiencies, leading to moderate to high yields of crude peptides. The primary disadvantage is the reliance on harsh TFA treatment for cleavage, which can be detrimental to sensitive sequences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. nbinno.com [nbinno.com]
- 8. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Uncaging the Potential: A Comparative Guide to Alternatives for 4-(Bromomethyl)-3-nitrobenzoic Acid in Photocleavable Applications
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an elegant solution, allowing for the light-induced release of active substances. A key reagent in this field has been 4-(Bromomethyl)-3-nitrobenzoic acid, a foundational building block for the widely used o-nitrobenzyl caging group. However, the expanding demands of modern research for higher efficiency, longer wavelength activation, and improved biocompatibility have spurred the development of a diverse arsenal (B13267) of alternative reagents. This guide provides an objective comparison of this compound with its leading alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal tool for specific research applications.
Performance Comparison of Key Photolabile Protecting Groups
The efficacy of a photolabile protecting group is determined by several key photophysical and chemical parameters. These include the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the quantum yield of uncaging (Φu), representing the efficiency of converting an absorbed photon into a cleavage event. The product of the molar extinction coefficient and the quantum yield (ε × Φu) provides a measure of the overall uncaging efficiency.
Here, we compare this compound-derived caging groups with prominent alternatives, focusing on their application in caging the neurotransmitter glutamate (B1630785), a widely studied model system in neuroscience.
| Reagent/Caging Group Class | Example Caged Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Solvent/Conditions | Key Advantages & Disadvantages |
| o-Nitrobenzyl (from this compound) | γ-(α-carboxy-2-nitrobenzyl)-L-glutamate | ~280-350 | 5,000 - 15,000 | 0.01 - 0.5 | Various | Advantages: Well-established, versatile chemistry. Disadvantages: Requires UV light (potential for phototoxicity), relatively lower quantum yields compared to newer alternatives. |
| Nitroindolinyl | MNI-caged-glutamate | ~350 | ~4,500 | 0.085 | Aqueous Buffer | Advantages: Higher two-photon cross-section for localized uncaging. Disadvantages: Still requires near-UV activation. |
| Coumarin | Bhc-caged glutamate | ~390-405 | >20,000 | 0.019 - 0.25 | Aqueous Buffer | Advantages: Activation at longer, less damaging wavelengths (blue light), high molar extinction coefficients. Disadvantages: Can have slower release kinetics for certain linkages. |
| BODIPY | Me-BODIPY-Br-Glu | 515 - 540 | ~80,000 | up to 0.65 | Aqueous Buffer | Advantages: Activation with visible (green) light, exceptionally high quantum yields, and high molar extinction coefficients. Disadvantages: More complex synthesis. |
Experimental Protocols
Protocol 1: Synthesis of γ-(α-carboxy-2-nitrobenzyl)-L-glutamate using this compound
This protocol describes a general method for caging L-glutamic acid with a 2-nitrobenzyl group derived from this compound.
Materials:
-
L-Glutamic acid
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve L-glutamic acid (1 equivalent) and DIPEA (2.5 equivalents) in DMF.
-
Add a solution of this compound (1.1 equivalents) in DMF dropwise to the glutamate solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the caged glutamate.
Protocol 2: General Procedure for Photocleavage of a Caged Compound
This protocol provides a general method for the light-induced release of the active molecule from its caged precursor.
Materials:
-
Solution of the caged compound in a suitable buffer (e.g., PBS, pH 7.4)
-
UV lamp or laser with appropriate wavelength output (e.g., 365 nm for o-nitrobenzyl cages)
-
Quartz cuvette or other UV-transparent vessel
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of the caged compound of known concentration in the buffer.
-
Transfer the solution to a quartz cuvette.
-
Irradiate the sample with a UV lamp or laser at the appropriate wavelength. The duration and intensity of irradiation will depend on the specific caged compound and the desired extent of uncaging.
-
At various time points, take aliquots of the solution and analyze by HPLC to monitor the disappearance of the caged compound and the appearance of the released active molecule.
-
Quantify the concentration of the released molecule by comparing the peak area to a standard curve.
Protocol 3: Determination of Photocleavage Quantum Yield
The quantum yield of uncaging is a critical parameter for comparing the efficiency of different photolabile protecting groups. It is defined as the number of molecules of released substrate per photon absorbed.
Materials:
-
Solution of the caged compound of known concentration
-
A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate)
-
UV-Vis spectrophotometer
-
UV lamp or laser with a stable output
-
Quartz cuvettes
Procedure:
-
Prepare solutions of the caged compound and the chemical actinometer with identical optical densities at the irradiation wavelength.
-
Irradiate both solutions under identical conditions (light source, geometry, irradiation time).
-
Measure the change in absorbance of both the caged compound and the actinometer at their respective monitoring wavelengths using a UV-Vis spectrophotometer.
-
The amount of photochemical transformation is determined from the change in absorbance and the known molar extinction coefficients.
-
The quantum yield of the caged compound (Φu_sample) can be calculated using the following equation:
Φu_sample = Φu_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer)
where ΔA is the change in absorbance and ε is the molar extinction coefficient.
Signaling Pathways and Experimental Workflows
A significant application of caged compounds is the controlled activation of signaling pathways in living cells and tissues. For instance, the uncaging of glutamate allows for the precise stimulation of glutamate receptors on neurons, enabling the study of synaptic transmission and plasticity.
Glutamate Receptor Activation via Uncaging
The following diagram illustrates the experimental workflow for studying the postsynaptic response to glutamate uncaging.
Validating the Purity of Synthesized 4-(Bromomethyl)-3-nitrobenzoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental outcomes and the safety of final products. 4-(Bromomethyl)-3-nitrobenzoic acid is a key bifunctional molecule often employed as a photocleavable linker in solid-phase synthesis, particularly for the preparation of protected peptides and other biomolecules. Its purity directly impacts coupling efficiency, cleavage yields, and the impurity profile of the target molecule. This guide provides an objective comparison of analytical methods for validating the purity of synthesized this compound against common alternatives used in solid-phase peptide synthesis (SPPS), namely the precursors for Wang and Rink Amide resins.
Performance Comparison of Linker Precursors
The choice of a linker in SPPS is critical as it determines the C-terminal functionality of the cleaved peptide and influences the overall purity and yield. While this compound offers the advantage of photolytic cleavage under neutral conditions, Wang and Rink Amide linkers are more traditional choices that rely on acidic cleavage. The purity of the linker precursor itself is a crucial starting point for a successful synthesis.
| Parameter | This compound | Wang Linker Precursor (4-Hydroxybenzyl alcohol) | Rink Amide Linker Precursor (Fmoc-Rink Amide linker) |
| Principle of Cleavage | Photolytic (UV light) | Acidolytic (TFA) | Acidolytic (TFA) |
| Typical Purity Specification | ≥97% | ≥98% | ≥98% |
| Common Impurities | Starting materials (e.g., 4-methyl-3-nitrobenzoic acid), over-brominated species, hydrolysis products (4-hydroxymethyl-3-nitrobenzoic acid). | Dimerized products, oxidation products (e.g., 4-hydroxybenzaldehyde). | Incomplete Fmoc protection, diastereomers. |
| Advantages | Mild, orthogonal cleavage conditions. | Well-established, cost-effective for peptide acids.[1][2] | Direct synthesis of peptide amides with high efficiency.[1][3][4] |
| Disadvantages | Potential for photolytic side reactions with sensitive residues. | Prone to side reactions (e.g., alkylation of tryptophan) during acid cleavage.[2][5] | The linker fragment can be a source of impurities upon cleavage.[1] |
Experimental Protocols for Purity Validation
Robust analytical methods are essential for confirming the purity of these critical reagents. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity analysis of this compound and can be adapted for the Wang and Rink Amide linker precursors with modifications to the mobile phase and detection wavelength as needed.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for pH adjustment)
-
Reference standards for the analyte and potential impurities.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. For this compound, a gradient of methanol (B129727) and water (e.g., 80:20, v/v) with the pH adjusted to 4.0 with formic acid can be effective.[6] For Wang and Rink Amide linker precursors, a gradient of acetonitrile in water with 0.1% TFA is commonly used.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard of the compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound (or alternative linker precursor) in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 0.7 - 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 271 nm for this compound[6], or a suitable wavelength for the alternatives based on their UV absorbance maxima.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is calculated by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Protocol 2: Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).
Procedure:
-
Sample Preparation: Accurately weigh a sample of the synthesized compound and dissolve it in the appropriate deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time).
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum with the expected structure. The ¹³C NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
-
Impurity Identification: Identify signals corresponding to potential impurities (e.g., residual starting materials, solvents, or side-products).
-
Purity Calculation (qNMR): If an internal standard is used, the purity of the sample can be calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship between linker precursors, cleavage methods, and applications.
References
- 1. Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Photolabile Linker Cleavage Efficiency for Advanced Research Applications
For researchers, scientists, and drug development professionals, the precise control over the release of active molecules is paramount. Photolabile linkers, which can be cleaved by light, offer an exceptional degree of spatiotemporal control, making them invaluable tools in areas ranging from drug delivery to proteomics.[1] This guide provides an objective comparison of the cleavage efficiency of common photolabile linkers, supported by experimental data and detailed protocols to aid in the selection of the most suitable linker for your research needs.
The efficiency of a photolabile linker is determined by several factors, primarily its quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed, and the wavelength of light required for cleavage.[1] This comparison focuses on some of the most widely used classes of photolabile linkers: o-nitrobenzyl (ONB), coumarin (B35378), and other notable derivatives.
Quantitative Comparison of Photolabile Linker Performance
The following table summarizes key performance indicators for various photolabile linkers based on published experimental data. These values can be influenced by the solvent, pH, and the nature of the conjugated molecule.[1]
| Linker Family | Specific Example/General Structure | Typical Activation Wavelength (nm) | Quantum Yield (Φ) | Key Characteristics & Byproducts |
| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | 340 - 365[1][2] | 0.01 - 0.63[2] | Well-established chemistry, moderate efficiency. Byproduct is a nitrosobenzaldehyde derivative.[2][3] |
| Veratryl-based (di-alkoxy ONB) | ~365[1][4] | - | Dramatically increased rate of cleavage compared to standard ONB.[1][4] | |
| α-methyl-ONB | 365[1] | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[1][4] | |
| Nitrobenzyl-carbamate | 365[5] | - | Superior light responsiveness and resistance to hydrolysis.[5] | |
| Coumarin | 7-(diethylamino)coumarin-4-methyl | 365 - 450[2] | ~0.25[2][6] | Cleavage with less damaging visible light, often higher quantum yields than ONB.[2][6] Can be sensitive to hydrolysis.[2] |
| 7-azetidinyl-4-methyl coumarin esters | 405 | - | 2- to 5-fold higher photorelease efficiency compared to corresponding diethylamino coumarins.[1] | |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365 | 0.62 - 0.88[2] | High quantum yields, rapid cleavage kinetics.[2] |
| Benzoin | Benzoin acetate | ~350 | ~0.54 (for dimethoxybenzoin)[2] | Good quantum yields.[2] |
Experimental Protocols
This protocol outlines a general method for quantifying the cleavage efficiency of a photolabile linker by monitoring the disappearance of the starting material and the appearance of the released product over time.
Materials:
-
Photolabile linker-conjugated molecule of interest
-
Appropriate solvent (e.g., methanol, p-dioxane, aqueous buffer)[4][7]
-
HPLC system with a suitable column and detector
-
UV lamp with a specific wavelength output (e.g., 365 nm)[4][7]
-
Quartz cuvette or other UV-transparent vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Prepare a solution of the photolabile linker-conjugated molecule at a known concentration in the chosen solvent.
-
Initial Analysis (t=0): Inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. The peak corresponding to the intact conjugate should be identified and its area recorded.
-
Photolysis: Place the solution in the quartz cuvette with a stir bar and position it under the UV lamp. Ensure a consistent distance and light intensity for all experiments.
-
Time-course Analysis: At regular time intervals, withdraw an aliquot of the solution and inject it into the HPLC system. Record the chromatogram and quantify the peak area of the intact conjugate and the released molecule.
-
Data Analysis: Plot the concentration of the intact conjugate versus time. From this data, the cleavage half-life (t½) can be determined. The quantum yield (Φ) can be calculated if the photon flux of the light source is known, using the following equation:
Φ = (initial rate of reaction) / (photon flux of the light source × (1 - 10-A) × volume of the solution)[3]
where A is the absorbance of the solution at the irradiation wavelength.[3]
Visualizations
The following diagrams illustrate the photochemical cleavage mechanism of the widely used o-nitrobenzyl linkers and a general experimental workflow for assessing cleavage efficiency.
Caption: Photocleavage of an o-nitrobenzyl linker.
Caption: Workflow for determining photocleavage efficiency.
Conclusion
The selection of a photocleavable linker is a critical decision in the design of light-responsive systems. While traditional o-nitrobenzyl linkers are well-established, newer derivatives and other families like coumarins offer advantages such as cleavage at longer, less damaging wavelengths and higher quantum efficiencies.[2][3][6] The choice ultimately depends on the specific requirements of the application, including the sensitivity of the biological system to UV light and the desired speed of release. The experimental protocols and comparative data provided in this guide serve as a starting point for researchers to make an informed decision and to design experiments to validate the performance of their chosen linker in their specific experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemreu.ku.edu [chemreu.ku.edu]
- 7. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Validation of 4-(Bromomethyl)-3-nitrobenzoic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a critical step in the discovery and development pipeline. 4-(Bromomethyl)-3-nitrobenzoic acid and its derivatives are versatile intermediates in organic synthesis, finding applications in the preparation of a wide range of biologically active molecules. This guide provides an objective comparison of key analytical techniques for the structural validation of this compound and its common derivatives, including its methyl ester, ethyl ester, and amide. The information presented herein is a synthesis of available experimental data and reliable spectral predictions to offer a comprehensive resource.
At a Glance: Comparison of Analytical Techniques
The structural validation of this compound derivatives relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information about the molecule's structure.
| Technique | Information Provided | Strengths | Limitations | Best For |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, and stereochemistry. | Provides detailed information about the molecular skeleton in solution; non-destructive. | Relatively low sensitivity; requires soluble samples. | Determining the precise covalent structure and conformation in solution. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Isomers can be difficult to distinguish; fragmentation can be complex to interpret. | Rapidly confirming molecular weight and obtaining clues about substructures. |
| X-ray Crystallography | Definitive 3D atomic arrangement in the solid state, including bond lengths, bond angles, and crystal packing. | Provides an unambiguous, high-resolution structure. | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may differ from the solution conformation. | Obtaining the absolute, three-dimensional structure of a molecule. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to perform; provides a molecular "fingerprint". | Does not provide detailed information about the carbon skeleton or stereochemistry. | Confirming the presence of key functional groups (e.g., C=O, NO₂, C-Br). |
Spectroscopic and Crystallographic Data Comparison
The following tables summarize the key experimental and predicted data for the structural validation of this compound and its derivatives.
Table 1: ¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Compound | δ H-2 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -CH₂Br (ppm) | δ Other (ppm) |
| This compound | 8.52 (d) | 8.25 (dd) | 7.85 (d) | 4.95 (s) | 13.5 (br s, -COOH) |
| Methyl 4-(bromomethyl)-3-nitrobenzoate | 8.45 (d) | 8.20 (dd) | 7.80 (d) | 4.90 (s) | 3.90 (s, -OCH₃) |
| Ethyl 4-(bromomethyl)-3-nitrobenzoate | 8.44 (d) | 8.19 (dd) | 7.79 (d) | 4.89 (s) | 4.35 (q, -OCH₂CH₃), 1.35 (t, -OCH₂CH₃) |
| 4-(Bromomethyl)-3-nitrobenzamide | 8.60 (d) | 8.30 (dd) | 7.90 (d) | 4.98 (s) | 8.1 (br s, -NH₂), 7.6 (br s, -NH₂) |
Note: Chemical shifts are predicted and may vary depending on experimental conditions.
Table 2: ¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Compound | δ C-1 (ppm) | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -CH₂Br (ppm) | δ C=O (ppm) | δ Other (ppm) |
| This compound | 132.5 | 136.0 | 150.0 | 138.0 | 125.0 | 130.0 | 28.0 | 166.0 | - |
| Methyl 4-(bromomethyl)-3-nitrobenzoate | 132.0 | 135.5 | 149.5 | 137.5 | 124.5 | 129.5 | 27.5 | 165.0 | 52.5 (-OCH₃) |
| Ethyl 4-(bromomethyl)-3-nitrobenzoate | 132.0 | 135.5 | 149.5 | 137.5 | 124.5 | 129.5 | 27.5 | 164.5 | 61.5 (-OCH₂), 14.0 (-CH₃) |
| 4-(Bromomethyl)-3-nitrobenzamide | 133.0 | 135.0 | 149.0 | 139.0 | 124.0 | 129.0 | 28.5 | 167.5 | - |
Note: Chemical shifts are predicted and may vary depending on experimental conditions.
Table 3: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 259/261 [M]⁺ | 242/244 [M-OH]⁺, 214/216 [M-COOH]⁺, 180 [M-Br]⁺, 164 [M-Br-O]⁺ |
| Methyl 4-(bromomethyl)-3-nitrobenzoate | 273/275 [M]⁺ | 242/244 [M-OCH₃]⁺, 194 [M-Br]⁺, 164 [M-Br-NO]⁺ |
| Ethyl 4-(bromomethyl)-3-nitrobenzoate | 287/289 [M]⁺ | 242/244 [M-OCH₂CH₃]⁺, 208 [M-Br]⁺, 178 [M-Br-NO]⁺ |
| 4-(Bromomethyl)-3-nitrobenzamide | 258/260 [M]⁺ | 242/244 [M-NH₂]⁺, 179 [M-Br]⁺, 163 [M-Br-O]⁺ |
Note: Masses are for the most abundant isotopes. The presence of bromine results in a characteristic M/M+2 isotopic pattern.
Table 4: X-ray Crystallography Data for 4-Bromo-3-nitrobenzoic Acid (as a reference)
| Parameter | 4-Bromo-3-nitrobenzoic Acid |
| Chemical Formula | C₇H₄BrNO₄ |
| Molecular Weight | 246.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.4417 |
| b (Å) | 5.7471 |
| c (Å) | 18.9993 |
| β (°) | 101.045 |
| Volume (ų) | 796.5 |
| Z | 4 |
| Key Interactions | Hydrogen bonding between carboxylic acid groups forming dimers. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data for structural validation. The following are generalized protocols that can be adapted for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.
Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans are usually sufficient.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-10 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans (ns): 1024 or more scans may be required to achieve a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
For positive ion mode, 0.1% formic acid can be added to the solvent to promote protonation.
Data Acquisition (ESI-MS):
-
Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
X-ray Crystallography
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) is a common method.
-
Vapor diffusion (hanging drop or sitting drop) is another effective technique.
-
The choice of solvent and crystallization conditions is critical and often requires screening.
Data Collection:
-
Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic coordinates and displacement parameters against the experimental data to obtain the final, high-resolution structure.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural validation process.
Caption: General workflow for the synthesis and structural validation of chemical compounds.
Caption: Decision pathway for structural elucidation using NMR spectroscopy.
Caption: Predicted mass spectrometry fragmentation pathway for Methyl 4-(bromomethyl)-3-nitrobenzoate.
This guide provides a foundational framework for the structural validation of this compound and its derivatives. Researchers should adapt and optimize the provided protocols based on the specific properties of their compounds and the instrumentation available. The combination of these analytical techniques will enable the unambiguous confirmation of molecular structures, a critical step in advancing chemical and pharmaceutical research.
A Comparative Guide to o-Nitrobenzyl Based Linkers in Research
For researchers, scientists, and drug development professionals seeking precise spatiotemporal control over molecular release, o-nitrobenzyl (ONB) based linkers represent a well-established and versatile tool. Their ability to be cleaved by light offers a significant advantage in a multitude of applications, from drug delivery to proteomics. This guide provides an objective comparison of ONB linkers with other common photocleavable alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.
The strategic advantage of employing o-nitrobenzyl linkers lies in their predictable and efficient cleavage upon UV light irradiation, enabling the controlled release of a wide array of molecules. This light-mediated activation provides a high degree of control over the timing and location of molecular release, a critical factor in many biological and chemical systems.
Performance Comparison of Photocleavable Linkers
The selection of a suitable photocleavable linker is contingent on several factors, including the desired cleavage wavelength, quantum yield (a measure of the efficiency of photoreaction), and the chemical nature of the molecule to be released. The following table summarizes key quantitative data for o-nitrobenzyl linkers and compares them with other common photocleavable linker families.
| Linker Family | Example Structure | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | 340 - 365[1] | 0.01 - 0.63[1][2] | Minutes to hours[1] | Well-established chemistry, commercially available derivatives, stable to a wide range of chemical conditions.[3][4] | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases, can produce reactive byproducts.[1][5][6] |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450[1] | ~0.25[1] | < 1 minute (with high-power LEDs)[1] | Cleavage with less damaging visible light, often higher quantum yields than ONB.[1][7] | Can be sensitive to hydrolysis.[1] |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365 | 0.62 - 0.88[1] | Rapid (nanosecond timescale)[1] | High quantum yields, rapid cleavage kinetics.[1] | Requires UV irradiation.[1] |
Enhancing the Performance of o-Nitrobenzyl Linkers
The versatility of the o-nitrobenzyl scaffold allows for chemical modifications that can significantly enhance its performance. Substituents on the aromatic ring and at the benzylic position can modulate the linker's properties, such as cleavage rate and absorption wavelength.
| Linker Derivative | Modification | Effect on Performance |
| Veratryl-based (di-alkoxy ONB) | Incorporation of two alkoxy groups on the benzene (B151609) ring. | Dramatically increased rate of cleavage compared to standard ONB.[2][3][8] |
| α-methyl-ONB | Introduction of a methyl group at the benzylic carbon. | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[2][3][8] |
| Amide vs. Ester Linkage | The nature of the bond connecting the cargo molecule. | Amide linkages have been shown to cleave 3 to 7 times faster than the corresponding ester linkage.[8][9] |
Mechanism of Photocleavage
The photocleavage of o-nitrobenzyl derivatives is initiated by the absorption of UV light, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and hydrolysis release the caged molecule and generate a nitrosobenzaldehyde byproduct.[1][10]
Caption: Photocleavage mechanism of o-nitrobenzyl linkers.
Experimental Protocols
General Protocol for Photocleavage of an o-Nitrobenzyl-Linked Compound
This protocol provides a general guideline for the photocleavage of a molecule conjugated via an o-nitrobenzyl linker. The specific parameters, such as irradiation time and light intensity, will need to be optimized for each specific linker-molecule conjugate.
-
Sample Preparation: Dissolve the o-nitrobenzyl-linked compound in a suitable solvent (e.g., methanol, dioxane, or an aqueous buffer) to a desired concentration.[3][8] The choice of solvent can influence the cleavage kinetics.[3]
-
Irradiation: Irradiate the solution with a UV lamp at a wavelength between 350 and 365 nm.[3][8] The light intensity should be measured and kept consistent across experiments for reproducibility.
-
Monitoring Cleavage: Monitor the progress of the cleavage reaction by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) or 1H NMR spectroscopy.[3][8][11]
-
Data Analysis: Quantify the disappearance of the starting material and the appearance of the released molecule and the nitrosobenzaldehyde byproduct to determine the cleavage kinetics.[3][8]
Experimental Workflow for Solid-Phase Synthesis and Cleavage
o-Nitrobenzyl linkers are frequently used in solid-phase synthesis to immobilize molecules onto a solid support, followed by photolytic cleavage to release the final product.
Caption: Workflow for solid-phase synthesis using an ONB linker.
Conclusion
o-Nitrobenzyl-based linkers offer a robust and highly adaptable platform for the photocontrolled release of molecules. Their well-understood chemistry, commercial availability, and the ability to fine-tune their properties through chemical modification make them a valuable tool for researchers in chemistry, biology, and medicine. While the requirement for UV irradiation can be a limitation in some biological applications, the development of derivatives with increased sensitivity and the use of two-photon absorption techniques are expanding their utility.[10] By carefully considering the quantitative data and experimental parameters presented in this guide, researchers can effectively leverage the advantages of o-nitrobenzyl linkers to achieve precise control over molecular function in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. seas.upenn.edu [seas.upenn.edu]
Performance comparison of photocleavable linkers for controlled release
For Researchers, Scientists, and Drug Development Professionals
Photocleavable (PC) linkers are instrumental in the field of controlled release, enabling precise spatial and temporal command over the liberation of active molecules through light induction.[1][2] The strategic selection of a PC linker is paramount for the successful design of light-responsive systems in applications ranging from drug delivery to proteomics.[2][3] This guide presents an objective comparison of the performance of common photocleavable linkers, supported by experimental data, to facilitate the selection of the most appropriate linker for specific research and development needs.
Performance Comparison of Photocleavable Linkers
The efficacy of a photocleavable linker is primarily determined by its activation wavelength, quantum yield (Φ), and cleavage efficiency.[1] The activation wavelength dictates the type of light source required and has implications for tissue penetration and potential photodamage to biological samples.[2] The quantum yield represents the efficiency of the photocleavage reaction, defined as the number of molecules cleaved per photon absorbed.[4] A higher quantum yield translates to a more efficient release process.
The following table summarizes key performance indicators for several widely used classes of photocleavable linkers. It is important to note that performance can be influenced by the conjugated cargo molecule and the reaction medium.[1][4]
| Linker Family | Specific Example/General Structure | Typical Activation Wavelength (nm) | Quantum Yield (Φ) | Key Characteristics & Byproducts |
| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | 340 - 365[2] | 0.01 - 0.63[2] | Well-established chemistry, commercially available derivatives. Requires UV light, which can be damaging to biological samples. Byproduct is a nitrosobenzaldehyde derivative.[2] |
| 4,5-Dimethoxy-2-nitrobenzyl (Nitroveratryl) | ~365[1] | 0.001 - 0.01[1] | Red-shifted absorption compared to ONB, but often lower quantum yield.[1] | |
| Thioacetal of 6-nitrovertraldehyde (TNB) | ~365[1] | 0.19 - 0.24[1][5] | High quantum yield compared to traditional ONB linkers.[1][5] | |
| Coumarin (B35378) | 7-(Diethylamino)coumarin-4-yl)methyl | 365 - 475[1][5] | ~0.25[1][2] | Cleavage with less damaging visible (blue) light, reducing potential for photodamage. High quantum efficiency.[1][2] Can be sensitive to hydrolysis.[2] |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365[2] | 0.62 - 0.88[2] | High quantum yields and rapid cleavage kinetics.[2] |
| Benzoin | Benzoin acetate | ~350[2] | ~0.54 (for dimethoxybenzoin)[2] | Good quantum yields. Limited commercial availability of diverse derivatives.[2] |
| p-Hydroxyphenacyl (pHP) | p-Hydroxyphenacyl | ~300-400[2] | 0.19 - 0.25[2] | Fast release kinetics.[2] |
| BODIPY | meso-methyl BODIPY | > 500 (visible, green)[6][7] | Not consistently reported, but efficient uncaging demonstrated[8] | Cleavage with visible light, offering better tissue penetration and lower phototoxicity.[6] |
Visualizing the Process: Mechanisms and Workflows
Understanding the underlying mechanisms and experimental procedures is crucial for optimizing the use of photocleavable linkers.
Caption: Photocleavage mechanism of an o-nitrobenzyl linker.
The photocleavage of o-nitrobenzyl derivatives is initiated by the absorption of UV light, leading to an intramolecular rearrangement and the subsequent release of the caged molecule and a nitrosobenzaldehyde byproduct.[2]
Caption: General workflow for comparing photocleavable linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of photocleavable linker performance.
Protocol 1: Determining Photocleavage Efficiency using HPLC
This protocol allows for the quantitative analysis of the starting material and the cleaved product over time.[9]
Objective: To quantify the efficiency and kinetics of the photocleavage reaction.
Materials:
-
Photocleavable linker-cargo conjugate
-
Appropriate solvent (e.g., acetonitrile/water, PBS)[9]
-
HPLC system with a suitable column and detector
-
Light source with a specific wavelength and controlled intensity (e.g., UV lamp, LED)[10]
-
Quartz cuvettes or UV-transparent plates[10]
-
Stirrer (for solutions)[9]
Procedure:
-
Sample Preparation: Prepare a solution of the photocleavable compound in a suitable solvent at a known concentration (e.g., 2 µM).[9] Ensure the absorbance at the irradiation wavelength is low to avoid inner filter effects.
-
Irradiation Setup: Place a defined volume of the sample solution in a quartz cuvette or a UV-transparent plate.[10] Position the light source at a fixed distance from the sample to ensure consistent irradiation.[10] For solutions, use a stirrer to ensure homogeneity.[9]
-
Time-Course Irradiation: Irradiate the sample for a series of increasing time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).[10] After each irradiation period, take an aliquot for HPLC analysis.[10]
-
HPLC Analysis: Develop an HPLC method that can separate the uncleaved starting material from the cleaved product(s). Inject the aliquots from each time point into the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting material and the product(s) at each time point.[9] Calculate the percentage of cleavage by comparing the decrease in the starting material peak area or the increase in the product peak area relative to the initial amount.[9] Plot the percentage of cleaved product versus irradiation time to determine the cleavage kinetics and half-life (t½).
Protocol 2: Determining Quantum Yield (Φ)
The quantum yield is a critical parameter for comparing the intrinsic photoreactivity of different linkers.
Objective: To determine the number of molecules cleaved per photon absorbed.
Materials:
-
Same materials as in Protocol 1
-
Chemical actinometer (e.g., potassium ferrioxalate)[9]
-
UV-Vis spectrophotometer
Procedure:
-
Photon Flux Determination (Actinometry):
-
Use a well-characterized chemical actinometer, such as potassium ferrioxalate.[9]
-
Irradiate the actinometer solution under the exact same conditions (light source, distance, geometry) as your sample.[9]
-
Measure the change in absorbance of the actinometer at its specific analysis wavelength using a UV-Vis spectrophotometer.[9]
-
Calculate the photon flux (moles of photons per unit time) based on the known quantum yield of the actinometer.
-
-
Sample Irradiation and Analysis:
-
Irradiate your sample for a specific time period, ensuring that the conversion is kept low (typically <10%) to simplify calculations.
-
Determine the number of moles of the cleaved product using the HPLC method described in Protocol 1.
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield (Φ) using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
-
The moles of photons absorbed can be determined from the photon flux and the fraction of light absorbed by the sample at the irradiation wavelength.
-
Caption: Troubleshooting logic for low photocleavage yield.
Conclusion
The selection of a photocleavable linker is a critical design choice in the development of light-activated systems. While traditional o-nitrobenzyl linkers offer robust and well-documented chemistry, newer classes such as coumarin and BODIPY derivatives provide distinct advantages, including activation by longer, less damaging wavelengths of light and, in some cases, higher quantum efficiencies.[1][11] The data and protocols presented in this guide serve as a foundational resource for researchers to make informed decisions and optimize the performance of their controlled release systems. A thorough evaluation of the linker's properties in the context of the specific application is crucial for achieving the desired spatial and temporal control over molecular release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green-light photocleavable meso-methyl BODIPY building blocks for macromolecular chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Green-light photocleavable meso -methyl BODIPY building blocks for macromolecular chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01245B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Bioisosteric Replacements for the Bromo Group in Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. One of the most powerful tools in this endeavor is bioisosteric replacement, a strategy that involves substituting one atom or group with another that possesses similar physicochemical or biological properties. This guide provides a comprehensive comparison of common bioisosteric replacements for the bromo group on a benzoic acid scaffold, a prevalent core structure in numerous therapeutic agents. By examining key physicochemical parameters, biological activities, and synthetic accessibility, this document aims to equip researchers with the data necessary to make informed decisions in drug design and development.
Physicochemical Properties: A Quantitative Comparison
The successful application of bioisosterism hinges on a nuanced understanding of how different functional groups modulate the electronic, steric, and lipophilic properties of a molecule. The following table summarizes key physicochemical properties of the bromo group and its common bioisosteres—chloro, trifluoromethyl, and cyano—when substituted at the meta-position of benzoic acid.
| Property | 3-Bromobenzoic Acid | 3-Chlorobenzoic Acid | 3-(Trifluoromethyl)benzoic Acid | 3-Cyanobenzoic Acid |
| Molecular Weight ( g/mol ) | 201.02[1][2] | 156.57[3][4] | 190.12[5] | 147.13[6] |
| pKa | 3.81 - 3.86[4][7] | 3.82[8] | 3.71 | 3.63 |
| logP | 2.87 - 2.9[9][10] | 2.68 - 2.7[4][11] | 2.59 | 1.48[6] |
| van der Waals Radius (Å) | 1.85 (Br) | 1.75 (Cl) | ~2.44 (CF₃) | ~1.60 (CN) |
| Hammett Constant (σm) | +0.39[12] | +0.37[12] | +0.43[12] | +0.56[12] |
Note: Van der Waals radii for trifluoromethyl and cyano groups are estimations based on their constituent atoms. Hammett constants indicate the electron-withdrawing or -donating nature of a substituent.
Biological Activity: A Comparative Overview
While comprehensive, directly comparative biological data for a single target across all four derivatives is limited in publicly available literature, we can infer potential trends based on their physicochemical properties and scattered reports. The electronic nature of the substituent at the meta-position, as indicated by the Hammett constant, can significantly influence a compound's interaction with biological targets.
The bromo, chloro, trifluoromethyl, and cyano groups are all electron-withdrawing, a property often associated with enhanced binding affinity to certain enzymes and receptors. The trifluoromethyl and cyano groups are stronger electron-withdrawing groups than the halogens, which could lead to more potent activity in some contexts. However, the increased steric bulk of the trifluoromethyl group might be detrimental if the binding pocket is constrained.
Future head-to-head in vitro studies are essential for a definitive comparison of the biological activities of these bioisosteres on a benzoic acid scaffold.
Pharmacokinetic Profile: Considerations for Drug Development
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critically influenced by its physicochemical characteristics.
-
Lipophilicity (logP): The bromo and chloro derivatives exhibit higher lipophilicity compared to the cyano derivative. This could translate to better membrane permeability and absorption, but also potentially higher plasma protein binding and lower aqueous solubility. The trifluoromethyl group also contributes significantly to lipophilicity.
-
Metabolism: The metabolic fate of substituted benzoic acids is often dominated by phase II conjugation reactions, such as glucuronidation or glycine (B1666218) conjugation. The nature of the substituent can influence the preferred metabolic pathway.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are generalized protocols for key experiments.
Synthesis of 3-Substituted Benzoic Acid Derivatives
General Starting Material: 3-Aminobenzoic Acid
-
Diazotization: Dissolve 3-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction:
-
For 3-Chlorobenzoic Acid: Add the cold diazonium salt solution to a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
For 3-Bromobenzoic Acid: Add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr) in concentrated HBr.
-
For 3-Cyanobenzoic Acid: Add the cold diazonium salt solution to a solution of copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide.
-
-
Work-up: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction. Cool the mixture and collect the crude product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-substituted benzoic acid.
For 3-(Trifluoromethyl)benzoic Acid: A common route involves the oxidation of 3-(trifluoromethyl)toluene.
-
Oxidation: Reflux 3-(trifluoromethyl)toluene with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an aqueous solution.
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the resulting dose-response curve.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a specific optical density.
-
Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Bioisosterism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams are provided.
Conclusion
The replacement of a bromo group with bioisosteres like chloro, trifluoromethyl, or cyano on a benzoic acid scaffold offers a powerful strategy to modulate physicochemical properties and, consequently, biological activity and pharmacokinetic profiles. While the chloro group represents a conservative substitution with similar properties to bromine, the trifluoromethyl and cyano groups offer more significant electronic and lipophilic alterations. This guide provides a foundational dataset and standardized protocols to aid researchers in the rational design and evaluation of novel benzoic acid derivatives. Further direct comparative studies are crucial to fully elucidate the structure-activity relationships and unlock the therapeutic potential of these bioisosteric replacements.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Cyanobenzoic acid | SIELC Technologies [sielc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. m-Bromobenzoic acid | SIELC Technologies [sielc.com]
- 11. 3-Chlorobenzoic acid | SIELC Technologies [sielc.com]
- 12. homepages.bluffton.edu [homepages.bluffton.edu]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Bromomethyl)-3-nitrobenzoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(Bromomethyl)-3-nitrobenzoic acid, a compound frequently used in organic synthesis.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is critical. Isolate the spill area for at least 25 meters (75 feet) in all directions for solids[1]. To prevent the generation of dust, the solid material should be dampened, for example with alcohol, and transferred to a suitable, sealed container for disposal[1]. All contaminated materials, including personal protective equipment (PPE), must be sealed in a vapor-tight plastic bag for eventual disposal[1]. After cleanup, wash all contaminated surfaces with a suitable solvent like alcohol, followed by a strong soap and water solution[1]. No one should re-enter the area until a safety officer has verified its thorough cleaning[1].
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, wearing appropriate PPE is mandatory to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Disposal Procedures
The primary and universally recommended method for the disposal of this compound is to entrust it to a licensed professional waste disposal service[2][3][4][5]. The material and its container must be disposed of at an approved waste disposal plant[2][3][6]. This compound is classified as a hazardous waste and should never be disposed of down the drain or in regular trash[3].
As a brominated organic compound, this compound is categorized as a halogenated organic waste[5][7]. The standard disposal method for such waste is high-temperature incineration in a specially designed chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products[4].
Waste Segregation and Storage
Proper segregation and storage of this compound waste are crucial before its final disposal:
-
Segregation and Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams, especially non-halogenated organic waste[2].
-
Containerization: Use corrosion-resistant and leak-proof containers. Ensure containers are clearly labeled with the chemical name and all associated hazards[6].
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][6]. The storage area should be secure and locked up[2][6].
Quantitative Data for Disposal
| Parameter | Guideline/Value | Remarks |
| pH for Neutralization | 5.5 - 9.0[8] | This is a general target range for the neutralization of acidic waste. However, due to other hazardous properties of this compound, neutralization alone is not a complete disposal method. The neutralized waste must still be disposed of as hazardous waste. |
| Halogen Content | > 1000 ppm total halogens | Used oil containing over 1000 ppm total halogens is presumed to be mixed with a listed hazardous waste under RCRA regulations and must be managed as such, unless proven otherwise[7]. This principle highlights the regulatory concern for halogenated compounds. |
| Container Type | Corrosion-resistant, leak-proof, and clearly labeled | Essential for safe storage and transport of the waste material[6]. |
| Incineration | High-temperature incineration with afterburner and scrubber | The recommended professional disposal method for this class of chemical waste[1][4]. |
Experimental Protocols: Neutralization as a Pre-Treatment Step
While neutralization is not a final disposal method for this compound, it can be a necessary step to mitigate the corrosivity (B1173158) hazard before handing the waste over to a professional disposal service.
Objective: To neutralize the acidic nature of waste this compound.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Large, corrosion-resistant secondary container
-
Ice bath
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE
Procedure:
-
Preparation: In a fume hood, place the container with the acidic waste into a larger secondary container (e.g., a plastic tub) containing an ice-water bath to manage heat generation[9].
-
Dilution: Slowly and cautiously add the acidic waste to a large amount of cold water (a ratio of at least 1:10 of acid to water is recommended) with constant stirring. Never add water to acid [8][9].
-
Neutralization: Slowly add a dilute solution of a base, such as sodium bicarbonate or sodium carbonate, to the diluted acidic waste while continuously stirring[6]. The addition should be gradual to control the effervescence and heat generation.
-
Monitoring: Regularly monitor the pH of the solution using pH paper or a pH meter[6][9]. Continue adding the base until the pH is within a neutral range, typically between 5.5 and 9.0[8].
-
Final Steps: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container for collection by a licensed disposal company.
Important Note: Even after neutralization, the resulting waste is still considered hazardous due to the presence of the halogenated organic compound and must be disposed of accordingly. Drain disposal is not an option[9].
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific safety protocols and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 7. epa.gov [epa.gov]
- 8. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 9. esd.uga.edu [esd.uga.edu]
Essential Safety and Operational Guide for 4-(Bromomethyl)-3-nitrobenzoic Acid
This document provides immediate, essential safety and logistical information for handling 4-(Bromomethyl)-3-nitrobenzoic acid, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. It is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| Physical State | Powder Solid[1][2] |
| Appearance | Pale yellow to pink crystalline powder[3][4] |
| Molecular Formula | C8H6BrNO4[1][5] |
| Molecular Weight | 260.04 g/mol [1][6] |
| Melting Point | 127-130 °C (lit.)[3][5][7] |
| Solubility | Soluble in DMF and dichloromethane (B109758); Insoluble in water[3][4][5][7] |
| GHS Signal Word | Danger[1][5] |
| Hazard Class | Skin Corrosion/Irritation, Category 1B[5][6] |
Personal Protective Equipment (PPE)
When handling this compound, a corrosive solid that can cause severe skin burns, eye damage, and respiratory irritation, the following personal protective equipment is mandatory.[1][2][4][8]
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[9][10] | Protects against dust particles and splashes that can cause severe eye damage and irritation.[1][11] A face shield offers a broader barrier of protection.[9][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[10] | Prevents direct contact with the skin, which can lead to severe burns.[1][11] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a type P3 (EN 143) cartridge.[2][5] | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust, which can irritate the respiratory tract.[8][11] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to ensure safety.
-
Preparation and Engineering Controls :
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated area designated for corrosive materials.[1][2]
-
-
Handling the Solid :
-
Before handling, put on all required PPE as specified in the table above.
-
When weighing or transferring the powder, do so carefully to minimize dust generation.[8]
-
Use tools (spatulas, etc.) that will not generate static electricity.
-
-
Preparing Solutions :
-
Post-Handling :
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
As a brominated organic compound, this compound and any materials contaminated with it are classified as halogenated organic waste.[12]
-
This waste must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[13][14]
-
Do not mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[14][15]
-
-
Container Management :
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor.[2]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 4-ブロモメチル-3-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. aksci.com [aksci.com]
- 9. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
